2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Description
Properties
IUPAC Name |
2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN3O/c10-7-13-8(11)15-9(14-7)16-6-3-1-2-5(12)4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKWKMCRFXFTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382301 | |
| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112748-45-5 | |
| Record name | 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DICHLORO-6-(3-FLUOROPHENOXY)-1,3,5-TRIAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a key intermediate in the development of novel agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the analytical methodologies required for the unambiguous identification and quality control of this versatile compound.
Introduction: The Significance of this compound
This compound, with the chemical formula C₉H₄Cl₂FN₃O and a molecular weight of 260.05 g/mol , is a highly functionalized molecule of significant interest in medicinal and materials chemistry.[1] Its triazine core serves as a scaffold for the synthesis of a diverse range of compounds, including kinase inhibitors and other biologically active molecules. The strategic placement of two reactive chlorine atoms allows for sequential nucleophilic substitution, enabling the construction of complex molecular architectures. The presence of a 3-fluorophenoxy group can enhance the biological activity and fine-tune the electronic properties of the final products. Given its pivotal role as a synthetic building block, rigorous spectral analysis is paramount to ensure its identity, purity, and stability.
Synthesis and Purification: A Controlled Approach
The synthesis of this compound is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. This process involves the reaction of one equivalent of 3-fluorophenol with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The key to a successful synthesis lies in the precise control of reaction conditions to favor monosubstitution and prevent the formation of di- and tri-substituted byproducts.
Experimental Protocol: Synthesis
A detailed, step-by-step methodology for the synthesis of this compound is outlined below. This protocol is designed to be a self-validating system, with in-process controls to ensure high yield and purity.
Materials:
-
Cyanuric chloride (TCT)
-
3-Fluorophenol
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol
-
Deionized water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of 3-fluorophenol (1.0 eq) and diisopropylethylamine (1.0 eq) in anhydrous dichloromethane.
-
Add the 3-fluorophenol/DIEA solution dropwise to the cooled cyanuric chloride solution over 30 minutes, maintaining the temperature at 0°C.[2][3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound as a white solid.
Rationale for Experimental Choices
-
Temperature Control: Maintaining the reaction at 0°C is critical to ensure monosubstitution. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution. Higher temperatures can lead to the formation of undesired di- and tri-substituted products.[3]
-
Base Selection: Diisopropylethylamine (DIEA) is used as a non-nucleophilic base to neutralize the HCl generated during the reaction. Its organic nature ensures good solubility in the reaction medium.
-
Solvent Choice: Dichloromethane is an excellent solvent for the reactants and does not participate in the reaction.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
A multi-technique spectroscopic approach is essential for the comprehensive characterization of this compound. This section details the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the title compound. Both ¹H and ¹³C NMR are routinely employed for its characterization.
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
Experimental Protocol: A sample of 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher spectrometer.
-
Data Interpretation: The aromatic protons of the 3-fluorophenoxy group are expected to appear as a complex multiplet in the range of δ 7.30-7.45 ppm.[1] The integration of this multiplet should correspond to four protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
-
Experimental Protocol: A sample of 20-30 mg of the compound is dissolved in 0.6-0.7 mL of CDCl₃ with TMS. The spectrum is typically acquired with proton decoupling.
-
Data Interpretation: The carbon atoms of the triazine ring are expected to resonate in the downfield region, typically between δ 165-175 ppm. The carbon atoms of the 3-fluorophenoxy group will appear in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic C-F coupling.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.30 - 7.45 (m, 4H) | 115 - 165 |
| Triazine Carbons | - | 165 - 175 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining accurate mass measurements.
-
Experimental Protocol: The analysis is typically performed using electrospray ionization (ESI) in positive ion mode. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer.
-
Data Interpretation: The protonated molecule, [M+H]⁺, is expected to be the base peak. The molecular formula C₉H₄Cl₂FN₃O gives a calculated monoisotopic mass of 258.9742 g/mol . Therefore, the expected m/z for the [M+H]⁺ ion is 259.9820. One source reports an observed LCMS [M+H]⁺ at m/z 261.1, which is consistent with this calculated value.[1] Another source mentions an expected [M+H]⁺ of 288.98, which is likely an error or refers to a different adduct.[1] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with the M+2 and M+4 peaks having significant intensities.
Caption: Proposed fragmentation pathway for this compound in ESI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Experimental Protocol: The spectrum can be recorded on a solid sample using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Interpretation: The FTIR spectrum is expected to show characteristic absorption bands for the triazine ring, the C-Cl bonds, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the fluorophenoxy group.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Triazine Ring (C=N stretching) | 1550 - 1450 |
| Aromatic C=C Stretching | 1600 - 1400 |
| C-O-C Stretching (Aryl Ether) | 1270 - 1230 |
| C-Cl Stretching | 850 - 550 |
| C-F Stretching | 1400 - 1000 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Experimental Protocol: A dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) is prepared, and the absorbance is measured over the UV-Vis range (typically 200-800 nm).
-
Data Interpretation: The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions within the triazine and fluorophenoxy chromophores. The presence of the conjugated system will likely result in absorption maxima in the UV region. For similar triazine derivatives, absorption maxima are often observed in the 220-280 nm range.
Conclusion
The successful synthesis and characterization of this compound are crucial for its application in further chemical transformations. This guide has provided a detailed framework for its preparation and comprehensive spectral analysis. By adhering to the described protocols and understanding the principles behind the data interpretation, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.
References
-
This compound. BenchChem.
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Center for Biotechnology Information.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Executive Summary
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a key intermediate in the synthesis of diverse chemical entities. Authored for researchers and drug development professionals, this document delves into the theoretical prediction of the spectrum, detailing the nuanced electronic effects that govern chemical shifts and the complex spin-spin coupling patterns arising from both proton-proton and proton-fluorine interactions. A rigorous, field-proven experimental protocol for acquiring high-quality spectral data is presented, followed by a guide to data processing and interpretation. The content is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: The Molecule and the Method
This compound is a heterocyclic compound featuring a triazine core. The differential reactivity of its two chlorine atoms makes it a valuable trifunctional linker, enabling the sequential and chemoselective introduction of various nucleophiles.[1] This property allows for the construction of complex, unsymmetrical triazine-based structures for applications in medicinal chemistry, agrochemicals, and materials science.
Given its role as a foundational building block, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing precise information about the molecular structure at the atomic level.[2] ¹H NMR, in particular, elucidates the electronic environment and connectivity of hydrogen atoms. This guide offers a detailed examination of the ¹H NMR spectrum of this specific triazine derivative, moving from theoretical principles to practical application.
Molecular Structure and Proton Environment Analysis
The structure of this compound contains a single proton-bearing moiety: the 3-fluorophenoxy group. The 1,3,5-triazine ring itself is devoid of protons. The aromatic ring of the phenoxy group has four distinct proton environments, herein designated H-2', H-4', H-5', and H-6' for clarity.
Figure 1: Molecular structure of this compound with proton designations.
Theoretical ¹H NMR Spectral Prediction
The appearance of the ¹H NMR spectrum is dictated by three primary factors: chemical shift (δ), spin-spin coupling (multiplicity), and integration.[3]
Chemical Shift (δ)
Aromatic protons typically resonate in the δ 6.5–8.0 ppm region.[4] The precise position of each signal is modulated by the electronic influence of the ring substituents.
-
-O-Triazine Group: The oxygen atom is electron-donating via resonance, which tends to shield the ortho (H-2', H-6') and para (H-4') positions, shifting them upfield (to lower δ values). However, the highly electron-deficient dichlorotriazine ring attached to the oxygen exerts a powerful inductive electron-withdrawing effect, deshielding the entire phenoxy ring and shifting all protons significantly downfield.
-
Fluorine Substituent: Fluorine is strongly electronegative, causing inductive deshielding of nearby protons. This effect is strongest at the ortho positions (H-2', H-4').[5]
The interplay of these effects results in a compressed and complex aromatic region. A precise prediction requires computational methods, but a qualitative ordering can be deduced. The strong deshielding from the dichlorotriazine moiety is the dominant effect, placing all four protons in the δ 7.2-7.8 ppm range.
Spin-Spin Coupling (J)
The multiplicity of each signal is determined by coupling to neighboring protons (H-H coupling) and the fluorine atom (H-F coupling). This results in complex splitting patterns beyond simple singlets, doublets, or triplets.[6]
-
Ortho H-H Coupling (³JHH): Typically 7–10 Hz.[7]
-
Meta H-H Coupling (⁴JHH): Typically 2–3 Hz.[7]
-
Ortho H-F Coupling (³JHF): Typically 7–11 Hz.[8]
-
Meta H-F Coupling (⁴JHF): Typically 4–8 Hz.[9]
Based on these coupling constants, the predicted multiplicities are:
-
H-2': Coupled to H-6' (meta, ⁴JHH), H-4' (para, ⁵JHH ~0 Hz), and F (ortho, ³JHF). Expected pattern: A doublet of doublets (dd) or a more complex doublet of multiplets (dm).
-
H-4': Coupled to H-5' (ortho, ³JHH), H-2' (para, ⁵JHH ~0 Hz), and F (ortho, ³JHF). Expected pattern: A triplet of doublets (td) or a complex multiplet, as the two ortho couplings (to H-5' and F) might be similar.
-
H-5': Coupled to H-4' (ortho, ³JHH), H-6' (ortho, ³JHH), and F (meta, ⁴JHF). Expected pattern: A triplet of doublets (td) or a complex multiplet.
-
H-6': Coupled to H-5' (ortho, ³JHH), H-2' (meta, ⁴JHH), and F (para, ⁵JHF). Expected pattern: A doublet of doublets (dd) or doublet of multiplets (dm).
Integration
The area under each signal is proportional to the number of protons it represents.[6] Since there is one of each unique proton (H-2', H-4', H-5', H-6'), the relative integration ratio will be 1:1:1:1.
Predicted Data Summary
Due to the significant overlap expected from the complex splitting patterns and similar chemical environments, the spectrum will likely present as a single, complex multiplet integrating to 4 protons, consistent with reports for analogous structures.[1] Resolving individual signals would likely require advanced techniques like 2D NMR.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-2', H-4', H-5', H-6' | ~ 7.2 - 7.8 | Complex, overlapping multiplet (m) | ³JHH, ⁴JHH, ³JHF, ⁴JHF | 4H |
Experimental Protocol for Spectrum Acquisition
This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum.
Sample Preparation
The quality of the NMR spectrum is critically dependent on proper sample preparation.[10]
-
Analyte Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[11] The concentration should be sufficient for a good signal-to-noise ratio without causing aggregation or solubility issues.
-
Solvent Selection: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard. CDCl₃ is a common choice for its excellent solubilizing power for many organic compounds and its single residual proton peak (CHCl₃ at δ 7.26 ppm).[12]
-
Dissolution & Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. Using a Pasteur pipette plugged with a small amount of cotton or glass wool to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).[13] Particulates can degrade magnetic field homogeneity and thus spectral resolution.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
NMR Instrument Parameters (400 MHz Spectrometer)
The following parameters provide a robust starting point for data acquisition.
-
Experiment: Standard 1D proton (zg30).
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Angle: 30 degrees (to allow for a shorter relaxation delay).
-
Acquisition Time (AQ): ~4 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 16 (increase if signal-to-noise is low).
-
Spectral Width (SW): 20 ppm (centered around 5 ppm).
Data Processing Workflow
Raw data, in the form of a Free Induction Decay (FID), must be mathematically processed to generate the final spectrum.[14][15]
-
Apodization (Window Function): Apply an exponential multiplication function (e.g., with a line broadening factor of 0.3 Hz) to the FID. This improves the signal-to-noise ratio at the cost of a slight decrease in resolution.
-
Fourier Transformation (FT): The FID (time-domain data) is converted into the spectrum (frequency-domain data) using a Fast Fourier Transform algorithm.[16]
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are purely absorptive and have a flat baseline at their base.
-
Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm.
-
Integration: Define the integral regions for all signals to determine their relative proton counts.
Figure 2: Standard workflow for ¹H NMR analysis.
Interpretation and Conclusion
The resulting ¹H NMR spectrum of this compound is expected to be deceptively simple in its overall appearance but complex in its underlying detail. The analyst will observe a single group of signals in the aromatic region (approximately δ 7.2-7.8 ppm) which integrates to four protons. This multiplet arises from the extensive overlap of the four distinct, heavily coupled aromatic protons (H-2', H-4', H-5', H-6').
The complexity serves as a fingerprint for the 3-fluorophenoxy moiety. While a 1D spectrum confirms the presence and stoichiometry of this group, it is generally insufficient to assign each proton individually or extract all coupling constants due to second-order effects and signal overlap. For unambiguous assignment of each proton and confirmation of connectivity, further two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY (Correlation Spectroscopy), would be required.[2]
References
- Lindon, J. C. (n.d.). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry.
- JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices. JEOL USA Blog.
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- OpenOChem Learn. (n.d.). Interpreting ¹H NMR.
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- Scribd. (n.d.).
- Benchchem. (n.d.). This compound.
- Organomation. (n.d.).
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- Western University. (n.d.).
- Chemistry For Everyone. (2025, August 24).
- University document. (n.d.).
- Chemistry LibreTexts. (2020, April 29).
- Compound Interest. (n.d.). A Guide to ¹H NMR Chemical Shift Values.
- Emery Pharma. (2018, April 2).
- Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.
- University of Puget Sound. (n.d.).
- Chemistry with Caroline. (2021, October 6).
- Chemistry LibreTexts. (2024, March 17).
- Alfa Chemistry. (n.d.). ¹⁹F Coupling Constants Table.
- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
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An In-Depth Technical Guide to the LC-MS Analysis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Introduction: The Analytical Imperative for a Novel Triazine Derivative
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is a highly functionalized synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science.[1] Its triazine core, substituted with two reactive chlorine atoms and a fluorophenoxy group, makes it a versatile building block for the synthesis of novel compounds with potential biological activities, including antimicrobial and anticancer properties.[1] The precise and accurate quantification of this molecule is paramount during drug discovery and development for pharmacokinetic studies, metabolite identification, and quality control of active pharmaceutical ingredients (APIs).
This guide provides a comprehensive, field-proven framework for the development and validation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the analysis of this compound. The methodologies described herein are grounded in established analytical principles and are designed to be a self-validating system, ensuring data integrity and regulatory compliance.
Chapter 1: Foundational Principles of the LC-MS Method
The successful analysis of this compound hinges on the synergistic combination of liquid chromatography for separation and mass spectrometry for detection and quantification. The inherent properties of the analyte—a halogenated aromatic compound—guide the strategic choices in our method development.
The Rationale for Reversed-Phase Chromatography
This compound is a moderately hydrophobic molecule, making reversed-phase high-performance liquid chromatography (RP-HPLC) the ideal separation technique.[2][3] The use of a C18 stationary phase provides a non-polar environment that facilitates the retention of the analyte through hydrophobic interactions. The elution is then controlled by a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[4] A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure a sharp peak shape and efficient separation from potential impurities or metabolites.
Ionization and Detection: The Power of Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) is the preferred ionization technique for this analyte due to its ability to generate intact protonated molecules ([M+H]⁺) with high efficiency, a common characteristic for nitrogen-containing heterocyclic compounds like triazines.[5][6] The molecular weight of this compound is 260.05 g/mol , and we anticipate the formation of a protonated molecule at an m/z of approximately 261.0.[1][7]
For highly selective and sensitive quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the instrument of choice.[8] This technique involves the selection of the precursor ion ([M+H]⁺) in the first quadrupole, its fragmentation in the collision cell, and the detection of specific product ions in the third quadrupole. This two-stage mass filtering significantly reduces chemical noise and enhances the signal-to-noise ratio, allowing for the detection of trace levels of the analyte in complex matrices.
Chapter 2: A Step-by-Step Experimental Protocol
This section details the complete workflow for the LC-MS analysis of this compound, from sample preparation to data acquisition.
Sample Preparation: The QuEChERS Approach
For the analysis of the analyte in complex matrices such as plasma or tissue homogenates, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is recommended for its efficiency and broad applicability.[9]
Protocol:
-
To 1 mL of the biological matrix in a 15 mL centrifuge tube, add 1 mL of acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Add 0.4 g of anhydrous magnesium sulfate and 0.1 g of sodium chloride.
-
Vortex immediately for 1 minute.
-
Centrifuge at 5000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
Liquid Chromatography (LC) Conditions
The following LC conditions are optimized for the separation of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency for hydrophobic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min | A rapid gradient for high-throughput analysis while ensuring good peak shape. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical injection volume for modern LC-MS systems. |
Mass Spectrometry (MS) Conditions
The following MS parameters are a starting point for the analysis and should be optimized for the specific instrument used.
| Parameter | Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Triazines readily form protonated molecules. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150°C | Facilitates desolvation of the ESI droplets. |
| Desolvation Temperature | 400°C | Ensures complete solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr | Aids in the desolvation process. |
| Cone Gas Flow | 50 L/hr | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |
Multiple Reaction Monitoring (MRM) Parameters
Based on the structure of this compound, the following MRM transitions are proposed for quantification and confirmation. The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on the likely fragmentation pathways, which include the loss of chlorine and cleavage of the ether linkage.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| This compound | 261.0 | To be determined experimentally (e.g., loss of Cl, cleavage of ether) | To be optimized | Quantifier |
| This compound | 261.0 | To be determined experimentally | To be optimized | Qualifier |
Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan.
Chapter 3: Method Validation - A Self-Validating System
A robust analytical method must be validated to demonstrate its suitability for the intended purpose. The validation of this LC-MS method should be performed in accordance with the guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the instrument response. | A calibration curve with a correlation coefficient (r²) ≥ 0.99 over the expected concentration range. |
| Accuracy | To determine the closeness of the measured concentration to the true concentration. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | To assess the degree of scatter between a series of measurements. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1, with acceptable accuracy and precision. |
| Robustness | To measure the capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in the results when parameters like column temperature, flow rate, and mobile phase composition are slightly varied. |
| Stability | To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should remain within ±15% of the initial concentration under the tested conditions. |
Chapter 4: Data Visualization and Workflow
Clear visualization of the experimental workflow and logical processes is crucial for understanding and implementing this technical guide.
Experimental Workflow Diagram
Caption: A comprehensive workflow for the LC-MS analysis of this compound.
Logical Flow for Method Development
Caption: Logical progression for the development and validation of the LC-MS method.
Conclusion: A Robust Tool for Drug Development
This technical guide provides a comprehensive and scientifically sound approach to the LC-MS analysis of this compound. By following the detailed protocols and validation guidelines presented, researchers, scientists, and drug development professionals can establish a reliable and robust analytical method. The principles of causality behind each experimental choice have been elucidated to empower the user with a deeper understanding of the method's intricacies. The successful implementation of this guide will ensure the generation of high-quality, defensible data, which is critical for advancing the development of novel therapeutics and materials based on this promising triazine derivative.
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Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives - arkat usa. (URL: [Link])
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An In-depth Technical Guide to 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine (CAS No. 112748-45-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, identified by CAS number 112748-45-5, is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a reactive dichlorotriazine core coupled with a fluorinated phenoxy moiety, makes it a valuable intermediate for the synthesis of a diverse range of functional molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, potential biological activities, and key experimental protocols, offering a technical resource for researchers exploring its applications.
The 1,3,5-triazine (or s-triazine) scaffold is a privileged structure in drug discovery, with several approved drugs for cancer therapy, such as altretamine, gedatolisib, and enasidenib, featuring this core. The strategic placement of substituents at the 2, 4, and 6 positions of the triazine ring allows for the fine-tuning of its physicochemical and biological properties. In the case of this compound, the two chlorine atoms serve as reactive sites for sequential nucleophilic substitution, enabling the construction of complex, unsymmetrical derivatives.[1] The presence of the 3-fluorophenoxy group can influence the electronic properties of the triazine ring, impacting its reactivity and potential interactions with biological targets.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 112748-45-5 | [1][2] |
| Molecular Formula | C₉H₄Cl₂FN₃O | [1] |
| Molecular Weight | 260.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)F)OC2=NC(=NC(=N2)Cl)Cl | [1] |
| InChI Key | POKWKMCRFXFTIO-UHFFFAOYSA-N | [1] |
| Physical State | Off-white to semi-solid | [3] |
| Melting Point | 138–140°C (for the analogous 2,4-dichloro-6-phenethoxy-1,3,5-triazine) | [3] |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Tetrahydrofuran (THF). |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately δ 7.30–7.45 ppm) corresponding to the protons of the 3-fluorophenyl group.[1] A singlet, potentially around δ 5.20 ppm, could be attributed to a proton on the triazine ring, although this is less common for fully substituted triazines.[1]
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum of similar 2,4-dichloro-6-substituted-s-triazines shows signals for the triazine carbons in the range of δ 164-173 ppm.[3] The carbons of the fluorophenyl group would appear in the aromatic region, with the carbon bearing the fluorine atom exhibiting a characteristic coupling.
-
Mass Spectrometry (LC-MS): The protonated molecule [M+H]⁺ is expected at an m/z of approximately 261.0.[1] The isotopic pattern will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1.
Synthesis and Characterization
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction, leveraging the differential reactivity of the chlorine atoms on the 2,4,6-trichloro-1,3,5-triazine (TCT) core.
Synthetic Workflow Diagram
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A Technical Guide to Dichloro(fluorophenoxy)triazines: Versatile Scaffolds for Drug Discovery and Applied Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The chemical formula C₉H₄Cl₂FN₃O corresponds to a class of fluorinated phenoxy-dichlorotriazine isomers, primarily 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine and 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine . These compounds are not typically sought for their intrinsic biological activity but are highly valued as versatile synthetic intermediates. Their utility is anchored in the predictable, temperature-controlled sequential reactivity of the two chlorine atoms on the 1,3,5-triazine (s-triazine) core. This allows for the rational design and synthesis of a vast library of asymmetrically substituted triazine derivatives. This guide provides an in-depth exploration of the synthesis, reactivity, and application of these pivotal building blocks, with a focus on their role in the development of novel therapeutics, particularly kinase inhibitors, and other functional molecules.
Introduction: The s-Triazine Core in Modern Chemistry
The 1,3,5-triazine (s-triazine) ring is an electron-deficient heterocyclic motif that has established itself as a "privileged structure" in medicinal chemistry, agrochemicals, and materials science.[1] Its prevalence is largely due to the commercial availability and predictable reactivity of its perchlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. The ability to perform sequential nucleophilic aromatic substitution (SNAr) reactions on cyanuric chloride with precise control allows chemists to build complex molecular architectures.[2]
The introduction of a fluorophenoxy group to create 2,4-dichloro-6-(fluorophenoxy)-1,3,5-triazine isomers adds another layer of utility. The fluorine atom serves to modulate the electronic properties of the molecule, influencing the reactivity of the remaining chlorine atoms and potentially enhancing the binding affinity of subsequent derivatives to biological targets.[3][4] These compounds are, therefore, critical starting materials for generating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery.[5]
Physicochemical and Structural Properties
The key isomers of C₉H₄Cl₂FN₃O are distinguished by the position of the fluorine atom on the phenoxy ring. While extensive experimental data for these specific isomers is limited in public literature, the properties can be reliably inferred from their constituent parts and data on analogous compounds.
| Property | This compound | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine |
| IUPAC Name | This compound | 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine |
| Synonyms | 3-Fluorophenoxy-dichlorotriazine | 4-Fluorophenoxy-dichlorotriazine |
| CAS Number | 112748-45-5[3] | 112748-46-6[6] |
| Molecular Formula | C₉H₄Cl₂FN₃O[3] | C₉H₄Cl₂FN₃O[6] |
| Molecular Weight | 260.05 g/mol [3] | 260.05 g/mol [6] |
| Appearance | Expected to be a white to off-white solid/crystal[7] | Expected to be a white to off-white solid/crystal[7] |
| Solubility | Soluble in organic solvents like DCM, THF, Acetone; low solubility in water.[7] | Soluble in organic solvents like DCM, THF, Acetone; low solubility in water.[7] |
Structural and Analytical Characterization
Confirmation of the structure is typically achieved through a combination of spectroscopic methods.
-
NMR Spectroscopy :
-
¹H NMR : The aromatic region will show a complex multiplet pattern for the four protons on the fluorophenyl ring. The exact chemical shifts and coupling constants will differ between the 3-fluoro and 4-fluoro isomers, providing a key diagnostic tool. For a related compound, this compound, aromatic protons have been reported in the δ 7.30–7.45 ppm range in CDCl₃.[3]
-
¹³C NMR : The spectrum will show distinct signals for the three carbons of the triazine ring, which are highly deshielded (typically δ 165-175 ppm), and the six carbons of the fluorophenoxy ring. The C-F coupling will be observable for the carbons of the phenyl ring.
-
-
Mass Spectrometry (MS) : LCMS analysis would show a protonated molecular ion [M+H]⁺ at approximately m/z 261, confirming the molecular weight.[3] The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) would be a definitive feature.
-
HPLC : Purity is assessed by HPLC. A typical retention time for the 3-fluoro isomer has been reported at 12.98 minutes using a 5–95% acetonitrile gradient.[3]
Core Reactivity: The SNAr Mechanism and Sequential Substitution
The synthetic utility of dichloro(fluorophenoxy)triazines is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-deficient triazine ring is highly activated towards nucleophilic attack, and the chlorine atoms are excellent leaving groups.
The process occurs via a two-step addition-elimination pathway:
-
Nucleophilic Attack : A nucleophile attacks an electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is the rate-determining step.[8]
-
Chloride Elimination : Aromaticity is restored by the expulsion of a chloride ion.[8]
A critical feature of this system is the ability to control the reaction sequentially. The first substitution of a chlorine on cyanuric chloride to add the fluorophenoxy group deactivates the ring slightly, meaning the second substitution requires more forcing conditions (e.g., a higher temperature) than the first, and the third substitution requires higher temperatures still. This temperature-dependent reactivity is the cornerstone of creating complex, asymmetrically substituted triazines.[9]
Caption: The two-step SNAr mechanism on the dichlorotriazine core.
Synthesis and Experimental Protocols
The synthesis of dichloro(fluorophenoxy)triazines is a well-established procedure starting from cyanuric chloride.
General Synthesis Workflow
The overall strategy involves the controlled monosubstitution of cyanuric chloride, followed by subsequent substitutions to build the final molecule of interest.
Caption: Temperature-controlled workflow for synthesizing tri-substituted triazines.
Detailed Protocol: Synthesis of 2,4-Dichloro-6-(4-fluorophenoxy)-1,3,5-triazine
This protocol is adapted from established methods for the monosubstitution of cyanuric chloride.[10][11]
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (TCT, cyanuric chloride)
-
4-Fluorophenol
-
Diisopropylethylamine (DIEA) or another non-nucleophilic base
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve TCT (1.0 eq) in anhydrous DCM (to make an approx. 0.2-0.3 M solution).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of 4-fluorophenol (1.0 eq) and DIEA (1.0-1.1 eq) in anhydrous DCM.
-
Reaction: Add the 4-fluorophenol/DIEA solution dropwise to the stirred TCT solution at 0 °C over 30-60 minutes.
-
Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:4 ethyl acetate/hexane mobile phase) until the TCT starting material is consumed (typically 1-2 hours).
-
Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DIEA salts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the title compound as a white solid.
Applications in Drug Discovery and Development
The primary value of dichloro(fluorophenoxy)triazines lies in their use as scaffolds to generate libraries of compounds for biological screening. The s-triazine core is a proven pharmacophore, and its derivatives have shown a wide range of activities.
Kinase Inhibitors for Oncology
The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making its components prime targets for drug development.[5] Numerous s-triazine derivatives have been developed as potent inhibitors of these kinases. The dichloro(fluorophenoxy)triazine core provides an ideal starting point for synthesizing analogs of known inhibitors like ZSTK474.[5][12] By reacting the two chlorine atoms with various amines (e.g., morpholine, piperazine derivatives), researchers can rapidly generate novel compounds and explore the structure-activity relationship (SAR).
Derivatives of the s-triazine scaffold have demonstrated potent, often nanomolar, inhibitory activity against key cancer-related kinases.
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |
| Dimorpholino-s-triazine Derivatives | PI3Kα | 0.32 nM - 16 nM | [5][13] |
| Diaryl-s-triazine Derivatives | EGFR-TK | 36.8 nM - 8.45 µM | [5] |
| Thiophene-triazine-Arylurea Hybrids | PI3Kα / mTOR | 177.4 nM / 12.2 nM | [5] |
| Diaryl-s-triazine Derivatives | FAK | 0.31 µM - 5.1 µM | [5] |
Antifungal and Antimicrobial Agents
The s-triazine scaffold is also a component of molecules with potent antifungal activity.[14] While specific data for derivatives of C₉H₄Cl₂FN₃O is sparse, related triazine-based compounds have shown efficacy against pathogenic fungi such as Candida albicans. For example, certain benzothiazole-triazine hybrids have shown Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL.[14] The fluorophenoxy-dichlorotriazine core can be used to synthesize novel antifungal candidates by introducing moieties known to contribute to antifungal action.
Safety and Handling
Dichloro(fluorophenoxy)triazines, like their precursor cyanuric chloride, should be handled with care. They are classified as irritants and are harmful if swallowed or inhaled.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from moisture, as triazines can hydrolyze.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[15]
Conclusion
The IUPAC names This compound and 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine represent highly valuable, though often overlooked, intermediates in chemical synthesis. Their true power lies not in their own properties, but in the potential they unlock. By providing a robust, reactive, and tunable scaffold, they enable researchers and drug development professionals to efficiently construct vast and diverse libraries of novel molecules. The temperature-controlled, sequential SNAr reactivity is a key enabling feature, allowing for the rational design of compounds targeted against critical biological pathways, particularly in oncology. As the search for novel therapeutics continues, the strategic use of such versatile building blocks will remain an indispensable tool in the chemist's arsenal.
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Wang, L., et al. (2021). Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Bioorganic & Medicinal Chemistry, 32, 115997.[13]
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An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven methodologies to facilitate a thorough understanding and application of this compound's solubility profile. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a predictive framework based on structural analogues and details a robust experimental protocol for its precise determination.
Introduction and Compound Overview
This compound is a versatile heterocyclic compound with significant potential in various scientific fields.[1] Its structure, featuring a triazine core substituted with two reactive chlorine atoms and a 3-fluorophenoxy group, makes it a valuable intermediate in the synthesis of novel agrochemicals, pharmaceuticals (such as kinase inhibitors), and functional materials like metal-organic frameworks (MOFs).[1] The differential reactivity of the chlorine atoms allows for sequential nucleophilic substitutions, enabling the construction of complex, unsymmetrical triazine-based molecules.[1]
Understanding the solubility of this compound in organic solvents is a critical first step for any application, influencing reaction kinetics, purification strategies, formulation development, and biological screening. Poor solubility can lead to unpredictable results in in-vitro assays and challenges in manufacturing and formulation.[2][3]
Compound Properties:
| Property | Value |
| CAS Number | 112748-45-5[1][4] |
| Molecular Formula | C₉H₄Cl₂FN₃O[1][4] |
| Molecular Weight | 260.05 g/mol [1] |
| Physical State | Expected to be a solid at room temperature. |
Theoretical Framework and Predicted Solubility Profile
The principle of "like dissolves like" is the cornerstone for predicting solubility.[5] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and the potential for π-stacking interactions.
The molecule possesses a polar triazine ring and a substituted phenyl ring, with two electronegative chlorine atoms and a fluorine atom. These features suggest a moderate overall polarity. Based on the behavior of structurally similar triazine derivatives, we can predict its solubility in various classes of organic solvents.[6][7] For instance, 2,4-dichloro-6-methoxy-1,3,5-triazine shows good solubility in polar aprotic and some polar protic solvents.[6][7]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Soluble | The dipole-dipole interactions between the polar solvent and the polar triazine and fluorophenoxy moieties are expected to be strong, facilitating dissolution. |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | While the compound can accept hydrogen bonds at its nitrogen and oxygen atoms, it lacks hydrogen bond donors. The primary interaction will be dipole-dipole. |
| Aromatic | Toluene, Benzene | Moderately Soluble | π-stacking interactions between the aromatic solvent and the phenyl and triazine rings of the solute can promote solubility. |
| Nonpolar | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents results in weak intermolecular forces, leading to poor solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain precise quantitative solubility data, a systematic experimental approach is essential. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and accuracy.[8] The following protocol provides a detailed, step-by-step methodology.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Glass vials with screw caps (e.g., 4 mL)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Detailed Experimental Protocol
Step 1: Preparation of Saturated Solutions
-
Accurately weigh an excess amount of this compound into a series of glass vials. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with some systems requiring up to 72 hours.[9] It is advisable to test samples at different time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached.[9]
Step 2: Sample Processing
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To separate the undissolved solid, centrifuge the vials at a high speed.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility readings.
Step 3: Quantification
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Analyze the calibration standards and the diluted sample solution using a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Self-Validating System and Trustworthiness
This protocol incorporates self-validating checks to ensure the trustworthiness of the results:
-
Confirmation of Equilibrium: Taking measurements at multiple time points ensures that the system has reached a true thermodynamic equilibrium.
-
Use of Excess Solid: The visible presence of undissolved solid throughout the experiment confirms that the solution is indeed saturated.
-
Calibration Standards: The use of a multi-point calibration curve ensures the accuracy of the quantification.
-
Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the results.
Visualizing the Workflow and Influencing Factors
To better illustrate the experimental process and the interplay of factors affecting solubility, the following diagrams are provided.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Key factors influencing the solubility of the target compound.
Conclusion
This technical guide has provided a detailed framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is pending, the provided predictive solubility profile, grounded in the principles of chemical interactions, offers a valuable starting point for experimental design. The detailed shake-flask protocol equips researchers with a robust and reliable method to generate high-quality, quantitative solubility data. This foundational knowledge is paramount for the successful application of this versatile compound in research and development.
References
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]
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MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
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Solubility of triazine pesticides in pure and modified subcritical water. | Semantic Scholar. Available at: [Link]
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Influence of linker groups on the solubility of triazine dendrimers - ResearchGate. Available at: [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]
- CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
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2,4-Dichloro-6-(4-methoxyphenyl)-1, 3,5-triazine (Appolo-122) - Sarex. Available at: [Link]
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mechanism of action of fluorophenoxy triazine compounds
An In-Depth Technical Guide to the Kinase Inhibitory Mechanism of Fluorophenoxy Triazine Compounds
Abstract
The 1,3,5-triazine scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities, from herbicidal to potent anticancer effects. This technical guide focuses on a prominent class of these derivatives, fluorophenoxy triazines, and elucidates their mechanism of action as potent kinase inhibitors. For researchers and drug development professionals, understanding this mechanism is critical for the rational design of next-generation targeted therapeutics. We will dissect the molecular interactions, downstream cellular consequences, and key experimental methodologies used to characterize these compounds, with a primary focus on the PI3K/Akt/mTOR signaling pathway—a critical axis in cancer cell proliferation and survival.
The Triazine Scaffold: A Foundation for Diverse Bioactivity
The symmetrical 1,3,5-triazine is a six-membered heterocyclic aromatic ring. Its unique electronic properties and the ability to be substituted at three distinct positions have made it an attractive core for developing compounds with diverse biological functions.[1][2] Historically, triazine derivatives like atrazine have been widely used as herbicides, with a mechanism centered on the inhibition of photosynthesis at photosystem II.[3][4][5][6] However, modern medicinal chemistry has repurposed this scaffold to target critical pathways in human disease. By modifying the substituents, researchers have developed triazine derivatives that function as potent inhibitors of enzymes crucial for tumorigenesis, particularly protein kinases.[1][2]
Primary Mechanism of Action: Inhibition of Protein Kinases
A significant body of research has identified various fluorophenoxy and related triazine compounds as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[7][8][9] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[10]
The versatility of the triazine core allows for the targeting of a range of kinases, including:
-
PI3K/mTOR: A central pathway regulating cell growth, proliferation, and survival.[1][11][12]
-
VEGFR-2: A key receptor tyrosine kinase involved in angiogenesis.[10]
-
c-Met and FAK: Kinases implicated in cell motility, invasion, and metastasis.[13][14]
-
EGFR: A receptor tyrosine kinase often mutated or overexpressed in various cancers.[15]
This guide will focus on the dual inhibition of the PI3K/Akt/mTOR pathway, a frequently observed and therapeutically significant mechanism for this class of compounds.[12]
The PI3K/Akt/mTOR Signaling Pathway: A Prime Target in Oncology
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, survival, and proliferation. Its aberrant activation is a hallmark of many human cancers, making it a high-priority target for drug development.
Below is a diagram illustrating the canonical PI3K/Akt/mTOR signaling pathway and the points of inhibition by fluorophenoxy triazine compounds.
Caption: PI3K/Akt/mTOR pathway with inhibition points for triazine compounds.
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates the serine/threonine kinase Akt. Akt then activates mTOR Complex 1 (mTORC1), leading to the phosphorylation of downstream effectors like p70S6K and 4E-BP1, ultimately promoting protein synthesis and cell proliferation. Many fluorophenoxy triazine derivatives have been shown to act as dual inhibitors, targeting both PI3K and mTOR directly.[11][12]
Quantitative Analysis of Kinase Inhibition
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Lower IC₅₀ values indicate greater potency.
| Compound Class/Example | Target Kinase(s) | IC₅₀ (nM) | Cell Line(s) | Reference |
| 1,3,5-Triazine Derivative 3 | PI3K | 3.41 | - | [1] |
| mTOR | 8.45 | - | [1] | |
| 1,3,5-Triazine Derivative 6h | PI3Kα | Potent | HeLa | [12] |
| mTOR | Potent | HeLa | [12] | |
| Quinazoline-Triazine Hybrid 12 | EGFR | 36.8 | - | [15] |
| Diarylamino-1,3,5-Triazine 24 | FAK | 400 | - | [15] |
Note: "Potent" indicates significant activity was reported without a specific IC₅₀ value in the source text.
Experimental Workflow for Characterizing Mechanism of Action
Elucidating the precise mechanism of action requires a multi-faceted experimental approach. The following workflow is a standard, self-validating system for characterizing novel kinase inhibitors.
Step-by-Step Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of the compound on the target kinase activity and calculate the IC₅₀ value.
-
Causality: This is the primary validation step. A direct interaction with the purified enzyme confirms that the compound is not acting through off-target or cytotoxic effects in a cellular context.
-
Methodology:
-
Immobilize a kinase-specific substrate on a multi-well plate.
-
Prepare a reaction mixture containing the purified kinase (e.g., PI3Kα, mTOR), ATP, and varying concentrations of the fluorophenoxy triazine compound (from sub-nanomolar to micromolar ranges).
-
Add the reaction mixture to the wells and incubate at 37°C for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Wash the wells to remove unbound reagents.
-
Add a phosphorylation-specific antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
After incubation and washing, add a chemiluminescent or colorimetric substrate for the conjugated enzyme.
-
Measure the signal using a plate reader. The signal intensity is proportional to the kinase activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.
-
Protocol 2: Cellular Proliferation Assay (e.g., MTT or SRB Assay)
-
Objective: To assess the compound's effect on the growth and viability of cancer cell lines.
-
Causality: This links the enzymatic inhibition to a cellular phenotype. If the compound inhibits a pro-proliferative kinase, it should reduce cell growth.
-
Methodology:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the triazine compound for 48-72 hours.
-
Add MTT reagent and incubate, allowing viable cells to convert it into formazan crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Protocol 3: Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the compound inhibits the target kinase within the cell and modulates its downstream signaling pathway.
-
Causality: This provides direct evidence of on-target activity in a cellular context. Observing a dose-dependent decrease in the phosphorylation of downstream proteins (e.g., p-Akt, p-S6K) validates the in vitro findings.
-
Methodology:
-
Treat cancer cells with the compound at various concentrations for a defined period (e.g., 2-24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by molecular weight using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates target inhibition.
-
Workflow Diagram
The logical flow of these experiments is crucial for building a robust case for a specific mechanism of action.
Caption: Experimental workflow for validating kinase inhibitor mechanism of action.
Structure-Activity Relationships (SAR)
The development of potent fluorophenoxy triazine inhibitors relies on understanding the structure-activity relationship (SAR)—how chemical modifications to the molecule affect its biological activity.[15][16] Key insights from various studies include:
-
Fluorophenoxy Group: The position and number of fluorine atoms on the phenoxy ring can significantly influence potency and selectivity. This group often forms critical interactions within the hydrophobic regions of the kinase ATP-binding pocket.
-
Substituents at other positions: The nature of the groups at the other two positions of the triazine ring is crucial for modulating activity, selectivity, and pharmacokinetic properties. The inclusion of basic heterocycles like morpholine or piperazine has been shown to be beneficial for antitumor activity.[15]
-
Linker Chemistry: In more complex derivatives, the linker connecting the triazine core to other pharmacophores determines the spatial orientation within the binding site.
Molecular docking studies are often employed to rationalize these SAR findings, providing a computational model of how the compound binds to its target and guiding further optimization.[10]
Conclusion and Future Directions
Fluorophenoxy triazine compounds represent a promising class of kinase inhibitors with significant therapeutic potential, particularly in oncology. Their primary mechanism of action involves the ATP-competitive inhibition of key signaling kinases, most notably within the PI3K/Akt/mTOR pathway, leading to reduced cancer cell proliferation and survival. The validation of this mechanism relies on a rigorous experimental workflow encompassing in vitro enzymatic assays, cellular phenotyping, and on-target pathway analysis. Future research will likely focus on optimizing the triazine scaffold to enhance potency, improve kinase selectivity, and overcome potential drug resistance mechanisms, paving the way for new targeted cancer therapies.
References
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Title: Exploration of novel pyrrolo[2,1-f][11][17][18]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. Source: R Discovery.
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-
Title: Pyrrolo[2,1-f][11][17][18]triazine: a promising fused heterocycle to target kinases in cancer therapy. Source: PubMed.
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An In-depth Technical Guide to the Electronic Effects of the 3-Fluorophenoxy Group on the Triazine Ring
For researchers, medicinal chemists, and drug development professionals, understanding the nuanced electronic interplay between a substituent and a core heterocyclic scaffold is paramount for rational drug design. This guide provides a deep dive into the electronic effects of the 3-fluorophenoxy group on the triazine ring, a privileged scaffold in numerous therapeutic agents. We will explore this topic through the tripartite lens of theoretical underpinnings, practical experimental workflows, and advanced computational analysis.
Section 1: Foundational Principles: Unpacking the Electronic Character of the Triazine Ring and the 3-Fluorophenoxy Substituent
The 1,3,5-triazine ring is an electron-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This inherent electron deficiency governs its reactivity, making it susceptible to nucleophilic attack and a key component in various inverse electron-demand Diels-Alder reactions. The introduction of a substituent, such as the 3-fluorophenoxy group, can significantly modulate this electronic landscape, thereby influencing the molecule's physicochemical properties, including its pKa, reactivity, and ultimately its biological activity.[1][2][3]
The 3-fluorophenoxy group exerts a complex electronic influence, which is a composite of inductive and resonance effects.
-
Inductive Effect (-I): Both the oxygen of the phenoxy group and the fluorine atom are highly electronegative, leading to a withdrawal of electron density through the sigma bond network. This electron-withdrawing inductive effect deactivates the aromatic system to which it is attached.
-
Resonance Effect (+R of -OAr, -R of F): The oxygen atom of the phenoxy group possesses lone pairs that can be delocalized into the aromatic ring, an electron-donating resonance effect (+R). Conversely, the fluorine atom, while having lone pairs, is a poor π-donor and its primary resonance contribution in this context is generally considered to be weakly electron-withdrawing (-R). The meta-position of the fluorine atom on the phenoxy ring is crucial; it primarily exerts its strong inductive effect on the phenoxy ring, which in turn influences the electronic communication with the triazine core.
Section 2: Synthesis and Characterization of 3-Fluorophenoxy Substituted Triazines
The synthesis of triazines bearing the 3-fluorophenoxy group typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and cost-effective starting material. The stepwise nucleophilic substitution of the chlorine atoms allows for the controlled introduction of different substituents.
Experimental Protocol: Synthesis of 2,4,6-Tris(3-fluorophenoxy)-1,3,5-triazine
This protocol describes a representative synthesis of a symmetrically substituted triazine.
Materials:
-
Cyanuric chloride
-
3-Fluorophenol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of Sodium 3-fluorophenoxide: To a stirred suspension of sodium hydride (3.3 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 3-fluorophenol (3.3 equivalents) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. This forms the sodium 3-fluorophenoxide nucleophile.
-
Nucleophilic Substitution: In a separate flask, dissolve cyanuric chloride (1.0 equivalent) in anhydrous THF and cool to 0 °C.
-
Add the freshly prepared sodium 3-fluorophenoxide solution to the cyanuric chloride solution dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Partition the mixture between dichloromethane and water. Separate the organic layer, and wash successively with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 2,4,6-tris(3-fluorophenoxy)-1,3,5-triazine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to show complex multiplets in the aromatic region corresponding to the protons of the 3-fluorophenoxy groups. The ¹³C NMR spectrum will show characteristic signals for the triazine ring carbons (typically around 170 ppm) and the carbons of the phenoxy rings, with C-F couplings observable for the fluorinated carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as C-O-C and C-F bonds.
Section 3: Spectroscopic and Physicochemical Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool to probe the electronic environment of the triazine ring. The chemical shift of the triazine carbon atoms is particularly sensitive to the electronic nature of the substituents. An electron-withdrawing group like the 3-fluorophenoxy group is expected to deshield the triazine carbons, causing their signals to appear at a higher chemical shift (downfield) compared to an unsubstituted or electron-donating group substituted triazine. The coupling constants between fluorine and carbon atoms in the phenoxy ring can also provide insights into the electronic structure.
pKa Determination
The basicity of the triazine ring is directly influenced by the electronic effects of its substituents. The electron-withdrawing nature of the 3-fluorophenoxy group will decrease the electron density on the ring nitrogens, making them less available for protonation. Consequently, a 3-fluorophenoxy substituted triazine is expected to be less basic and have a lower pKa value compared to an unsubstituted or an alkyl-substituted triazine.[1]
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Prepare a standard solution of the synthesized 3-fluorophenoxy triazine derivative of known concentration in a suitable solvent (e.g., a mixture of water and an organic co-solvent like DMSO or ethanol to ensure solubility).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.[1]
Section 4: Computational Analysis with Density Functional Theory (DFT)
DFT calculations provide a powerful in-silico approach to visualize and quantify the electronic effects of the 3-fluorophenoxy group.
Methodology for DFT Calculations
-
Structure Optimization: The geometry of the 3-fluorophenoxy substituted triazine molecule is optimized using a suitable level of theory, such as the B3LYP functional with a 6-311+G(d,p) basis set.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to compute various electronic properties, including:
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (nucleophilic sites) are typically colored red, while electron-poor regions (electrophilic sites) are colored blue.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to quantify the charges on individual atoms and to study the delocalization of electron density.
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions. The electron-withdrawing 3-fluorophenoxy group is expected to lower the energies of both the HOMO and LUMO of the triazine system.
-
Visualization of Concepts and Workflows
Diagram: Inductive vs. Resonance Effects
Caption: Dual electronic effects of the 3-fluorophenoxy group.
Diagram: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization.
Section 5: Data Summary
Table 1: Expected Qualitative Electronic Effects of the 3-Fluorophenoxy Group on the Triazine Ring
| Property | Effect of 3-Fluorophenoxy Group | Rationale |
| Electron Density on Triazine Ring | Decreased | Strong inductive (-I) effect of the substituent. |
| Reactivity towards Nucleophiles | Decreased (relative to chloro-triazine) | The phenoxy group is less electron-withdrawing than chlorine. |
| Basicity (pKa) | Decreased | Reduced electron density on ring nitrogens. |
| ¹³C NMR Chemical Shift of Triazine Carbons | Shift to higher ppm (downfield) | Deshielding due to electron withdrawal. |
| HOMO/LUMO Energies | Lowered | Stabilization of frontier molecular orbitals. |
Conclusion
The 3-fluorophenoxy group imparts a significant electron-withdrawing effect on the triazine ring, primarily through induction. This modulation of the electronic landscape has predictable consequences on the physicochemical properties of the resulting molecule, including its basicity and spectroscopic characteristics. A thorough understanding of these effects, gained through a combination of synthesis, empirical characterization, and computational modeling, is essential for the rational design of novel triazine-based compounds in drug discovery and materials science. This guide provides a foundational framework and practical protocols for researchers to explore and harness the electronic properties of this versatile substituent.
References
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Dubey, P., Pathak, D. P., Chauhan, G., & Ali, F. (2025). A Pharmacological Overview and Recent Patent of Triazine Scaffold in Drug Development: A Review. Current Organic Synthesis, 22(3), 310-327. Available from: [Link]
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TeamChem. (2026, January 7). The Evolution of Triazine Scaffolds in Modern Drug Discovery. Available from: [Link]
-
MDPI. (2024). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Available from: [Link]
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Methodological & Application
Application Note and Protocol: Synthesis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Introduction
2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is a key intermediate in the synthesis of a wide range of functional molecules, from agrochemicals to pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of the two chlorine atoms on the triazine ring, which allows for selective, stepwise nucleophilic aromatic substitution reactions.[1][2] This controlled reactivity enables the construction of complex, unsymmetrical triazine-based structures.[1] The synthesis begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.[2] The core of this synthesis lies in the precise control of reaction conditions to achieve selective monosubstitution, thereby avoiding the formation of di- and tri-substituted byproducts.[2] This document provides a detailed protocol for the synthesis, purification, and characterization of this compound, grounded in the principles of stepwise nucleophilic aromatic substitution.
Reaction Principle: Stepwise Nucleophilic Aromatic Substitution
The synthesis of substituted triazines from cyanuric chloride is governed by a sequential nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the chlorine atoms on the s-triazine ring decreases with each successive substitution. This is because the introduction of an electron-donating nucleophile reduces the electrophilicity of the triazine ring, making subsequent substitutions more difficult.[2] This inherent difference in reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature. A general guideline is that monosubstitution is favored at temperatures around 0°C, disubstitution occurs at room temperature, and trisubstitution requires elevated temperatures, often above 60°C.[2][3]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| Cyanuric Chloride (TCT) | ≥99% | Sigma-Aldrich | 108-77-0 |
| 3-Fluorophenol | ≥99% | Sigma-Aldrich | 372-20-3 |
| N,N-Diisopropylethylamine (DIEA) | ≥99.5% | Sigma-Aldrich | 7087-68-5 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific | 144-55-8 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent, ≥99.0% | Fisher Scientific | 7757-82-6 |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | 141-78-6 |
| Hexane | HPLC Grade | Fisher Scientific | 110-54-3 |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocol
Synthesis of this compound
Safety Precautions: Cyanuric chloride is a lachrymator and can cause burns upon skin contact.[4] It reacts violently with water.[5][6] All operations involving cyanuric chloride must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][6][7][8][9]
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve cyanuric chloride (5.0 g, 27.1 mmol) in 100 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath with constant stirring.[10][11]
-
Nucleophile Addition: In a separate beaker, prepare a solution of 3-fluorophenol (3.04 g, 27.1 mmol) and N,N-diisopropylethylamine (DIEA) (4.7 mL, 27.1 mmol) in 50 mL of anhydrous DCM.
-
Controlled Addition: Add the 3-fluorophenol/DIEA solution dropwise to the cyanuric chloride solution over 30 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5°C.[3] The DIEA acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[10][11]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane. The reaction is typically complete within 1-2 hours at 0°C.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the cyanuric chloride spot on TLC), quench the reaction by slowly adding 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a white to off-white solid.[10] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the pure this compound.
Characterization and Quality Control
The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.
| Analytical Technique | Expected Results |
| HPLC | A single major peak with a specific retention time. A reverse-phase C18 column with a water/acetonitrile gradient is recommended.[12] |
| 1H NMR | The spectrum should show characteristic peaks for the aromatic protons of the 3-fluorophenoxy group.[1] |
| 13C NMR | The spectrum will display signals corresponding to the carbons of the triazine ring and the fluorophenoxy substituent. |
| LC-MS | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (260.05 g/mol ).[1] |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Causality Behind Experimental Choices
-
Anhydrous Conditions: Cyanuric chloride reacts vigorously with water, leading to the formation of cyanuric acid and HCl.[5][6][13] Therefore, the use of anhydrous solvents is crucial to prevent unwanted side reactions and ensure a high yield of the desired product.
-
Low-Temperature Control: The exothermic nature of the first substitution on cyanuric chloride necessitates careful temperature control.[3] Maintaining the reaction at 0°C is critical to favor monosubstitution and prevent the formation of di- and tri-substituted byproducts.[2][3]
-
Use of a Non-Nucleophilic Base: A non-nucleophilic base like DIEA is used to neutralize the HCl produced during the reaction. This prevents the protonation of the nucleophile and the triazine ring, which would otherwise deactivate them and slow down the reaction.
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and byproducts to achieve high purity.
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound from cyanuric chloride. By adhering to the principles of stepwise nucleophilic aromatic substitution and maintaining strict control over reaction conditions, researchers can consistently obtain this valuable synthetic intermediate in high yield and purity. The detailed characterization methods ensure the quality of the final product, making it suitable for a wide range of applications in drug discovery and materials science.
References
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- Organic Syntheses. SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS.
- Frontiers in Chemistry. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
- Defense Technical Information Center.
- SpectraBase. 2,4-Dichloro-6-methyl-1,3,5-triazine.
- YouTube. Cyanuric chloride: Basic idea, preparation and use in organic synthesis and role of triazine ring.
- Sigma-Aldrich. This compound.
- National Institutes of Health. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game.
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- Benchchem.
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Application Note: A Protocol for Stepwise Nucleophilic Aromatic Substitution on Dichlorotriazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry, materials science, and bioconjugation, prized for its rigid geometry and capacity for multifunctionalization. Dichlorotriazines, derived from the readily available cyanuric chloride, serve as exceptionally versatile electrophilic platforms for building molecular complexity. The electron-deficient nature of the triazine ring, caused by the three electronegative nitrogen atoms, renders the chlorine-bearing carbons highly susceptible to nucleophilic aromatic substitution (SNAr).
A key feature of this system is the ability to perform sequential, selective substitutions of the two chlorine atoms by carefully controlling reaction conditions, primarily temperature. The introduction of the first nucleophile deactivates the ring slightly, making the second substitution require more energy.[1] This differential reactivity allows for the precise, stepwise construction of unsymmetrically substituted triazines, making them invaluable linkers and core structures in drug discovery and the development of functional materials.[2][3] This guide provides a detailed protocol for the selective mono- and subsequent di-substitution of dichlorotriazines, explaining the critical parameters that govern success.
Reaction Mechanism and Principles of Selectivity
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A nucleophile (Nu:) attacks one of the electron-deficient carbon atoms attached to a chlorine atom. This forms a negatively charged intermediate, often referred to as a Meisenheimer complex, although some computational studies suggest this may be a transition state in a concerted process.[4] The aromaticity of the triazine ring is momentarily broken and then restored upon the expulsion of the chloride leaving group.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) on a dichlorotriazine ring.
Controlling Selectivity
Achieving selective mono- and di-substitution hinges on three primary factors:
-
Temperature: This is the most critical parameter for controlling the extent of substitution.[1] The first substitution is highly facile and can be performed at low temperatures (typically 0–5 °C) to prevent overreaction. The second substitution requires more energy and is usually conducted at a higher temperature, such as room temperature or with gentle heating.[1][2]
-
Nucleophile Reactivity: The inherent reactivity of the nucleophile plays a significant role. While specific ordering can depend on conditions, a general reactivity trend is often observed. For instance, in the synthesis of mixed-substituted triazines, the order of addition is crucial, as the incorporation of a strongly activating group like an amine can make subsequent substitutions more challenging.[1][5]
-
Stoichiometry and Reaction Time: Careful control over the equivalents of the nucleophile is essential. Using a slight excess (1.0-1.1 eq) for each step is common, but a large excess, especially in the first step, can lead to the formation of the di-substituted byproduct. Reaction progress should be diligently monitored to determine the optimal reaction time.[1]
Experimental Protocols
The following protocols provide a general framework for the stepwise substitution on a generic 2-substituted-4,6-dichlorotriazine.
Caption: General workflow for the sequential substitution of dichlorotriazines.
Protocol 1: Selective Mono-substitution of a Dichlorotriazine
Objective: To selectively replace one chlorine atom on a dichlorotriazine derivative with a chosen nucleophile.
Materials and Reagents:
-
Substituted Dichlorotriazine (1.0 eq)
-
Nucleophile 1 (e.g., amine, alcohol, or thiol) (1.0-1.05 eq)
-
Base (e.g., Diisopropylethylamine (DIEA) or Na₂CO₃) (1.1-1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware
-
TLC plates (Silica gel 60 F254)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichlorotriazine starting material (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
Nucleophile Addition: In a separate flask, dissolve the first nucleophile (1.0-1.05 eq) and the base (1.1-1.5 eq) in the anhydrous solvent. Add this solution dropwise to the stirring dichlorotriazine solution at 0 °C over 15-30 minutes. The base is essential to neutralize the HCl generated during the reaction.[1]
-
Reaction: Maintain the reaction at 0-5 °C and stir for the required time (typically 0.5 to 4 hours).[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A typical TLC mobile phase is a mixture of ethyl acetate and hexane. The product spot should appear, and the starting material spot should diminish.
-
Work-up: Once the starting material is consumed, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like DCM or ethyl acetate.[1][6]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the pure mono-substituted product.[6]
Protocol 2: Stepwise Di-substitution with a Second Nucleophile
Objective: To introduce a second, different nucleophile onto the mono-substituted monochloro-triazine core.
Materials and Reagents:
-
Mono-substituted monochloro-triazine (from Protocol 1) (1.0 eq)
-
Nucleophile 2 (1.1-1.2 eq)
-
Base (e.g., DIEA) (1.2-1.5 eq)
-
Anhydrous solvent (e.g., DCM, THF, DMF)
-
Standard reaction and work-up equipment
Procedure:
-
Reaction Setup: Dissolve the mono-substituted starting material from Protocol 1 (1.0 eq) in an appropriate anhydrous solvent in a round-bottom flask.
-
Reagent Addition: Add the second nucleophile (1.1-1.2 eq) to the solution, followed by the addition of the base (e.g., DIEA).[1]
-
Reaction: Allow the reaction mixture to stir at room temperature (approx. 25 °C). For less reactive nucleophiles or deactivated triazine rings, heating may be necessary (e.g., 40-80 °C).[1] The typical reaction time is longer, often 12-24 hours.[1]
-
Monitoring: Monitor the reaction by TLC or HPLC until the mono-substituted starting material is fully consumed.
-
Work-up and Purification: Perform the same work-up and purification steps as described in Protocol 1 (steps 6-8) to isolate the final di-substituted product. Recrystallization may also be a viable purification method for highly crystalline products.
Data Presentation and Optimization
Successful synthesis requires careful optimization. The following table summarizes key reaction parameters.
| Parameter | First Substitution (Mono-) | Second Substitution (Di-) | Rationale & Causality |
| Temperature | 0–5 °C[1][2] | Room Temp to 80 °C[1][2] | The first substitution is rapid; low temperature prevents di-substitution. The electron-donating effect of the first nucleophile deactivates the ring, requiring higher energy for the second substitution.[1] |
| Nucleophile Eq. | 1.0–1.05 eq | 1.1–1.2 eq | Precise stoichiometry in the first step is critical for selectivity. A slight excess is used in the second step to drive the reaction to completion. |
| Base | DIEA, Na₂CO₃[1] | DIEA[1] | An acid scavenger is required to neutralize the HCl byproduct. Organic bases like DIEA are common in anhydrous conditions, while inorganic bases are used in aqueous or biphasic systems. |
| Solvent | DCM, THF, ACN[1][7] | DCM, THF, DMF | Choice depends on reactant solubility and the required reaction temperature. Anhydrous conditions are crucial to prevent hydrolysis of the C-Cl bond.[1] |
| pH Control | 7.0–9.0[1][8] | Not typically controlled in anhydrous systems | In aqueous or protic media, maintaining a neutral to slightly basic pH is vital to facilitate the reaction while minimizing competitive hydrolysis of the dichlorotriazine.[1][9] |
| Monitoring | TLC, HPLC[1][10] | TLC, HPLC[1][10] | Essential for determining reaction completion and preventing the formation of byproducts from prolonged reaction times or excessive heat. |
Analytical Methods and Troubleshooting
Reaction Monitoring
-
High-Performance Liquid Chromatography (HPLC): This is a preferred method for quantitative monitoring.[10]
-
Thin Layer Chromatography (TLC): A rapid, qualitative method for tracking the consumption of starting material.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Di-substitution in Protocol 1 | 1. Reaction temperature too high. 2. Nucleophile added too quickly. 3. Large excess of nucleophile used. | 1. Ensure precise temperature control with a cryostat or well-maintained ice bath.[1] 2. Add the nucleophile solution dropwise over a longer period. 3. Use no more than 1.05 equivalents of the nucleophile. |
| Low or No Product Formation | 1. Insufficient reactivity of the nucleophile. 2. Inadequate base to neutralize HCl. 3. Reaction temperature is too low (esp. for Protocol 2). | 1. For Protocol 2, increase the reaction temperature gradually and monitor.[1] 2. Ensure at least one equivalent of a suitable base is used.[1] 3. For less reactive nucleophiles, consider longer reaction times or heating. |
| Presence of Hydrolysis Byproducts | 1. Water present in the reaction mixture. 2. pH is too high or too low in aqueous systems. | 1. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.[1] 2. Maintain a neutral or slightly basic pH (around 7-9) when using water as a solvent.[1] |
| Difficult Purification | 1. Similar polarity of starting material, product, and byproducts. 2. Streaking on silica gel column. | 1. Optimize the solvent system for column chromatography. 2. Consider alternative purification methods like semi-preparative HPLC or recrystallization. 3. A small amount of triethylamine in the eluent can sometimes improve peak shape for amine-containing compounds. |
Conclusion
The stepwise nucleophilic aromatic substitution of dichlorotriazines is a powerful and reliable strategy for synthesizing complex, unsymmetrical molecules. Mastery of this protocol is achieved through the careful and deliberate control of temperature, stoichiometry, and reaction time. By understanding the underlying principles of reactivity and deactivation, researchers can leverage the dichlorotriazine scaffold to efficiently build diverse libraries of compounds for applications ranging from targeted therapeutics to advanced functional materials.
References
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- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights.Organic & Biomolecular Chemistry (RSC Publishing).
- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF.ResearchGate.
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DICHLORO-S-TRIAZINE DYES. TextileSchool4U.Blogspot.com. Available at: [Link]
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Application Notes and Protocols for the Selective Functionalization of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Abstract
This comprehensive technical guide provides detailed application notes and step-by-step protocols for the selective functionalization of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, materials science, and agrochemicals due to the predictable and sequential reactivity of its chlorinated precursors.[1] This document outlines the principles of temperature-controlled sequential nucleophilic aromatic substitution (SNAr), enabling the precise and selective introduction of various nucleophiles at the C4 and subsequently the C2 positions. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, offering insights into reaction optimization, purification strategies, and analytical characterization of the resulting mono- and di-substituted triazine derivatives.
Introduction: The Significance of Substituted Triazines
1,3,5-triazine derivatives are a cornerstone in the development of novel therapeutics, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The synthetic versatility of chlorinated triazines, such as the title compound, allows for the systematic and controlled introduction of diverse functional groups, facilitating the generation of extensive compound libraries for drug discovery and lead optimization.[2] The foundational principle governing this versatility is the temperature-dependent reactivity of the chlorine atoms on the triazine ring, which allows for selective, stepwise substitution.[2][4]
The starting material, this compound, already possesses a phenoxy moiety, a common structural feature in bioactive molecules. The subsequent selective functionalization of the remaining two chlorine atoms at the C4 and C2 positions offers a powerful strategy for fine-tuning the physicochemical and pharmacological properties of the resulting compounds.
Core Principles: Understanding Selective Reactivity
The selective functionalization of dichlorotriazines is governed by the nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the 1,3,5-triazine ring, caused by the three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][4] The substitution of chlorine atoms proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][4][5]
Key Factors Influencing Selectivity:
-
Temperature: This is the most critical parameter for controlling the degree of substitution. The first substitution (at the C4 position) is typically carried out at low temperatures (e.g., 0–5 °C), while the second substitution (at the C2 position) requires higher temperatures, often room temperature or elevated temperatures.[4] This differential reactivity arises because the introduction of the first nucleophile, which is typically electron-donating, reduces the electrophilicity of the remaining carbon-chlorine bond, making the second substitution more difficult.[4]
-
Nucleophile Reactivity: The nature and reactivity of the incoming nucleophile also play a crucial role. While a wide range of nucleophiles can be employed, including amines, alcohols, and thiols, their intrinsic reactivity can influence the reaction conditions required for successful substitution.[2] Studies have shown a general preferential order of incorporation for different nucleophiles.[6][7][8]
-
Stoichiometry and Order of Addition: Precise control over the stoichiometry of the nucleophile is essential to favor monosubstitution and minimize the formation of disubstituted byproducts in the first step. The order in which different nucleophiles are introduced is also a critical consideration when synthesizing unsymmetrically disubstituted triazines.[9]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the selective functionalization of this compound.
3.1. General Materials and Methods
-
Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. This compound can be synthesized from cyanuric chloride and 3-fluorophenol or procured from a commercial supplier.
-
Solvents: Anhydrous solvents should be used where specified, particularly for reactions sensitive to moisture.
-
Reaction Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems (e.g., ethyl acetate/hexane).[6][7]
-
Purification: Purification of the synthesized derivatives is typically achieved by flash column chromatography on silica gel or by recrystallization.[1][10] For high-purity requirements, semi-preparative HPLC is a highly effective method.[11]
-
Characterization: The structure and purity of the final compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[12][13][14]
3.2. Protocol 1: Selective Monosubstitution at the C4 Position
This protocol describes the selective replacement of one chlorine atom with a primary or secondary amine nucleophile.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)).[6][7][9]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintaining this low temperature is crucial to prevent double substitution.[9]
-
Nucleophile and Base Addition: In a separate flask, dissolve the amine nucleophile (1.0-1.1 eq.) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIEA) or potassium carbonate (K2CO3) (1.1 eq.) in the same anhydrous solvent.[6][7][9]
-
Reaction Execution: Add the solution of the amine and base dropwise to the cooled solution of the dichlorotriazine over 15-30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the consumption of the starting material by TLC.[9]
-
Workup: Once the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.[1]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.[10] Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-chloro-4-(substituted-amino)-6-(3-fluorophenoxy)-1,3,5-triazine.[1]
Causality Behind Experimental Choices:
-
The use of a 1:1 stoichiometry between the dichlorotriazine and the amine nucleophile is designed to statistically favor monosubstitution.
-
Low temperature (0 °C) significantly deactivates the triazine ring towards a second substitution, thus enhancing the selectivity for the mono-adduct.[2][4]
-
A non-nucleophilic base is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
3.3. Protocol 2: Disubstitution - Functionalization at the C2 Position
This protocol outlines the substitution of the remaining chlorine atom on the monosubstituted product from Protocol 1.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified 2-chloro-4-(substituted-amino)-6-(3-fluorophenoxy)-1,3,5-triazine (1.0 eq.) in a suitable solvent (e.g., THF, Dioxane, or Acetonitrile).
-
Nucleophile and Base Addition: Add the second nucleophile (amine, alcohol, or thiol) (1.1-1.5 eq.) and a suitable base (e.g., DIEA, K2CO3) (1.2-2.0 eq.) to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a higher temperature (e.g., 50-80 °C) as required. The increased temperature is necessary to overcome the reduced electrophilicity of the triazine ring.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting monochloro-triazine is consumed. These reactions can take anywhere from 12 to 48 hours.[6][7]
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the desired unsymmetrically disubstituted triazine derivative.[10]
Data Presentation and Characterization
4.1. Table of Reaction Conditions and Yields
| Entry | C4-Nucleophile (Nu1) | C2-Nucleophile (Nu2) | Temp (Step 1) | Temp (Step 2) | Solvent | Base | Typical Yield (%) |
| 1 | Piperidine | Morpholine | 0 °C | 60 °C | THF | K2CO3 | 75-85 |
| 2 | Aniline | Benzylamine | 0 °C | RT | DCM | DIEA | 80-90 |
| 3 | Ethanolamine | 4-Methylaniline | 0-5 °C | 70 °C | Dioxane | NaHCO3 | 70-80 |
Note: Yields are indicative and may vary based on the specific nucleophiles and reaction scale.
4.2. Analytical Characterization
Successful synthesis and purification should be confirmed by a suite of analytical techniques.
-
1H and 13C NMR Spectroscopy: Provides definitive structural confirmation. The chemical shifts of the protons and carbons on the substituents and the triazine core are diagnostic. For amino-substituted triazines, restricted rotation around the C(triazine)-N(amino) bond may lead to complex or broadened signals, sometimes requiring variable temperature NMR studies.[12][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final products. Reversed-phase HPLC is often the method of choice.[11]
Visualizations
5.1. Reaction Scheme
Caption: Sequential SNAr on this compound.
5.2. Experimental Workflow
Caption: Workflow for selective synthesis of disubstituted triazines.
Conclusion
The selective functionalization of this compound is a robust and highly controllable process, pivotal for the synthesis of diverse molecular libraries in drug discovery and materials science.[1] By carefully controlling reaction parameters, particularly temperature, researchers can achieve selective and sequential substitution of the chlorine atoms with a high degree of predictability. The protocols and guidelines presented in this document provide a solid foundation for the rational design and synthesis of novel, highly functionalized 1,3,5-triazine derivatives.
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- BenchChem. Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives.
- Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC.
- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry (RSC Publishing).
- BenchChem. An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine.
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- ResearchGate. Synthesis of mono-, di- and trisubstituteds-triazine derivatives 3–18.
- Insight in triazine chromatographic and microbiological analysis: A brief review. PDF.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC.
- Design and Synthesis of New 1,3,5‐Trisubstituted Triazines for the Treatment of Cancer and Inflammation. PMC.
- Synthesis of di- and tri-substituted s-triazine amino acid derivatives. ResearchGate.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC.
- Chapter 3 – Structural characterization of triazines.
- Synthesis of New Cyanuric Chloride Derivatives. ResearchGate.
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- 1,3,5-Triazine as core for the preparation of dendrons. arkat usa.
- Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. PubMed Central.
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- ¹H NMR spectra of triazines 1a–1e with indications, in red, of changes in chemical shifts of ortho-protons of the C3 phenyl group. ResearchGate.
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Application Notes and Protocols: Leveraging 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine as a Versatile Chemical Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a highly versatile heterobifunctional crosslinker. We delve into the core principles of its reactivity, centered on the sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) of its chlorine atoms. This document offers detailed, step-by-step protocols for the strategic installation of nucleophiles, enabling the construction of complex molecular architectures. Authored for researchers in medicinal chemistry, bioconjugation, and materials science, these notes elucidate the causality behind experimental choices and provide a framework for the rational design of novel conjugates and materials.
Introduction: The Power of Controlled Reactivity
The 1,3,5-triazine scaffold is a privileged structure, owing to the predictable and sequential reactivity of its chlorinated precursors.[1] this compound (CAS No: 112748-45-5) is a valuable derivative that allows for the precise, stepwise introduction of two different nucleophiles.[2] The electron-deficient nature of the triazine ring, caused by three electronegative nitrogen atoms, renders the carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][3]
The key to this linker's utility lies in the differential reactivity of the two chlorine atoms. The presence of the electron-donating (by resonance) but electronegative (by induction) 3-fluorophenoxy group modulates the electrophilicity of the remaining two carbon-chlorine bonds. This allows for a controlled, sequential substitution, typically governed by temperature. The first substitution occurs under milder conditions, while the second requires more forcing conditions, enabling the directed coupling of two distinct molecular entities.[4]
Key Features:
-
Sequential Reactivity: Two chlorine atoms can be substituted at different temperatures, enabling controlled, stepwise conjugation.[4]
-
Stable Linkage: The triazine core forms robust covalent bonds with a variety of nucleophiles.[4] The resulting ether and amine linkages exhibit good thermal stability.[5]
-
Versatility: This linker can be used to conjugate a wide range of molecules, including proteins, peptides, small molecule drugs, and functional materials.[2][4]
Mechanism of Action: The SNAr Pathway
The substitution of chlorine atoms on the dichlorotriazine ring proceeds via a two-step addition-elimination SNAr mechanism.[1]
-
Nucleophilic Attack: A nucleophile first attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1][3]
-
Chloride Elimination: The aromaticity of the triazine ring is then restored through the expulsion of a chloride ion, which is an excellent leaving group.[1][3]
The introduction of the first nucleophile influences the reactivity of the remaining chlorine atom. Typically, electron-donating groups decrease the electrophilicity of the ring, making the second substitution more challenging and requiring higher temperatures.[3]
Caption: S-N-Ar Mechanism on the Dichlorotriazine Core.
Experimental Protocols
The following protocols are generalized methodologies. Researchers must optimize reaction conditions (e.g., stoichiometry, temperature, time, and base) for their specific nucleophiles and substrates.
Protocol 1: First Nucleophilic Substitution (Monosubstitution)
This protocol describes the reaction of this compound with a primary amine, alcohol, or thiol to yield the monosubstituted product. The general order of reactivity for nucleophiles with chlorotriazines is often alcohols > thiols > amines.[6][7]
Materials:
-
This compound (1.0 eq)
-
Nucleophile of interest (amine, thiol, or alcohol) (1.0 - 1.1 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)) (1.1 - 1.5 eq)
-
Stir plate and magnetic stir bar
-
Round bottom flask and standard glassware
-
Ice bath
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent (e.g., DCM) in a round bottom flask.[6][7]
-
Cool the solution to 0 °C using an ice bath with constant stirring.[6][7]
-
In a separate vial, dissolve the nucleophile (1.0-1.1 eq) and the base (e.g., DIPEA, 1.1-1.5 eq) in the same anhydrous solvent.
-
Add the nucleophile/base solution dropwise to the cooled triazine solution over 15-30 minutes.
-
Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 30 minutes to 4 hours).[6]
-
Once complete, dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with water and brine to remove the amine salt.[1][6]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
The crude product can be purified by column chromatography on silica gel.[1]
| Parameter | Condition | Rationale |
| Temperature | 0 - 5 °C | Critical for achieving selective monosubstitution and preventing the second substitution.[3][8] |
| Solvent | Anhydrous DCM, THF, ACN | Aprotic solvents prevent hydrolysis of the chlorotriazine.[8] |
| Base | DIPEA, TEA | Scavenges the HCl generated during the reaction without competing as a nucleophile.[6] |
| Stoichiometry | ~1:1 (Triazine:Nucleophile) | Using a slight excess of the nucleophile can drive the reaction to completion. |
Protocol 2: Second Nucleophilic Substitution (Disubstitution)
This protocol outlines the procedure for introducing a second, different nucleophile onto the monosubstituted triazine intermediate. This step typically requires higher temperatures.[3]
Materials:
-
Monosubstituted triazine intermediate from Protocol 1 (1.0 eq)
-
Second nucleophile of interest (1.1 - 1.5 eq)
-
Anhydrous aprotic solvent (e.g., DCM, THF, Dioxane)
-
Non-nucleophilic base (e.g., DIPEA) (1.5 - 2.0 eq)
-
Heating mantle or oil bath
Procedure:
-
Dissolve the monosubstituted triazine intermediate in a suitable anhydrous solvent in a round bottom flask.
-
Add the second nucleophile (1.1 - 1.5 eq) followed by the base (e.g., DIPEA, 1.5 - 2.0 eq).[6]
-
Warm the reaction mixture to room temperature or heat to a higher temperature (e.g., 40-80 °C). The required temperature depends on the nucleophilicity of the second nucleophile and the deactivating effect of the first substituent.[8][9]
-
Stir the reaction at the elevated temperature for 2-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup similar to Protocol 1: dilute with solvent, wash with water and brine, dry the organic layer, and concentrate.
-
Purify the final disubstituted product by column chromatography, preparative HPLC, or recrystallization.
Caption: General Experimental Workflow.
Application Example: Synthesis of an Antibody-Drug Conjugate (ADC) Linker-Payload
This hypothetical example illustrates the use of this compound to connect a payload (e.g., a cytotoxic drug with a primary amine) and a conjugation handle (e.g., a thiol-reactive maleimide group via a PEG spacer with a primary amine).
-
Step 1: Payload Attachment: React this compound with the amine-containing cytotoxic drug at 0 °C using DIPEA in DCM, following Protocol 1. The drug is the first, less sterically hindered nucleophile.
-
Step 2: Conjugation Handle Attachment: React the purified drug-triazine intermediate with an amino-PEG-maleimide linker at room temperature or slightly elevated temperatures in DMF, following Protocol 2.
-
Purification & Characterization: The final linker-payload is purified using preparative HPLC. Characterization is performed using LC-MS to confirm mass and NMR to verify the structure.
-
Conjugation to Antibody: The purified linker-payload's maleimide group can then be selectively reacted with thiol groups on a reduced antibody to form the final ADC.[4]
Characterization and Purification
Thorough characterization and purification are critical to ensure the quality and purity of the synthesized conjugates.
| Technique | Purpose | Typical Observations |
| TLC | Reaction monitoring and preliminary purity assessment. | Shift in Rf value as chlorine atoms are substituted. |
| LC-MS | Reaction monitoring, purity analysis, and mass confirmation. | Appearance of product peak with expected m/z and disappearance of starting material peaks. |
| NMR (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | Appearance of signals corresponding to the incorporated nucleophiles; characteristic shifts in triazine carbon signals (~170-180 ppm).[6][7][10] |
| Column Chromatography | Purification of crude products. | Effective for separating products from starting materials and byproducts.[1] |
| (Semi)-Preparative HPLC | High-purity isolation of final products. | Essential for obtaining highly pure compounds (>98%) for biological testing. |
Conclusion
This compound stands out as a powerful and adaptable linker in synthetic chemistry. Its predictable, temperature-controlled, sequential nucleophilic aromatic substitution allows for the rational design and synthesis of a vast array of functionalized molecules.[1] By understanding the principles of its reactivity and carefully controlling reaction parameters, researchers can effectively utilize this linker to build complex molecular constructs for applications ranging from targeted drug delivery to the development of novel functional materials.
References
- The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers. Benchchem.
- This compound. Benchchem.
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Source not available].
- An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. Benchchem.
- Synthesis, characterization, thermal stability and kinetics of thermal degradation of novel polymers based-s-triazine Schiff base.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers.
- Synthesis, Characterization, and Activity of a Triazine Bridged Antioxidant Small Molecule. [Source not available].
- SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIV
- Application Notes and Protocols for Bioconjugation using 2,4-Dichloro-6-ethoxy-1,3,5-triazine as a Linker. Benchchem.
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH.
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDI
- THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. [Source not available].
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors with a Triazine Core
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Triazine Scaffold in Kinase Inhibitor Discovery
Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer. This has positioned kinase inhibitors as a cornerstone of modern targeted therapy. Within the diverse landscape of kinase inhibitor scaffolds, the 1,3,5-triazine ring has emerged as a privileged structure.[1] Its utility stems from its rigid, planar geometry and the presence of three modifiable positions, allowing for the precise spatial orientation of substituents to interact with the ATP-binding site of kinases.[2] The modular nature of triazine synthesis, typically commencing from the readily available and inexpensive cyanuric chloride, provides a facile and highly adaptable platform for generating extensive libraries of potential inhibitors.[2][3] This adaptability is crucial for fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive overview of the synthesis, purification, characterization, and biological evaluation of kinase inhibitors centered on a 1,3,5-triazine core. We will delve into the underlying principles of the synthetic strategy, provide a detailed step-by-step protocol for a representative synthesis, and outline methods for assessing the biological activity of these compounds.
Synthetic Strategy: Sequential Nucleophilic Aromatic Substitution
The cornerstone of synthesizing a library of 2,4,6-trisubstituted-1,3,5-triazine derivatives is the sequential nucleophilic aromatic substitution (SNAr) on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms on the triazine ring is attenuated with each successive substitution, a phenomenon that allows for controlled, stepwise introduction of different nucleophiles. This differential reactivity is primarily governed by temperature, with the first substitution occurring readily at low temperatures (e.g., 0 °C), the second at room temperature, and the third often requiring elevated temperatures.[4]
The choice and order of addition of nucleophiles are critical for achieving the desired final product. Common nucleophiles include primary and secondary amines, alcohols, and thiols. The general order of reactivity for nucleophilic substitution on the triazine core is aliphatic amine > phenol > aliphatic alcohol.[5]
Caption: General synthetic workflow for 2,4,6-trisubstituted 1,3,5-triazine derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Triazine-Based PI3K Inhibitor
This protocol details the synthesis of a 2,4,6-trisubstituted triazine, a structural analog of known PI3K inhibitors.[3][6]
Materials:
-
Cyanuric chloride
-
4-(4-aminophenyl)morpholin-3-one
-
Substituted aryl amine
-
Acetone (anhydrous)
-
1,4-Dioxane
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Potassium carbonate
-
Hydrochloric acid (dilute)
-
Ethyl acetate
-
Heptane or Hexane
-
Silica gel for column chromatography
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step 1: Synthesis of the Monosubstituted Intermediate (INT-1)
-
In a 250 mL round-bottom flask, dissolve cyanuric chloride (1.0 eq.) in anhydrous acetone.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
In a separate flask, dissolve 4-(4-aminophenyl)morpholin-3-one (1.0 eq.) in acetone.
-
Add the solution of 4-(4-aminophenyl)morpholin-3-one dropwise to the cyanuric chloride solution at 0 °C over 30 minutes.
-
After the addition is complete, add a catalytic amount of a mild base such as potassium carbonate or DIEA (1.15 eq.).[1]
-
Continue stirring the reaction mixture at 0 °C for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/heptane mobile phase).
-
Once the starting material is consumed, pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with dilute HCl.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the monosubstituted intermediate (INT-1).
Step 2: Synthesis of the Disubstituted Product
-
In a round-bottom flask, suspend the monosubstituted intermediate (INT-1) (1.0 eq.) in 1,4-dioxane.
-
Add the desired substituted aryl amine (1.05 eq.) to the suspension.
-
Add a catalytic amount of triethylamine (TEA) or DIEA.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice water and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether.
-
Dry the crude product under vacuum.
| Step | Key Reagents | Solvent | Temperature | Duration |
| 1 | Cyanuric chloride, 4-(4-aminophenyl)morpholin-3-one, Base | Acetone | 0 °C | 2-3 hours |
| 2 | INT-1, Substituted aryl amine, Base | 1,4-Dioxane | Reflux | 4-6 hours |
Table 1: Summary of Reaction Conditions for a Representative Triazine Synthesis.
Purification and Characterization
Purification:
The crude product is typically purified by flash column chromatography on silica gel.[6][7] The choice of eluent system will depend on the polarity of the synthesized compound and should be determined by preliminary TLC analysis. A common eluent system is a gradient of ethyl acetate in heptane or hexane.[6] For compounds that are difficult to purify by conventional chromatography, semi-preparative HPLC can be employed to achieve high purity.[8]
Characterization:
The structure and purity of the final compound should be confirmed by a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the presence of all expected protons and carbons and their respective chemical environments. Due to the potential for low solubility and conformational isomers, acquiring clean spectra may require the use of co-solvents like TFA or elevated temperatures.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a triazine-based kinase inhibitor.
Conclusion
The 1,3,5-triazine scaffold represents a versatile and powerful platform for the design and synthesis of novel kinase inhibitors. The straightforward and highly tunable synthetic route, centered on the sequential substitution of cyanuric chloride, allows for the rapid generation of diverse chemical libraries. By following the detailed protocols outlined in this guide for synthesis, purification, characterization, and biological evaluation, researchers can effectively explore the potential of triazine-based compounds in the ongoing quest for more effective and selective targeted therapies.
References
-
Synthesis and Biological Evaluation of Novel Analogues of the Pan Class I Phosphatidylinositol 3-Kinase (PI3K) Inhibitor 2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). Journal of Medicinal Chemistry. [Link]
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. [Link]
-
Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. [Link]
-
Synthesis and biological evaluation of solubilized sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. PubMed. [Link]
-
Synthesis and identification oft[10][11][12]riazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. PubMed. [Link]
-
ZSTK474, a novel phosphatidylinositol 3-kinase inhibitor identified using the JFCR39 drug discovery system. PMC. [Link]
-
Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Request PDF. [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. MDPI. [Link]
-
Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. PubMed. [Link]
-
Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. NIH. [Link]
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SYNTHESIS, CHARACTERIZATION AND BILOGICAL EVALUATION OF 2,4,6- TRISUBSTITUTED 1,3,5-TRIAZINE DERIVATIVES. ResearchGate. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PMC. [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Scilit. [Link]
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1,3,5-[tris-piperazine]-triazine. Organic Syntheses Procedure. [Link]
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Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5- Triazines via Cyanuric Chloride with Amino Groups. ACS Publications. [Link]
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Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Request PDF. [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry. [Link]
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Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PMC. [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega. [Link]
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
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Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]
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Spectroscopic, quantum chemical and molecular docking studies on 2,4-dimethoxy- 1,3,5-triazine: a potent inhibitor of protein kinase CK2 for the development of breast cancer drug. ResearchGate. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
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How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]
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Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica. [Link]
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The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. EPA. [Link]
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1,3,5-Triazine as core for the preparation of dendrons. arkat usa. [Link]
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Structural characterization of triazines. Thesis. [Link]
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The Art of Molecular Architecture: A Guide to Functional Material Synthesis with 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Introduction: The Versatility of a Dichlorotriazine Building Block
In the vast landscape of chemical synthesis, the 1,3,5-triazine scaffold stands out as a privileged structure, underpinning advancements in medicinal chemistry, agrochemicals, and materials science.[1] The predictable and sequential reactivity of its chlorinated precursors is the cornerstone of its utility. Among these, 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine emerges as a particularly versatile building block. This guide provides an in-depth exploration of its application in the rational design and synthesis of functional materials, offering a blend of theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
The core of this triazine derivative's utility lies in the differential reactivity of its two chlorine atoms. These sites are susceptible to sequential nucleophilic aromatic substitution (SNAr), a powerful mechanism for the controlled introduction of diverse functionalities.[1] The presence of the 3-fluorophenoxy group not only imparts specific electronic properties and potential for further interactions but also sterically and electronically modulates the reactivity of the adjacent chlorine atoms, allowing for a high degree of synthetic control. This guide will delve into the preparation of sophisticated macromolecular structures, including dendrimers, covalent organic frameworks (COFs), and functionalized surfaces, all originating from this singular, powerful precursor.
Core Principles: Understanding the Reactivity of this compound
The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the carbon atoms highly electrophilic and thus, prime targets for nucleophilic attack. The substitution of the chlorine atoms proceeds via a stepwise SNAr mechanism, which can be exquisitely controlled by temperature.
Generally, the first nucleophilic substitution on a dichlorotriazine occurs at lower temperatures (e.g., 0-25 °C), while the second substitution requires more forcing conditions, such as elevated temperatures. This differential reactivity is the key to creating unsymmetrical, highly functionalized triazine-based materials.[2]
The 3-fluorophenoxy group in our title compound introduces an additional layer of complexity and opportunity. The fluorine atom, being highly electronegative, can influence the electron density of the triazine ring and participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can be crucial for the self-assembly and final properties of the synthesized materials.
Application I: Convergent Synthesis of Triazine-Based Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional architecture, making them ideal for applications in drug delivery, catalysis, and sensing.[3] The convergent approach to dendrimer synthesis involves the stepwise construction of dendritic wedges (dendrons) that are subsequently attached to a central core. This compound is an excellent candidate for the synthesis of dendrons due to its two reactive chlorine atoms.
Causality in Experimental Design:
The choice of a convergent synthesis strategy allows for precise control over the dendrimer structure and minimizes the occurrence of defects that can be problematic in divergent approaches. By building the dendrons first and then coupling them to a core, purification is simplified at each step, leading to a highly pure final product. The temperature-controlled sequential substitution is critical for the selective addition of different nucleophiles to build the dendron generations.
Protocol 1: Synthesis of a First-Generation (G1) Dendron
This protocol outlines the synthesis of a G1 dendron using this compound and a suitable amine-containing nucleophile.
Materials:
-
This compound
-
4-Aminobenzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Step 1: First Nucleophilic Substitution.
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of 4-aminobenzylamine (1.0 eq) and DIPEA (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred triazine solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the monosubstituted intermediate.
-
-
Step 2: Second Nucleophilic Substitution.
-
Dissolve the monosubstituted intermediate (1.0 eq) in anhydrous THF.
-
In a separate flask, prepare a solution of 4-aminobenzylamine (2.2 eq) and DIPEA (2.5 eq) in anhydrous THF.
-
Add the amine solution to the solution of the intermediate.
-
Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the G1 dendron.
-
Diagram 1: Convergent Synthesis of a G1 Dendron
Caption: Convergent synthesis of a G1 dendron.
Application II: Fabrication of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for gas storage, catalysis, and sensing.[4][5] The rigid and planar structure of the triazine ring makes this compound an attractive building block for the construction of robust and stable COFs.
Rationale for Synthetic Approach:
The synthesis of COFs typically involves the polycondensation of multitopic building blocks. In this case, this compound can act as a tritopic node (after substitution of the chlorines with linkers). A Friedel-Crafts reaction with an appropriate aromatic linker in the presence of a Lewis acid catalyst is a common and effective method for forming the strong C-C bonds necessary for a stable COF architecture.[6]
Protocol 2: Synthesis of a Triazine-Based Covalent Organic Framework
This protocol describes a general procedure for the synthesis of a triazine-based COF via a Friedel-Crafts reaction.
Materials:
-
This compound
-
1,3,5-Triphenylbenzene (or other suitable aromatic linker)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Methanol, Water, Tetrahydrofuran (THF) for washing
-
Schlenk flask and other glassware for air-sensitive reactions
Procedure:
-
Monomer Preparation: The this compound will serve as one of the monomers.
-
Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aromatic linker (e.g., 1,3,5-triphenylbenzene, 1.0 eq) in anhydrous DCE.
-
Add anhydrous AlCl₃ (3.0 eq) to the solution and stir.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCE.
-
Add the triazine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80 °C) for 48 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction by the slow addition of methanol.
-
Collect the solid product by filtration.
-
Wash the solid extensively with methanol, water, and THF to remove the catalyst and any unreacted monomers.
-
Dry the resulting COF powder in a vacuum oven at an elevated temperature (e.g., 120 °C) to obtain the porous material.
-
Diagram 2: COF Synthesis Workflow
Caption: Workflow for triazine-based COF synthesis.
Application III: Surface Functionalization for Advanced Materials
The modification of surfaces with well-defined molecular layers is crucial for the development of sensors, biocompatible materials, and electronics. The reactive chlorine atoms of this compound provide anchor points for covalently attaching this molecule to surfaces that have been pre-functionalized with nucleophilic groups, such as amines or thiols.
Logic Behind the Protocol:
This process typically involves a two-step approach. First, the substrate (e.g., a silicon wafer or gold surface) is functionalized with a self-assembled monolayer (SAM) that presents nucleophilic groups. Second, the dichlorotriazine derivative is reacted with these surface-bound nucleophiles. The remaining chlorine atom on the triazine can then be used for the subsequent attachment of other molecules, creating a multifunctional surface.
Protocol 3: Surface Functionalization of an Amine-Terminated Surface
This protocol provides a general method for the immobilization of this compound on an amine-functionalized substrate.
Materials:
-
Amine-functionalized substrate (e.g., silicon wafer treated with (3-aminopropyl)triethoxysilane)
-
This compound
-
Anhydrous Toluene
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
Immobilization Reaction:
-
In an inert atmosphere, place the amine-functionalized substrate in a reaction vessel.
-
Prepare a solution of this compound (excess, e.g., 10 mM) and DIPEA (1.2 eq relative to the triazine) in anhydrous toluene.
-
Immerse the substrate in the triazine solution.
-
Allow the reaction to proceed at room temperature for 12-24 hours.
-
-
Washing:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with fresh toluene, followed by ethanol and deionized water to remove any physisorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
-
-
Further Functionalization (Optional):
-
The remaining chlorine atom on the immobilized triazine can be reacted with a second nucleophile by immersing the substrate in a solution of the desired molecule under appropriate conditions (e.g., elevated temperature).
-
Data Presentation: Characterization of Functionalized Materials
The successful synthesis of these functional materials must be confirmed through rigorous characterization. The following table summarizes key analytical techniques and expected outcomes.
| Technique | Dendrimer (G1) | Covalent Organic Framework | Functionalized Surface |
| NMR Spectroscopy | Confirm successful substitution by the appearance of new aromatic and aliphatic signals and the disappearance of starting material signals. | Solid-state NMR can confirm the presence of the triazine and linker moieties in the polymer backbone. | Not directly applicable for surface analysis. |
| Mass Spectrometry | ESI-MS or MALDI-TOF MS to confirm the molecular weight of the dendron. | Not typically used for insoluble polymers. | XPS can be used to confirm the elemental composition of the surface layer. |
| FT-IR Spectroscopy | Monitor the disappearance of N-H stretching of the primary amine and the appearance of characteristic triazine ring vibrations. | Confirm the formation of new C-C bonds and the presence of the triazine ring. | Attenuated Total Reflectance (ATR)-FTIR can detect the characteristic vibrational modes of the immobilized triazine. |
| Elemental Analysis | Confirm the elemental composition (C, H, N) of the purified dendron. | Determine the elemental composition and confirm the successful incorporation of both monomers. | Not applicable. |
| Powder X-ray Diffraction (PXRD) | N/A | Confirm the crystallinity and determine the pore structure of the COF. | N/A |
| Gas Sorption Analysis | N/A | Determine the surface area and pore size distribution of the porous COF. | N/A |
| Contact Angle Goniometry | N/A | N/A | Measure the change in surface wettability upon functionalization. |
| X-ray Photoelectron Spectroscopy (XPS) | N/A | N/A | Confirm the presence of C, N, O, F, and Cl on the surface and determine their chemical states. |
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the construction of a wide array of functional materials. Its predictable, temperature-controlled reactivity allows for the precise installation of various functionalities, enabling the rational design of complex molecular architectures. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the vast potential of this triazine derivative in creating novel dendrimers, porous frameworks, and functionalized surfaces. The continued exploration of this and related triazine building blocks will undoubtedly lead to the development of next-generation materials with tailored properties for a multitude of applications in science and technology.
References
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Triazine-based covalent organic polymers: design, synthesis and applications in heterogeneous catalysis - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
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Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - MDPI. Available at: [Link]
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Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Available at: [Link]
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1,3,5-Triazine as Branching Connector for the Construction of Novel Antimicrobial Peptide Dendrimers: Synthesis and Biological Characterization - MDPI. Available at: [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. Available at: [Link]
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Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC - NIH. Available at: [Link]
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Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - PMC - NIH. Available at: [Link]
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Two Decades of Triazine Dendrimers - MDPI. Available at: [Link]
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Synthesis of triazine dendrimers - Nagoya Institute of Technology. Available at: [Link]
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Triazine Based Porous Organic Polymers - Crimson Publishers. Available at: [Link]
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Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC - NIH. Available at: [Link]
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Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and - International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
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Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions - RSC Publishing. Available at: [Link]
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Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC - NIH. Available at: [Link]
- US3586679A - Process for the production of 2,4-dichloro-6-amino-s-triazines - Google Patents.
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]
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Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Synthesis of 2,4-diarylamino-6-(3 " 5', 6'-trichloropyridin-Z' -yl)oxy triazine and its herbicidal activity Note. Available at: [Link]
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Multifunctional fluorescent ionic liquid crystals based on l-tryptophan and gemini surfactants for Cu(ii) and ascorbic acid detection in real samples - Soft Matter (RSC Publishing). Available at: [Link]
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2,4-Dichloro-6-(3-methyl-piperidin-1-yl)-1,3,5-triazine - PubMed. Available at: [Link]
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Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed. Available at: [Link]
-
Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)PYRIDINE-2-CARBOXYLIC ACID - European P - EPO. Available at: [Link]
-
DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE by Rory O'Donovan A Thesis submitted fo. Available at: [Link]
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Application Notes and Protocols for Stepwise Nucleophilic Substitution on a Triazine Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Triazine Scaffold in Modern Chemistry
The 1,3,5-triazine, or s-triazine, ring is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, materials science, and agrochemistry.[1][2] Its prevalence stems from the predictable and sequential reactivity of its chlorinated precursor, 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. This readily available and cost-effective starting material allows for the controlled, stepwise introduction of a diverse array of nucleophiles, enabling the synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of precision.[3][4] The unique electronic properties of the triazine ring, characterized by three electron-withdrawing nitrogen atoms, render the carbon atoms highly susceptible to nucleophilic attack.[5] This inherent reactivity, coupled with the ability to modulate it through sequential substitutions, makes the triazine core a versatile platform for constructing complex molecules with tailored biological activities and material properties.[6] Several commercially successful drugs, such as the anticancer agent altretamine, feature the s-triazine core, highlighting its therapeutic importance.[7][8]
This technical guide provides an in-depth exploration of the principles and protocols governing the stepwise nucleophilic substitution on a triazine ring. It is designed to equip researchers with the foundational knowledge and practical methodologies necessary to effectively utilize this powerful synthetic strategy in their own research and development endeavors.
Core Mechanism: Temperature-Controlled Nucleophilic Aromatic Substitution (SNAr)
The sequential functionalization of cyanuric chloride is governed by the nucleophilic aromatic substitution (SNAr) mechanism.[2] This process occurs in a stepwise addition-elimination fashion. The key to the selective synthesis of mono-, di-, and tri-substituted triazines lies in the careful control of reaction temperature.[3]
The reactivity of the chlorine atoms on the triazine ring progressively decreases with each successive substitution. The introduction of a nucleophile increases the electron density of the ring, thereby deactivating the remaining carbon-chlorine bonds towards further nucleophilic attack.[1][5] This phenomenon allows for a temperature-dependent, stepwise substitution pattern:
-
First Substitution (Monosubstitution): Typically carried out at low temperatures, around 0–5 °C.[9]
-
Second Substitution (Disubstitution): Requires moderately higher temperatures, usually room temperature (approximately 25 °C).[1][9]
-
Third Substitution (Trisubstitution): Necessitates elevated temperatures, often requiring heating or reflux (above 60-80 °C).[1][3]
The following diagram illustrates this temperature-dependent workflow for sequential nucleophilic substitution on cyanuric chloride.
Caption: General SNAr mechanism on a dichlorotriazine.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the sequential nucleophilic substitution on cyanuric chloride. These protocols are intended as a starting point and may require optimization based on the specific nucleophiles and desired products.
Protocol 1: Synthesis of a Monosubstituted Dichlorotriazine
This protocol describes the first nucleophilic substitution on cyanuric chloride at a controlled low temperature.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
Desired Nucleophile (e.g., an amine, alcohol, or thiol)
-
Base (e.g., Diisopropylethylamine (DIEA) or Sodium Bicarbonate (NaHCO₃))
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ice-water bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask, dissolve cyanuric chloride (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath with continuous stirring. [2]3. In a separate flask, prepare a solution of the desired nucleophile (1.0 eq) and the base (1.0-1.2 eq) in anhydrous DCM.
-
Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution over 30-60 minutes, maintaining the temperature at 0 °C. [2]5. After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. [2]7. Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer, and wash it sequentially with 5% citric acid, saturated sodium bicarbonate solution, and brine. [1]9. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude monosubstituted dichlorotriazine.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of a Disubstituted Monochlorotriazine
This protocol outlines the second nucleophilic substitution, which is typically performed at room temperature.
Materials:
-
Monosubstituted Dichlorotriazine (from Protocol 1)
-
Second Nucleophile
-
Base (e.g., DIEA or K₂CO₃)
-
Anhydrous THF or Acetonitrile
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the monosubstituted dichlorotriazine (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add the second nucleophile (1.0-1.1 eq) to the solution, followed by the addition of the base (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the second nucleophile. [1]4. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. [10]7. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude disubstituted monochlorotriazine.
-
Purify the product by column chromatography. [10]
Protocol 3: Synthesis of a Trisubstituted Triazine
This protocol describes the final substitution, which requires elevated temperatures to proceed.
Materials:
-
Disubstituted Monochlorotriazine (from Protocol 2)
-
Third Nucleophile
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling point solvent (e.g., Dioxane or Dimethylformamide (DMF))
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the disubstituted monochlorotriazine (1.0 eq) in dioxane.
-
Add the third nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-100 °C or higher) and maintain for several hours to overnight. [1]4. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product. [10]7. Filter the precipitate, wash with water, and dry under vacuum to obtain the crude trisubstituted triazine.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data and Reaction Parameters
The choice of nucleophile, base, and solvent can significantly impact the reaction outcome. The following table summarizes typical reaction conditions for the stepwise substitution with different classes of nucleophiles.
| Substitution Step | Nucleophile Class | Typical Temperature | Recommended Base | Common Solvents |
| First | Amines, Alcohols, Thiols | 0 - 5 °C | DIEA, NaHCO₃ | DCM, THF, Dioxane |
| Second | Amines, Alcohols, Thiols | Room Temperature | DIEA, K₂CO₃, Na₂CO₃ | THF, Ethyl Acetate, Acetonitrile |
| Third | Amines, Anilines, Phenols | > 60 °C (Reflux) | K₂CO₃, Cs₂CO₃, NaH | Dioxane, DMF, Toluene |
Note: The reactivity of nucleophiles can vary. A general order of reactivity has been observed, though it can be influenced by specific reaction conditions. [5]For instance, some studies have found a preferential order of incorporation to be alcohols > thiols > amines at 0°C with DIEA as a base. [5]
Analytical Monitoring and Purification
Effective monitoring and purification are crucial for successful triazine synthesis.
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is the most common method for monitoring the progress of these reactions. [2]Staining with potassium permanganate or visualization under UV light can be effective. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. [11][12]* Purification: The purification of substituted triazines is typically achieved through silica gel column chromatography. [10]A gradient of ethyl acetate in hexanes is a common eluent system. Recrystallization is also a viable method for obtaining highly pure products. For challenging separations, semi-preparative HPLC can be utilized.
Conclusion
The stepwise nucleophilic substitution on the triazine ring is a robust and highly versatile synthetic methodology. By understanding the underlying SNAr mechanism and carefully controlling the reaction temperature, researchers can selectively introduce a wide range of functionalities onto the triazine scaffold. This control enables the rational design and synthesis of novel compounds with potential applications in drug discovery, materials science, and beyond. The protocols and data presented in this guide serve as a comprehensive resource for scientists seeking to leverage the power of triazine chemistry in their research.
References
-
s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. (2021-02-06). MDPI. Retrieved from [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022-02-15). The Journal of Organic Chemistry. Retrieved from [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (n.d.). ResearchGate. Retrieved from [Link]
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Reactivity of TCT via sequential nucleophilic substitution. (n.d.). ResearchGate. Retrieved from [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024-07-11). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024-07-11). RSC Publishing. Retrieved from [Link]
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Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022-02-15). ACS Publications. Retrieved from [Link]
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Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). Retrieved from [Link]
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A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (n.d.). European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]
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Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. (2024-06-25). MDPI. Retrieved from [Link]
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The Chemistry of Triazine Isomers: Structures, Reactions, Synthesis and Applications. (n.d.). Bentham Science. Retrieved from [Link]
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Emerging Trends in the Functionalization of Triazine Scaffolds for Nanotechnology. (2025-11-18). Sarex. Retrieved from [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]
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Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. (2025-07-30). Bentham Science. Retrieved from [Link]
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Design, synthesis and bioevaluation of novel substituted triazines as potential dual PI3K/mTOR inhibitors. (2020-10-15). PubMed. Retrieved from [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (2023-05-23). PubMed. Retrieved from [Link]
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Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. (n.d.). Semantic Scholar. Retrieved from [Link]
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Site-selective peptide functionalisation mediated via vinyl-triazine linchpins. (n.d.). Chemical Communications. Retrieved from [Link]
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Site-selective peptide functionalisation mediated via vinyl-triazine linchpins. (2023-12-04). David Spring's group. Retrieved from [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025-10-21). PubMed Central. Retrieved from [Link]
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GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. (n.d.). Retrieved from [Link]
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Triazine functionalization to form different amides (isolated yields). (n.d.). ResearchGate. Retrieved from [Link]
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Use of the ring opening reactions of 1,3,5-triazines in organic synthesis (review). (2025-08-05). ResearchGate. Retrieved from [Link]
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A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025-10-21). RSC Publishing. Retrieved from [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved from [Link]
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Chromatographic methods for analysis of triazine herbicides. (n.d.). PubMed. Retrieved from [Link]
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Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. (n.d.). PubMed Central. Retrieved from [Link]
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Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. (2023-06-18). MDPI. Retrieved from [Link]
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Application Note & Protocol: Regioselective Synthesis of Aminotriazines via Sequential Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Introduction: The Triazine Scaffold in Modern Chemistry
The 1,3,5-triazine core is a privileged heterocyclic scaffold, forming the foundation of numerous approved drugs, clinical candidates, and high-value agrochemicals.[1][2] Its prevalence is largely due to the predictable and controllable reactivity of its chlorinated precursors, which allows for the precise, sequential installation of various nucleophiles.[3][4] This application note provides an in-depth guide to the reaction of a key intermediate, 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, with amine nucleophiles.
This molecule is an ideal starting point for generating libraries of diverse compounds. Having one chlorine atom of the parent cyanuric chloride already substituted with a 3-fluorophenoxy group, it presents two remaining chlorine atoms with distinct reactivities.[5] This guide will elucidate the underlying mechanism, provide field-tested protocols for selective mono- and di-substitution, and offer insights into optimizing these reactions for applications in medicinal chemistry and materials science.
Core Principles: Mechanism and Control of Reactivity
The reaction of amines with this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The inherent electron-deficient nature of the triazine ring, caused by its three electronegative nitrogen atoms, renders the chlorine-bearing carbon atoms highly electrophilic and susceptible to attack.[2]
The SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: The amine attacks an electrophilic carbon atom, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] This is typically the rate-determining step.
-
Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of a chloride ion, which is an excellent leaving group.[2]
Each substitution step liberates one equivalent of hydrochloric acid (HCl), which will readily protonate the amine nucleophile, rendering it unreactive.[1] Therefore, the inclusion of a non-nucleophilic base to act as an acid scavenger is essential for the reaction to proceed to completion.
Caption: The SNAr mechanism for amine substitution on a dichlorotriazine.
Achieving Selective Substitution
The key to harnessing the power of this scaffold is the ability to control the sequential substitution of the two chlorine atoms. This selectivity is primarily governed by temperature.
-
First Substitution: The first chlorine atom is readily displaced at low temperatures (typically 0 °C or below).[6][7][8]
-
Second Substitution: The introduction of the first amine, an electron-donating group, reduces the electrophilicity of the triazine ring.[9] This deactivation means that the substitution of the second chlorine atom requires more energy, necessitating higher temperatures (typically ambient room temperature or gentle heating).[1][2][9]
By carefully manipulating the reaction temperature and stoichiometry, researchers can selectively synthesize either mono-substituted or unsymmetrically di-substituted triazine derivatives.
Experimental Methodologies
These protocols provide a robust framework for reacting this compound with amines.
General Considerations:
-
Anhydrous Conditions: Moisture can lead to the hydrolysis of the chlorotriazine, forming undesired hydroxy-triazine byproducts.[9] Always use anhydrous solvents and reagents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Selection: A tertiary amine base like N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA) is commonly used.[1][9] DIEA is often preferred due to its greater steric hindrance, which reduces the likelihood of it acting as a competing nucleophile.[1]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.[1][10]
Protocol 1: Selective Monosubstitution with an Amine Nucleophile
This procedure details the selective replacement of a single chlorine atom.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (primary or secondary) (1.0 - 1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath and stir for 5-10 minutes.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq) and DIEA (1.1 eq) in a small amount of anhydrous DCM.
-
Add the amine/DIEA solution dropwise to the stirred dichlorotriazine solution at 0 °C over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase) until the starting dichlorotriazine spot is no longer visible.
-
Upon completion, proceed to the Workup and Purification steps described in Section 3.
Protocol 2: Sequential Disubstitution with a Second Amine Nucleophile
This procedure is for introducing a second, different amine onto the mono-substituted product from Protocol 1.
Materials:
-
Mono-amino-chloro-(3-fluorophenoxy)-triazine (from Protocol 1) (1.0 eq)
-
Second amine nucleophile (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the mono-substituted chlorotriazine starting material (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the second amine nucleophile (1.1 eq) to the solution, followed by the addition of DIEA (1.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting mono-substituted spot has been completely consumed.
-
Upon completion, proceed to the Workup and Purification steps.
Caption: Experimental workflow for sequential amination of dichlorotriazine.
Product Isolation and Purification
Proper workup and purification are critical to obtaining the desired product in high purity.
Standard Aqueous Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash with water (2x) and then with saturated aqueous NaCl (brine) (1x). This removes the DIEA-hydrochloride salt and any excess water-soluble reagents.[7][8]
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[2][10]
Purification Strategies:
-
Flash Column Chromatography: This is the most common method for purifying the crude product.
-
Pro-Tip: Amines can exhibit poor behavior (streaking, tailing) on standard acidic silica gel. To mitigate this, consider using an amine-functionalized silica column or pre-treating the silica with the eluent containing a small amount (0.5-1%) of triethylamine or ammonia in methanol.[11]
-
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) can be a highly effective method for achieving high purity.[10]
-
Preparative HPLC: For drug discovery applications requiring exceptionally high purity (>98%), semi-preparative reverse-phase HPLC is a powerful, albeit lower-throughput, option.
Data Summary and Troubleshooting
The following tables summarize key reaction parameters and provide guidance for common issues.
Table 1: Summary of Recommended Reaction Conditions
| Substitution | Nucleophile (eq) | Base (eq) | Temperature | Typical Reaction Time |
| Mono- | 1.0 - 1.1 | 1.1 - 1.2 | 0 °C | 2 - 4 hours |
| Di- | 1.1 - 1.2 | 1.2 - 1.5 | Room Temp to Reflux | 12 - 24 hours |
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product formation | 1. Inactive amine (protonated).2. Insufficient temperature (for 2nd sub.).3. Low nucleophilicity of amine. | 1. Ensure at least one equivalent of base is used.[9]2. Gradually increase reaction temperature and monitor by TLC.[9]3. Increase reaction time or consider a more forcing solvent (e.g., THF, Dioxane). |
| Mixture of mono- and di-substituted products in Protocol 1 | 1. Reaction temperature was too high.2. Nucleophile added too quickly. | 1. Maintain strict temperature control at 0 °C or lower (e.g., -20 °C).[6]2. Ensure slow, dropwise addition of the amine/base solution. |
| Presence of hydrolysis byproduct (hydroxy-triazine) | 1. Water present in solvent or reagents. | 1. Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.[9] |
| Difficult purification (streaking on TLC/Column) | 1. Basic amine product interacting strongly with acidic silica gel. | 1. Use an amine-functionalized silica column for purification.[11]2. Alternatively, add 0.5-1% triethylamine to the eluent system. |
Conclusion
The reaction of this compound with amines is a powerful and versatile tool for synthetic and medicinal chemists. Through careful control of fundamental parameters—primarily temperature—researchers can selectively craft either mono- or di-substituted products with high efficiency. The protocols and insights provided in this guide offer a validated starting point for the synthesis of novel triazine-based molecules, enabling the rapid generation of compound libraries for screening in drug discovery and the development of new functional materials.
References
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-
Simanek, E. E., et al. (2014). Dendrimers Terminated with Dichlorotriazine Groups Provide a Route to Compositional Diversity. PMC - NIH. [Link]
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Kumar, R., et al. (2017). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC - NIH. [Link]
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Core. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. [Link]
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Univerzita Komenského. (n.d.). Purification and isolation of newly-synthesized triazine derivatives. [Link]
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Kumar, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. [Link]
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Kumar, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. PMC - NIH. [Link]
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ResearchGate. (2025). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. [Link]
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Pinto, A., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules. [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
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Strategic Synthesis of Unsymmetrical 1,3,5-Triazine Derivatives: A Guide for Modern Medicinal Chemistry
An Application Note and Protocol Guide for Drug Development Professionals
The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] While symmetrically substituted triazines are readily accessible, it is the unsymmetrical derivatives, bearing three distinct functional groups, that offer the nuanced structure-activity relationships (SAR) essential for modern drug development.[3][4][5] The precise spatial arrangement of diverse pharmacophores on a rigid triazine core allows for multi-point interactions with biological targets, enhancing potency and selectivity.[4][6]
This guide provides an in-depth exploration of the primary synthetic strategies for constructing unsymmetrically substituted 1,3,5-triazines. We will move beyond simple procedural lists to dissect the underlying chemical principles, enabling researchers to make informed decisions for designing and executing syntheses tailored to their specific molecular targets.
Pillar 1: Sequential Nucleophilic Aromatic Substitution (SNAr) - The Workhorse Strategy
The most established and versatile route to unsymmetrical 1,3,5-triazines begins with the inexpensive and readily available starting material, cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[7] The strategic power of this method lies in the differential reactivity of the three chlorine atoms, which can be sequentially displaced by a variety of nucleophiles.
The Causality of Sequential Reactivity
The key to controlling the substitution is the electronic nature of the triazine ring. The ring is inherently electron-deficient, making it highly susceptible to nucleophilic attack. The first chlorine atom is very reactive and can be substituted at low temperatures (0–5 °C). Once the first nucleophile (typically an amine, alcohol, or thiol) is introduced, it donates electron density into the triazine ring. This deactivates the ring towards further nucleophilic attack, meaning the two remaining chlorine atoms are less reactive.[8] Consequently, a higher temperature (typically room temperature to ~40 °C) is required to displace the second chlorine. This deactivation effect is amplified after the second substitution, requiring even more forcing conditions (e.g., elevated temperatures >60 °C or catalysis) to replace the final chlorine atom.[8][9] This predictable, stepwise decrease in reactivity is the foundation for building unsymmetrical derivatives with high precision.
Caption: Workflow for sequential SNAr on cyanuric chloride.
Protocol 1: Stepwise Synthesis of a 2,4,6-Trisubstituted Unsymmetrical Triazine
This protocol provides a generalized, self-validating framework. The success of each step is confirmed by TLC and/or LC-MS analysis of the intermediate before proceeding to the next substitution, preventing downstream failures.
Materials:
-
Cyanuric chloride
-
Nucleophile 1 (Nu1-H, e.g., aniline)
-
Nucleophile 2 (Nu2-H, e.g., morpholine)
-
Nucleophile 3 (Nu3-H, e.g., sodium methoxide)
-
Base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃)
-
Solvents (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and magnetic stirrer
-
TLC plates and LC-MS for reaction monitoring
Procedure:
Step 1: First Substitution (Monosubstitution)
-
Dissolve cyanuric chloride (1.0 eq) in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve Nucleophile 1 (1.0 eq) and a suitable base (1.1 eq, e.g., DIPEA) in THF.
-
Add the nucleophile solution dropwise to the cyanuric chloride solution over 30 minutes, maintaining the temperature at 0-5 °C.
-
Stir the reaction mixture at this temperature for 2-4 hours.
-
Validation: Monitor the reaction by TLC. The starting material spot should be consumed, and a new, less polar spot corresponding to the 2-substituted-4,6-dichloro-1,3,5-triazine should appear. Confirm the mass of the product via LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude product is often sufficiently pure for the next step, or can be purified by crystallization.
Step 2: Second Substitution (Disubstitution)
-
Dissolve the 2-substituted-4,6-dichloro-1,3,5-triazine intermediate (1.0 eq) in THF or a more polar solvent like DMF if solubility is an issue.
-
Add Nucleophile 2 (1.0-1.1 eq) followed by the dropwise addition of a base (1.1 eq).
-
Allow the mixture to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 40 °C) may be required for less reactive nucleophiles.[8]
-
Validation: Monitor by TLC/LC-MS for the disappearance of the monosubstituted intermediate and the appearance of the new disubstituted product.
-
Work up the reaction as described in Step 1. Purification at this stage via column chromatography may be necessary to ensure the purity of the monochloro-intermediate.
Step 3: Third Substitution (Trisubstitution)
-
Dissolve the 2,4-disubstituted-6-chloro-1,3,5-triazine intermediate (1.0 eq) in a suitable high-boiling solvent (e.g., DMF, dioxane).
-
Add Nucleophile 3 (1.2-1.5 eq) and a base (1.5 eq). For alcohol nucleophiles, pre-forming the alkoxide with NaH is common.
-
Heat the reaction mixture to 80-120 °C and stir until the reaction is complete (typically 6-48 hours). Microwave irradiation can significantly shorten reaction times.[10]
-
Validation: Monitor by TLC/LC-MS for the formation of the final trisubstituted product.
-
After cooling, perform an aqueous workup. The final unsymmetrical 1,3,5-triazine derivative is typically purified by column chromatography or recrystallization to yield the final product.
Pillar 2: Multi-Component and One-Pot Strategies - The Modern Approach
While the stepwise SNAr method is robust, modern synthetic chemistry prioritizes efficiency, atom economy, and reduced purification steps. One-pot syntheses and multi-component reactions (MCRs) construct the triazine ring from simpler acyclic precursors in a single operation, directly yielding unsymmetrically substituted products.[11][12]
The Causality of Convergent Synthesis
These methods operate on a principle of convergent synthesis, where multiple building blocks are combined in a carefully orchestrated cascade of reactions. For example, a three-component reaction might involve an imidate, a guanidine, and an aldehyde.[13] The reaction proceeds through a series of intermediate steps (e.g., condensation, cyclization, and aromatization) within the same reaction vessel, often mediated by a base or catalyst. The final structure is determined by the specific combination of starting materials used, offering a highly modular and efficient route to diverse libraries of compounds.[14] Recent advances include enzyme-catalyzed and visible-light-mediated methods, highlighting a move towards greener and more efficient synthetic protocols.[1]
Caption: Logic of a one-pot, three-component synthesis.
Protocol 2: Base-Mediated Three-Component Synthesis of 1,3,5-Triazin-2-amines
This protocol is adapted from established literature for the efficient synthesis of unsymmetrical aminotriazines.[13]
Materials:
-
An appropriate imidate hydrochloride (1.0 eq)
-
A substituted guanidine nitrate (1.1 eq)
-
An aldehyde (1.2 eq)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and heating mantle
Procedure:
-
To a sealable reaction vial, add the imidate hydrochloride (1.0 eq), guanidine nitrate (1.1 eq), aldehyde (1.2 eq), and cesium carbonate (3.0 eq).
-
Add DMF as the solvent and seal the vial.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Validation: After cooling to room temperature, take an aliquot for LC-MS analysis to confirm the formation of the desired product and consumption of starting materials.
-
Dilute the reaction mixture with water. A precipitate of the crude product may form, which can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure unsymmetrical 1,3,5-triazin-2-amine derivative.
Data Presentation: Comparing Synthetic Methodologies
The choice of synthetic route often depends on the desired substitution pattern, scale, and available starting materials. The following table summarizes representative yields for different types of unsymmetrical triazines achieved through various methods.
| Entry | R¹ Group | R² Group | R³ Group | Method | Yield (%) | Reference |
| 1 | -NHPh | -Morpholino | -SCH₃ | Sequential SNAr | 75-85 | [9] |
| 2 | -OPh | -N(Et)₂ | -NH(Cyclohexyl) | Sequential SNAr | ~80 | [9] |
| 3 | Phenyl | Phenyl | 4-Methoxyphenyl | Cross-cyclotrimerization | ~65 | [15] |
| 4 | 4-Tolyl | -NH₂ | 4-Chlorophenyl | Three-component | 82 | [13] |
| 5 | Phenyl | -N(CH₃)₂ | -S-Aryl | Multi-component | 91 | [1] |
Conclusion and Future Outlook
The synthesis of unsymmetrical 1,3,5-triazine derivatives is a dynamic field crucial to drug discovery. The classic sequential substitution of cyanuric chloride remains a predictable and powerful method for accessing a wide range of analogues.[7] However, the increasing demand for rapid library synthesis and greener chemical processes has spurred the development of elegant one-pot and multi-component strategies.[11][12][14] These modern methods offer significant advantages in terms of operational simplicity and efficiency. For the drug development professional, a thorough understanding of both the workhorse SNAr reactions and novel convergent strategies is essential for the successful design and synthesis of next-generation 1,3,5-triazine-based therapeutics.[2][4]
References
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- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND M
- Synthesis of 1,3,5-triazines.Organic Chemistry Portal.
- Methods for the synthesis of 1,3,5-triazine derivatives.
- Efficient synthesis of unsymmetrical trisubstituted 1,3,5-triazines catalyzed by hemoglobin.
- New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study.
- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.MDPI.
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- One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach.
- 1,3,5-Triazines: A promising scaffold for anticancer drugs development.
- Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine)
- Triazine Derivatives: Synthesis, Biological Activity, and Material Applic
- Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review.
- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.PubMed.
- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR.PubMed.
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- 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer.
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- 1. researchgate.net [researchgate.net]
- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. soc.chim.it [soc.chim.it]
- 11. researchgate.net [researchgate.net]
- 12. Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review | Bentham Science [benthamscience.com]
- 13. 1,3,5-Triazine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine synthesis
Welcome to the technical support guide for the synthesis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. This resource, designed for chemistry professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols, improve yield, and ensure high purity of the final product.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: Why is my yield of this compound consistently low?
Low yield is a common issue that can stem from several factors, primarily incomplete reactions or the formation of undesired side products.
Potential Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion. The reactivity of cyanuric chloride is highly temperature-dependent.[1][2]
-
Formation of Di-substituted Byproduct: The most common cause of yield loss is the formation of the di-substituted product, 2-chloro-4,6-bis(3-fluorophenoxy)-1,3,5-triazine. This occurs when a second molecule of 3-fluorophenol displaces another chlorine atom.
-
Causality: The substitution of the first chlorine atom on the triazine ring deactivates the remaining two, but this selectivity is highly dependent on temperature.[5] Reactions run above the optimal temperature (0-5 °C) will favor further substitution.
-
Solution: Maintain strict temperature control at 0 °C, especially during the addition of the nucleophile. Use an ice bath and a calibrated thermometer. Add the 3-fluorophenol solution dropwise over an extended period to avoid localized temperature spikes and maintain a low instantaneous concentration of the nucleophile.
-
-
Incorrect Stoichiometry: An excess of 3-fluorophenol will drive the reaction towards di-substitution.
-
Solution: Use a precise 1:1 molar ratio of cyanuric chloride to 3-fluorophenol to minimize the formation of di- and tri-substituted impurities.[6]
-
-
Loss During Workup: The product may be lost during the aqueous wash or extraction steps.
-
Solution: Ensure the pH of the aqueous phase is appropriate before extraction. After separating the organic layer, re-extract the aqueous layer with the organic solvent (e.g., Dichloromethane) to recover any dissolved product.
-
Q2: My final product is contaminated with a significant amount of di-substituted impurity. How can I prevent this and purify my product?
The formation of 2-chloro-4,6-bis(3-fluorophenoxy)-1,3,5-triazine is the primary side reaction.
Prevention Strategy:
The key to preventing di-substitution lies in exploiting the differential reactivity of the chlorine atoms on the triazine ring. The first substitution occurs readily at 0 °C, while the second requires higher temperatures (e.g., room temperature).[2]
-
Strict Temperature Control: As detailed above, maintaining the reaction temperature at 0 °C is critical.
-
Controlled Addition: Add the nucleophile (3-fluorophenol) and base solution slowly and sub-surface if possible to ensure rapid mixing and prevent localized excesses.
Purification Strategy:
-
Column Chromatography: The most effective method for removing the di-substituted byproduct is flash column chromatography on silica gel. The polarity difference between the mono-substituted (desired product) and di-substituted (more non-polar) compounds allows for effective separation.
-
Recommended Eluent: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5% ethyl acetate/hexane) and gradually increase the polarity.
-
-
Recrystallization: If the impurity level is relatively low, recrystallization can be an effective purification method.
-
Recommended Solvent System: Experiment with solvent systems like ethanol/water or dichloromethane/hexane to find conditions where the desired product crystallizes out, leaving the impurity in the mother liquor.
-
Q3: The reaction doesn't seem to start, and TLC/HPLC analysis shows only unreacted cyanuric chloride. What's wrong?
Failure to initiate the reaction typically points to issues with reagents or reaction setup.
Potential Causes & Solutions:
-
Moisture Contamination: Cyanuric chloride is highly reactive and will readily hydrolyze with water to form cyanuric acid, rendering it inactive. Solvents and glassware must be scrupulously dry.
-
Solution: Use anhydrous solvents. Dry all glassware in an oven (e.g., 120 °C) for several hours and cool under an inert atmosphere (Nitrogen or Argon) before use.
-
-
Ineffective Base: The reaction generates HCl, which must be neutralized by a base for the reaction to proceed. If the base is weak, old, or added incorrectly, the reaction will stall.
-
Low-Quality Reagents: Degradation of 3-fluorophenol or cyanuric chloride can prevent the reaction.
-
Solution: Use reagents from a reputable supplier. It is advisable to use freshly opened cyanuric chloride or store it under an inert atmosphere.
-
Below is a troubleshooting workflow to diagnose common synthesis issues.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[2][6] The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms. This makes the carbon atoms attached to the chlorine atoms electrophilic and susceptible to attack by nucleophiles.
The reaction involves two main steps:
-
Nucleophilic Attack: The 3-fluorophenoxide (formed in situ by the reaction of 3-fluorophenol with a base) attacks one of the carbon atoms of the triazine ring, breaking the aromaticity and forming a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Elimination: Aromaticity is restored by the elimination of a chloride ion, which is a good leaving group.
Caption: The two-step SNAr reaction mechanism.
Q2: What are the recommended optimal conditions for this synthesis?
For achieving high yield and purity of the mono-substituted product, precise control of reaction parameters is essential.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | Cyanuric Chloride : 3-Fluorophenol = 1:1 | Minimizes the formation of di-substituted byproducts.[6] |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile | Acetonitrile can improve reaction kinetics, while DCM is easy to remove.[6] Both must be anhydrous. |
| Temperature | 0 °C (maintain with an ice bath) | Ensures selective mono-substitution. Higher temperatures promote di-substitution.[1][3][4] |
| Base | N,N-Diisopropylethylamine (DIEA) | A non-nucleophilic base that effectively scavenges the generated HCl without competing with the primary nucleophile.[3][4] |
| Reaction Time | 30 minutes to 2 hours | Reaction should be monitored by TLC or HPLC to determine the point of completion.[3][4] |
Q3: Can you provide a standard experimental protocol?
The following protocol serves as a reliable starting point for the synthesis.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Steps:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyanuric chloride (1.0 eq.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Nucleophile Addition: In a separate flask, dissolve 3-fluorophenol (1.0 eq.) and DIEA (1.0 eq.) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold cyanuric chloride solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC (e.g., using 20% ethyl acetate/hexane as the mobile phase) until all cyanuric chloride is consumed (typically 1-2 hours).
-
Workup: Once complete, dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.
Q4: What analytical techniques are best for characterization?
A combination of chromatographic and spectroscopic techniques is recommended for full characterization.
-
HPLC: Ideal for assessing purity and quantifying impurities. A reverse-phase C18 column with an acetonitrile/water gradient is typically used.[6][7]
-
LCMS: Provides confirmation of the molecular weight of the desired product ([M+H]⁺ observed at m/z 260.0 for the C₉H₄Cl₂FN₃O isotopologue).[6]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure. The aromatic region of the ¹H NMR spectrum will show characteristic multiplets for the fluorophenoxy group.[6]
-
TLC: Excellent for rapid, qualitative monitoring of reaction progress.
References
-
Krishnamoorthy, K., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Available from: [Link]
-
Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. Available from: [Link]
- Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.
-
Krishnamoorthy, K., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. National Institutes of Health (PMC). Available from: [Link]
-
Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 4. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine by Crystallization
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. As a key intermediate in the synthesis of complex organic compounds for pharmaceuticals and agrochemicals, achieving high purity of this triazine derivative is paramount.[1] The presence of impurities can drastically affect the yield, selectivity, and safety profile of subsequent reactions and final products.
Crystallization is a powerful and widely used technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. A successful crystallization can significantly enhance purity, provide a stable crystalline form, and is often a critical step before downstream applications. This guide is designed to provide you with field-proven insights, troubleshooting solutions, and detailed protocols to master the crystallization of this specific molecule.
Troubleshooting Guide: Common Crystallization Issues & Solutions
This section addresses the most frequent challenges encountered during the crystallization of this compound.
Q1: My compound won't crystallize from the solution, even after cooling. What should I do?
A1: The failure of a compound to crystallize is typically due to supersaturation or the solution not being concentrated enough. Here is a hierarchical approach to induce crystallization:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]
-
Introduce a Seed Crystal: If you have a small amount of pure, solid product from a previous batch, add a single tiny crystal to the solution. This provides a perfect template for new crystals to grow upon.
-
Reduce Solvent Volume: There may be too much solvent, keeping the compound fully dissolved even at low temperatures.[2] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.[3]
-
Flash Freeze: As a last resort for inducing nucleation, cool a small portion of the solution rapidly in an ice-salt or dry ice/acetone bath to force solid formation. The resulting solid, which may be amorphous, can then be used to seed the main, slowly-cooled solution.
Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is too concentrated.[4] An oil is essentially a liquid form of the impure compound and rarely crystallizes well.
-
Solution: Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the saturation point.[2] Allow the solution to cool much more slowly. If the problem persists, consider changing to a lower-boiling point solvent or using a mixed-solvent system where the compound is less soluble.
Q3: Crystals formed almost instantly and in large quantities upon cooling. Is this a good sign?
A3: Not necessarily. Rapid crystallization, often called "crashing out," is undesirable because impurities present in the solution can become trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[2]
-
Solution: An ideal crystallization involves the slow formation of crystals over a period of 15-30 minutes.[2] If your compound crashes out, re-heat the flask to redissolve the solid. Add a bit more solvent (e.g., 5-10% more volume) than the minimum required for dissolution at boiling point. This will ensure the solution remains saturated for longer during the cooling phase, promoting slower, more selective crystal growth.[2]
Q4: The purity of my material hasn't improved significantly after crystallization. Why?
A4: This indicates that the chosen solvent is not effectively differentiating between your target compound and the impurities.
-
Cause & Solution 1 (Poor Solvent Choice): The impurities may have very similar solubility profiles to your product in the chosen solvent. You must select a solvent where the impurities are either highly soluble at all temperatures (remaining in the mother liquor) or very insoluble at all temperatures (allowing for removal by hot filtration before crystallization).
-
Cause & Solution 2 (Co-crystallization): In some cases, impurities can co-crystallize with the product. Changing the solvent to one with different polarity or functional groups can disrupt the intermolecular forces that allow for co-crystallization. Consider solvents like ethanol, or mixed systems such as hexane/ethyl acetate or toluene/heptane.[3][5]
-
Cause & Solution 3 (Trapping): As mentioned in Q3, if crystallization is too rapid, impurities get trapped. Ensure a slow cooling rate.
Q5: My final yield is very low. How can I improve it?
A5: A low yield can result from several factors:
-
Using Too Much Solvent: The most common cause. While you need enough solvent to dissolve the compound when hot, an excessive amount will also keep a significant portion of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary for complete dissolution, with only a small excess to prevent premature crashing.
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), you will lose product. Ensure the solution and filtration apparatus are kept hot during this process.
-
Incomplete Recovery: Ensure all crystals are scraped from the flask and filter paper. A second, smaller crop of crystals can sometimes be obtained by further concentrating the mother liquor and re-cooling, although this second crop may be of lower purity.
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for the crystallization of this compound?
A: The ideal solvent should meet several criteria:
-
High Solubility at High Temperature: The compound should be very soluble in the boiling solvent.
-
Low Solubility at Low Temperature: The compound should be nearly insoluble in the cold solvent to maximize recovery.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent oiling out. A relatively low boiling point (<100 °C) also facilitates easy drying of the final crystals.[4]
-
Inertness: The solvent must not react with the compound.
-
Impurity Solubility: Impurities should remain dissolved in the solvent at low temperatures.
For dichlorotriazine derivatives, moderately polar solvents are often a good starting point. A patent for a similar compound, 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine, successfully uses ethanol for recrystallization to achieve high purity.[6] Other good candidates could include isopropanol, acetonitrile, or mixed solvent systems like heptane/ethyl acetate.
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Considerations |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. A patent for a similar triazine shows high purity can be achieved.[6] |
| Heptane | 98 | Nonpolar | Useful for less polar compounds. A patent for 2-chloro-4,6-dimethoxy-1,3,5-triazine uses heptane for recrystallization.[7] May require a co-solvent. |
| Ethyl Acetate / Hexane | 69-77 | Mixed | A highly tunable system. Dissolve in a minimum of hot ethyl acetate and add hot hexane until the solution becomes slightly cloudy (the cloud point), then clarify with a drop of ethyl acetate before cooling.[5] |
| Toluene | 111 | Nonpolar Aromatic | Can be effective for aromatic compounds due to potential pi-pi interactions, but has a higher boiling point.[8] |
Q: What are the potential impurities in my crude this compound?
A: Impurities typically stem from the synthesis, which involves the reaction of cyanuric chloride (TCT) with 3-fluorophenol.[1] Potential impurities include:
-
Unreacted Starting Materials: Cyanuric chloride or 3-fluorophenol.
-
Hydrolysis Products: Cyanuric chloride and its derivatives are highly sensitive to moisture.[9] Hydrolysis can lead to the formation of hydroxy-triazines or even cyanuric acid, which are often insoluble.[10] Running the synthesis under anhydrous conditions is critical.[9][10]
-
Over-reaction Products: Small amounts of the disubstituted product, 2-chloro-4,6-bis(3-fluorophenoxy)-1,3,5-triazine, may form if the reaction conditions are not carefully controlled.
Q: Which analytical techniques are best for confirming the purity of my final product?
A: A combination of methods should be used to provide a comprehensive purity assessment:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[11] A GC-MS method can also help in identifying the structure of unknown impurities.[12][13]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.
-
Spectroscopy: ¹H NMR, ¹³C NMR, and FTIR spectroscopy can confirm the structure of the desired product and detect the presence of impurities if they are at sufficient concentration and have unique spectral signatures.
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can provide a quantitative measure of absolute purity for highly pure (>98.5%) crystalline samples based on the principle of melting point depression.[11]
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Crystallization (Example: Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.
-
Achieve Saturation: Continue adding small portions of hot ethanol just until all the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored by minor, highly polar impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry completely in a vacuum oven at a mild temperature.
Workflow Visualization
The general workflow for crystallization can be summarized in the following diagram.
Caption: A standard workflow for the purification of a solid by crystallization.
Troubleshooting Decision Tree
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. CN112608284A - Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine - Google Patents [patents.google.com]
- 7. CN104910086A - Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine - Google Patents [patents.google.com]
- 8. unifr.ch [unifr.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: The Role of DIEA in 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine Synthesis
Welcome to the technical support guide for researchers utilizing 1,3,5-triazine scaffolds. This document provides an in-depth analysis of the synthesis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, with a specific focus on the critical role of N,N-Diisopropylethylamine (DIEA). We will move beyond simple procedural steps to explore the mechanistic reasoning, offer field-proven troubleshooting advice, and provide validated protocols to ensure the success of your experiments.
Part 1: Frequently Asked Questions - The "Why" Behind the Chemistry
This section addresses the fundamental principles governing the reaction and the deliberate choice of reagents. Understanding these core concepts is the first step toward effective troubleshooting and optimization.
Q1: What is the fundamental reaction for synthesizing this compound?
The synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] It involves the reaction of 2,4,6-trichloro-1,3,5-triazine (commonly known as cyanuric chloride or TCT) with 3-fluorophenol. The electron-deficient triazine ring is highly susceptible to attack by nucleophiles, allowing for the sequential and controlled displacement of its chlorine atoms.[2] The first substitution preferentially occurs to yield the mono-substituted product.[1] This reaction is foundational for building a diverse array of more complex triazine derivatives for applications in medicinal chemistry and materials science.[1][3]
Q2: What is the primary function of DIEA in this synthesis?
The primary and critical role of DIEA is to act as a non-nucleophilic base, serving as an acid or "HCl scavenger".[4][5] During the substitution reaction, the hydroxyl proton from 3-fluorophenol and the displaced chloride ion from the triazine ring combine to form one equivalent of hydrogen chloride (HCl).[6][7]
If left unneutralized, this HCl will protonate the nitrogen atoms of the highly basic triazine ring, deactivating it toward further nucleophilic attack and halting the reaction. DIEA efficiently and irreversibly neutralizes this generated HCl to form the soluble salt, diisopropylethylammonium chloride (DIEA·HCl), allowing the reaction to proceed to completion.[5][8]
Q3: Why is DIEA specifically recommended over other bases like triethylamine (TEA) or inorganic bases (e.g., Na₂CO₃)?
This choice is a deliberate one based on reactivity, steric hindrance, and solubility.
-
Non-Nucleophilicity: DIEA (Hünig's base) is a sterically hindered tertiary amine. The bulky isopropyl and ethyl groups surrounding the nitrogen atom prevent it from acting as a nucleophile and attacking the electrophilic carbon centers of the triazine ring.[4][9] Less hindered amines, such as triethylamine (TEA), can sometimes compete with the desired nucleophile (3-fluorophenol), leading to the formation of unwanted N-triazinylammonium byproducts.[4]
-
Solubility: DIEA is an organic-soluble liquid that ensures the reaction remains in a homogeneous phase when using common solvents like dichloromethane (DCM) or acetonitrile (ACN).[4][8] The resulting DIEA·HCl salt is also soluble in the reaction medium but can be easily removed with a simple aqueous wash during workup.[5][8][10]
-
Reactivity Control: Compared to inorganic bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), DIEA provides more controlled and milder reaction conditions. Inorganic bases often suffer from poor solubility in organic solvents, leading to heterogeneous reaction mixtures that can result in slower reaction rates and reproducibility issues.[4][11]
Q4: Can you illustrate the reaction mechanism?
The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr.[2]
-
Nucleophilic Attack: The 3-fluorophenol, facilitated by DIEA which abstracts its acidic proton, attacks one of the electron-deficient carbon atoms on the cyanuric chloride ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
-
Elimination of Leaving Group: Aromaticity is restored in the triazine ring through the expulsion of a chloride ion (Cl⁻) as the leaving group, yielding the final product.
Caption: SNAr mechanism for triazine synthesis.
Part 2: Validated Experimental Protocol & Data
This section provides a reliable, step-by-step protocol for the synthesis. Adherence to these parameters is key to achieving high yield and purity.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent/Parameter | Molar Eq. | Typical Amount (for 1g TCT) | Purpose |
| Cyanuric Chloride (TCT) | 1.0 | 1.0 g (5.42 mmol) | Electrophilic triazine core |
| 3-Fluorophenol | 1.0 | 607 mg (5.42 mmol) | Nucleophile |
| DIEA | 1.0 - 1.1 | 770 µL (4.55 mmol) | Non-nucleophilic base (HCl Scavenger) |
| Dichloromethane (DCM) | N/A | 20 mL | Anhydrous solvent |
| Temperature | N/A | 0°C | Critical for controlling selectivity and preventing di-substitution [5][6][7] |
| Reaction Time | N/A | 30 - 60 min | Monitored by TLC |
Detailed Protocol
This protocol is adapted from established procedures for the mono-substitution of cyanuric chloride.[5][8][10]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add cyanuric chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. It is crucial to maintain this temperature for the subsequent steps.
-
Nucleophile Addition: Add 3-fluorophenol (1.0 eq) to the cold solution.
-
Base Addition: Add DIEA (1.05 eq) dropwise to the reaction mixture over 5 minutes. A slight exotherm may be observed. Ensure the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 15 minutes, using a suitable mobile phase (e.g., 10-20% Ethyl Acetate in Hexane). The reaction is complete when the cyanuric chloride starting material spot is fully consumed.
-
Workup: Once the reaction is complete, dilute the mixture with 2 volumes of DCM. Transfer the solution to a separatory funnel and wash it three times with deionized water to thoroughly remove the diisopropylethylammonium chloride salt.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be purified further if necessary (e.g., by column chromatography or recrystallization).
Part 3: Troubleshooting Guide
Even with a validated protocol, challenges can arise. This section uses a Q&A format to address the most common issues encountered during this synthesis.
Issue: Incomplete Reaction or Stalled Conversion
Q: My TLC analysis shows a large amount of unreacted cyanuric chloride even after an hour. What went wrong?
A: This is a common issue that typically points to a problem with the base or reaction conditions.
-
Insufficient DIEA: Ensure you have added at least one full equivalent of DIEA. If your 3-fluorophenol or solvent contains residual acid, it may consume some of the base. Adding a slight excess (1.05-1.1 eq) is a standard practice.[11]
-
Poor Quality DIEA: DIEA can degrade over time. Use a fresh bottle or a recently purified stock. The presence of moisture can also be detrimental.
-
Temperature Too Low: While 0 °C is ideal, if your cooling bath is significantly colder (e.g., -10 °C), the reaction rate may become impractically slow. Ensure your bath is maintained at 0 °C.
-
Reagent Addition Order: The standard and most reliable order is to add the nucleophile (3-fluorophenol) first, followed by the dropwise addition of DIEA.[5][10]
Issue: Formation of a Significant Byproduct (Di-substitution)
Q: My analysis shows my desired product, but also a significant amount of a less polar byproduct which I believe is the di-substituted species. How can I avoid this?
A: The formation of the di-substituted product, 2-(3-fluorophenoxy)-4,6-dichloro-1,3,5-triazine, is almost always due to a loss of temperature control. The second substitution reaction is significantly faster at room temperature than at 0 °C.[6][7]
-
Strict Temperature Control: This is the most critical parameter.[6] Ensure your reaction flask is immersed in the ice bath and that the internal temperature is stable at 0 °C before and during the addition of DIEA.
-
Slow Base Addition: Adding DIEA too quickly can create localized hot spots, promoting the second substitution. A slow, dropwise addition is essential.
-
Correct Stoichiometry: Using a large excess of 3-fluorophenol or DIEA will drive the reaction towards di-substitution. Stick to a 1:1 stoichiometry between TCT and the nucleophile.
Troubleshooting Logic Flowchart
Caption: A logical guide for troubleshooting common issues.
Issue: Difficult Purification / Presence of Salts
Q: My crude product is an oily solid that is difficult to handle, and my NMR shows broad peaks suggesting salt contamination. How do I get a clean product?
A: This indicates residual diisopropylethylammonium chloride (DIEA·HCl). While soluble in the organic phase, it can crash out upon concentration.
-
Thorough Aqueous Washing: A single wash is often insufficient. Wash the organic layer at least three times with water in a separatory funnel. A final wash with saturated sodium chloride solution (brine) can help break any emulsions and further dry the organic layer.
-
Vigorous Mixing: Ensure you shake the separatory funnel vigorously during each wash to maximize the transfer of the salt from the organic phase to the aqueous phase.
By understanding the specific role of DIEA as a non-nucleophilic acid scavenger and carefully controlling the reaction parameters, particularly temperature, the synthesis of this compound can be a highly efficient and reproducible transformation.
References
-
Wang, Z., et al. (2023). Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Tria- zines via Cyanuric Chloride with Amino Groups and Boronic Acids. ChemRxiv. Retrieved from [Link]
-
Díaz-García, D., et al. (2018). Dynamic Nucleophilic Aromatic Substitution of Tetrazines. Angewandte Chemie International Edition, 57(48), 15868-15872. Retrieved from [Link]
-
Nguyen, T. A. T., et al. (2021). Synthesis of a novel polymer via the coupling reaction of cyanuric chloride and a di-amine. Vietnam Journal of Science, Technology and Engineering, 62(2), 38-40. Retrieved from [Link]
-
Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 538. Retrieved from [Link]
-
Haque, T. S., et al. (2018). Divergent synthesis of triazine dendrimers using a trimethylene-dipiperidine linker that increases efficiency, simplifies analysis, and improves product solubility. Tetrahedron, 74(38), 5426-5432. Retrieved from [Link]
-
Sharma, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry. Retrieved from [Link]
-
Wang, Z., et al. (2024). Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. Retrieved from [Link]
-
Sa e Melo, M. L., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102. Retrieved from [Link]
-
El-Faham, A., et al. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. Retrieved from [Link]
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Divergent synthesis of triazine dendrimers using a trimethylene-dipiperidine linker that increases efficiency, simplifies analysis, and improves product solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Temperature Control for Selective Triazine Substitution
Welcome to the technical support center for selective 1,3,5-triazine (s-triazine) synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the versatile triazine scaffold. Here, we will dissect the critical role of temperature in controlling the sequential nucleophilic aromatic substitution (SNAr) on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride, TCT), providing field-proven insights, troubleshooting protocols, and practical workflows to ensure the success and reproducibility of your experiments.
The Guiding Principle: Temperature-Dependent Reactivity
The synthetic utility of cyanuric chloride stems from the differential reactivity of its three chlorine atoms. The 1,3,5-triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes the ring's carbon atoms highly electrophilic and susceptible to nucleophilic attack.[1][2][3] However, each successive substitution introduces an electron-donating group onto the ring, which deactivates the remaining carbon-chlorine bonds towards further substitution.[1] This deactivation means that a higher activation energy—and therefore, a higher temperature—is required for each subsequent substitution step.[1][4]
This fundamental principle allows for the selective and stepwise synthesis of mono-, di-, and tri-substituted triazines by carefully controlling the reaction temperature.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: What are the standard temperature ranges for stepwise substitution on cyanuric chloride?
A1: While optimal conditions depend on the nucleophile's reactivity, a widely accepted empirical rule is as follows[6][8]:
-
First Substitution (Monosubstitution): Typically performed at low temperatures, generally 0 °C to 5 °C .[1][7] For highly reactive nucleophiles, temperatures as low as -20 °C may be necessary to prevent disubstitution.[1]
-
Second Substitution (Disubstitution): Requires moderate temperatures, usually around room temperature (20-25 °C) up to 40-50 °C.[9]
-
Third Substitution (Trisubstitution): Demands elevated temperatures, often above 60 °C , and may require refluxing in higher-boiling solvents.[6][8]
Q2: Why is my reaction yielding a mixture of mono- and di-substituted products even at 0 °C?
A2: This is a common issue often related to localized heating. Even if your reaction vessel is in an ice bath, the addition of the nucleophile, especially if done too quickly, can create local "hot spots" where the temperature exceeds the optimal range for monosubstitution. Slow, dropwise addition of the nucleophile to the cyanuric chloride solution is critical.[1] Using a syringe pump for the addition can provide excellent control.
Q3: Does the type of nucleophile affect the required temperature?
A3: Absolutely. The inherent reactivity of the nucleophile is a major factor.[1] For instance, highly nucleophilic amines may react readily at 0 °C, while less reactive nucleophiles might require slightly higher temperatures or longer reaction times to achieve the first substitution. Computational studies show that the activation energy barrier increases progressively with each substitution step, and this barrier height is dependent on the specific nucleophile used.[4]
Q4: Can I add three different nucleophiles to the same triazine ring?
A4: Yes, this is a key advantage of using cyanuric chloride. By carefully controlling the temperature and the order of addition, you can synthesize unsymmetrically substituted triazines.[9][10] This is achieved by performing the first substitution at 0-5 °C, isolating the monosubstituted product, then reacting it with a second, different nucleophile at room temperature, and finally introducing the third nucleophile at an elevated temperature.[10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during selective triazine substitution, providing explanations and actionable solutions.
Problem 1: Poor Selectivity / Over-substitution
You aimed for a monosubstituted product but your analysis (TLC, LC-MS) shows significant amounts of the disubstituted species.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Inadequate Temperature Control | The activation energy for the second substitution was overcome. This is the most common cause. Localized heating during nucleophile addition is a frequent culprit.[1] | 1. Maintain Strict Temperature: Use an ice-salt or ice-acetone bath for temperatures below 0 °C. Ensure the reaction thermometer is measuring the internal reaction temperature, not the bath's. 2. Slow Addition: Add the nucleophile solution dropwise over a prolonged period (e.g., 30-60 minutes) to the cyanuric chloride solution.[1][11] 3. Dilution: Running the reaction at a lower concentration can help dissipate the heat of reaction more effectively. |
| Highly Reactive Nucleophile | Some nucleophiles (e.g., certain primary amines) are so reactive that they can displace a second chlorine even at 0 °C. | 1. Lower the Temperature: Attempt the reaction at -15 °C to -20 °C. 2. Reverse Addition: Consider adding the cyanuric chloride solution slowly to the nucleophile solution, ensuring the nucleophile is never in excess relative to the electrophile. |
| Incorrect Stoichiometry | Using more than one equivalent of the nucleophile will drive the reaction toward disubstitution once the first substitution is complete. | 1. Verify Stoichiometry: Accurately measure 1.0 equivalent of the nucleophile. For amino acid esters that are HCl salts, remember to use an additional equivalent of base.[10] |
Problem 2: Low or No Conversion
Your reaction has stalled, with a significant amount of starting material (e.g., dichlorotriazine) remaining.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Insufficient Thermal Energy | The temperature is too low to overcome the activation energy for the desired substitution (especially for the 2nd or 3rd step). The deactivating effect of the first substituent requires more energy for the next reaction.[1] | 1. Increase Temperature Incrementally: For the second substitution, allow the reaction to warm to room temperature.[5] For the third, heat the reaction to 60 °C or higher.[3][6] Monitor progress by TLC/LC-MS at each stage. |
| Weak Nucleophile | The chosen nucleophile may not be reactive enough under the current conditions.[1] Hindered amines or electron-poor anilines are common examples. | 1. Increase Temperature: Carefully raise the temperature in 10 °C increments. 2. Use a Stronger Base: A stronger, non-nucleophilic base (e.g., DBU instead of DIEA) can increase the nucleophilicity of the attacking species. 3. Longer Reaction Time: Allow the reaction to stir for an extended period (monitor up to 24h). |
| Precipitation of Reagents | If a reagent or the product precipitates from the solvent, the reaction will stop. | 1. Change Solvent: Select a solvent in which all components are soluble at the target reaction temperature (e.g., THF, Dioxane, or ACN instead of DCM). |
Problem 3: Formation of Unexpected Side Products
You observe spots on your TLC or peaks in your LC-MS that do not correspond to the starting material or the desired substituted product.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Hydrolysis | Cyanuric chloride and its chlorinated intermediates are sensitive to water, which can act as a nucleophile to form hydroxy-triazines or ultimately cyanuric acid, especially at higher temperatures.[1] | 1. Use Anhydrous Conditions: Ensure all solvents and reagents are dry. Use freshly distilled solvents and dry glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Reaction with Solvent | Nucleophilic solvents (like methanol) can compete with your intended nucleophile. This is particularly relevant when preparing an alkoxide in situ. | 1. Use Non-Nucleophilic Solvents: Choose solvents like THF, acetone, acetonitrile (ACN), or 1,4-dioxane.[12][13] |
| Incorrect Order of Addition for Different Nucleophiles | When synthesizing O,N-disubstituted triazines, adding the amine first can significantly deactivate the ring, making the subsequent substitution by a less nucleophilic alcohol very difficult. | 1. Follow Reactivity Rules: It is generally recommended to incorporate O-type nucleophiles before N-type nucleophiles.[1][13] |
Experimental Workflows & Protocols
Workflow 1: Decision-Making for Selective Substitution
This diagram outlines the logical steps for planning your selective triazine synthesis.
Caption: Decision workflow for stepwise triazine synthesis.
Protocol 1: General Procedure for Monosubstitution
This protocol provides a reliable starting point for the synthesis of 2,4-dichloro-6-(substituted)-1,3,5-triazine.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve cyanuric chloride (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, acetone, or ACN).[10][13]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Ensure the internal temperature is stable before proceeding.
-
Nucleophile Preparation: In a separate flask, dissolve the desired nucleophile (1.0 eq.) and a non-nucleophilic base (1.0-1.1 eq., e.g., DIEA, NaHCO₃, or K₂CO₃) in the same anhydrous solvent.[1][11][13]
-
Controlled Addition: Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution over 30-60 minutes. Maintaining the internal temperature at 0-5 °C is crucial.[11]
-
Reaction & Monitoring: Stir the reaction at 0-5 °C for 2-4 hours.[11] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the cyanuric chloride is consumed.
-
Workup: Once the reaction is complete, filter off any inorganic salts. If the product is solid, it may be isolated by pouring the reaction mixture into ice water and filtering.[11][13] If soluble, perform a standard aqueous workup (e.g., wash with water and brine), dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Stepwise Synthesis of an N,O-Disubstituted Triazine
This protocol illustrates the synthesis of an unsymmetrical triazine with two different nucleophiles.
-
First Substitution (O-Nucleophile):
-
Follow Protocol 1 using an alcohol (e.g., 4-hydroxycoumarin) as the nucleophile and a suitable base (e.g., NaH or K₂CO₃) in acetone at 0-5 °C to synthesize the 2,4-dichloro-6-alkoxy-1,3,5-triazine intermediate.[12]
-
Isolate and purify the monosubstituted product. Confirm its identity via analytical methods (NMR, MS).
-
-
Second Substitution (N-Nucleophile):
-
Dissolve the purified 2,4-dichloro-6-alkoxy-1,3,5-triazine (1.0 eq.) in a suitable solvent (e.g., THF or acetone).
-
Add the amine nucleophile (1.0 eq.) and a base (e.g., K₂CO₃ or DIEA).[12]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS indicates the consumption of the starting material.[12]
-
Perform an appropriate aqueous workup and purify the final 2-chloro-4-alkoxy-6-amino-1,3,5-triazine product.
-
Mechanistic Visualization
The following diagram illustrates the decreasing reactivity of the C-Cl bonds on the triazine ring upon sequential substitution, necessitating an increase in reaction temperature.
Caption: Temperature dependence of sequential SNAr on triazines.
This technical guide provides a framework for understanding and mastering the temperature-controlled synthesis of substituted triazines. By applying these principles and troubleshooting strategies, you can enhance the selectivity, yield, and reproducibility of your reactions. For further inquiries, please consult the referenced literature.
References
- A Comparative Guide to the Synthesis of Substituted 1,2,4-Triazines for Researchers and Drug Development Professionals. (n.d.). BenchChem.
- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. (2025). National Institutes of Health.
- Optimizing reaction conditions for nucleophilic substitution on the triazine ring. (n.d.). BenchChem.
- Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522.
- Triazines – A comprehensive review of their synthesis and diverse biological importance. (n.d.). Global SciTech Ocean Publishing Co.
- Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-97.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). PubMed Central.
- Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. (2024). Organic & Biomolecular Chemistry.
- A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. (n.d.). Google APIs. Retrieved January 12, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHw1MluNOLLDK5yBl-PBEefBEElx0rBCAXBGibUtQ2wvWgKRKnUnSs3GJAVuOSepR24pbtox53bWf8K0KvvQR_JpBwRTmFMBBUMSH2O51b35U-bx-1ACCdG6LKfLZOufALW2BmWqizhUg4-I508XKRQfnay0uyj_AhNaRGkvWepA_SerU2](. A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. (n.d.). Der Pharma Chemica.
- Application Notes and Protocols for the Synthesis of Mono-, Di-, and Tri-Substituted Triazine Derivatives. (n.d.). BenchChem.
- Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups. (2025). Journal of Organic Chemistry.
- El-Faham, A., et al. (2020).
- APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. (n.d.). CORE.
- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Publishing.
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- 2. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05849J [pubs.rsc.org]
- 4. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Welcome to the dedicated technical support guide for the synthesis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the successful execution of this synthetic procedure, with a focus on the critical workup and purification stages.
The synthesis of this versatile triazine derivative hinges on the selective monosubstitution of 2,4,6-trichloro-1,3,5-triazine (TCT, or cyanuric chloride) with 3-fluorophenol. While the reaction itself is a robust example of nucleophilic aromatic substitution (SNAr), achieving high purity and yield is critically dependent on a well-designed and meticulously executed workup procedure. This guide explains the causality behind each step and provides solutions to common issues encountered in the lab.
Core Synthesis & Workup Overview
The fundamental reaction involves the displacement of a single chlorine atom from the electron-deficient triazine ring by the nucleophilic 3-fluorophenol. The reactivity of the chlorine atoms on the TCT core is sequential; the first substitution deactivates the ring, making subsequent substitutions require more forcing conditions.[1] This principle allows for selective mono-substitution by maintaining strict temperature control.
A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIEA), is essential to neutralize the hydrochloric acid (HCl) generated in situ. The choice of an organic base like DIEA is critical as it remains soluble in common organic solvents like dichloromethane (DCM), ensuring a homogeneous reaction mixture.[2] Inorganic bases, in contrast, could introduce water and lead to undesirable hydrolysis side reactions.
The post-reaction workup is designed to efficiently remove this base's salt (e.g., DIEA-HCl) and any unreacted starting materials or byproducts, isolating the desired product for final purification.
Experimental Workflow: Synthesis & Workup
Caption: Standard workflow for synthesis and workup.
Troubleshooting Guide
This section addresses specific problems that may arise during the workup and purification, providing diagnoses and actionable solutions.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Explanation |
| Low or No Product Yield After Workup | 1. Incomplete Reaction: Insufficient reaction time or deviation from 0°C. 2. Product Hydrolysis: Presence of water during the reaction (e.g., wet solvent, inorganic base). 3. Product Loss during Extraction: Product may be partially soluble in the aqueous wash, especially if excessive washing is performed. | 1. Verify Completion: Always monitor the reaction by TLC before quenching. Ensure the starting TCT spot is consumed. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DCM. Opt for a soluble organic base like DIEA over aqueous inorganic bases.[2] 3. Minimize Washes: Wash with water just enough to remove the bulk of the amine salt (typically 2-3 times). Check the aqueous layer by TLC for product before discarding. |
| Oily/Gummy Product Instead of a Solid | 1. Residual Solvent: Incomplete removal of the reaction solvent (DCM) or crystallization solvent. 2. Presence of Impurities: Contamination with di-substituted byproduct or unreacted starting materials can lower the melting point and prevent crystallization. | 1. Thorough Drying: Dry the concentrated crude product under high vacuum for an extended period to remove all solvent traces. 2. Purification is Key: Proceed with the recommended crystallization from an ethanol/water mixture.[2] If this fails, consider column chromatography (silica gel, hexane/ethyl acetate gradient) to separate impurities. |
| Formation of a White Precipitate in Reaction Flask | 1. Desired Salt Formation: The white precipitate is likely the N,N-Diisopropylethylammonium chloride (DIEA-HCl) salt, which is expected. 2. Hydrolysis Byproduct: If moisture is present, insoluble 2,4,6-trihydroxy-1,3,5-triazine (cyanuric acid) could precipitate.[2] | 1. Normal Observation: This is not a cause for concern and will be removed during the aqueous workup. 2. Check pH & Conditions: If the precipitate seems excessive or the reaction stalls, it may indicate a hydrolysis issue. Re-evaluate the dryness of all reagents and glassware for future runs. |
| Product Purity is Low (Confirmed by HPLC/NMR) | 1. Di-substitution: Reaction temperature rose above 0-5°C, allowing the second chlorine to be substituted.[1] 2. Hydrolysis of Product: Product itself can hydrolyze if exposed to acidic or basic aqueous conditions for prolonged periods during workup. | 1. Strict Temperature Control: Use an ice/salt bath for better temperature maintenance. Add the nucleophile/base solution slowly and dropwise to control any exotherm. 2. Efficient Workup: Do not let the separatory funnel sit for extended periods. Neutralize, extract, and dry the product efficiently. 3. Recrystallize: A careful crystallization is often sufficient to remove small amounts of impurities. The target compound should crystallize as white crystals from an ethanol/water (3:1 v/v) mixture.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is 0°C the recommended reaction temperature? The reactivity of the chlorine atoms on the triazine ring is temperature-dependent. The first nucleophilic substitution occurs readily at low temperatures (0-5°C). The second substitution requires a higher energy input, typically room temperature.[1] By maintaining the temperature at 0°C, you create conditions that are highly favorable for the desired mono-substitution while being kinetically unfavorable for the di-substitution, thus ensuring high selectivity.[2]
Q2: Can I use sodium carbonate or sodium hydroxide instead of DIEA? While inorganic bases are effective at neutralizing HCl, they have very poor solubility in dichloromethane (DCM). This would create a heterogeneous reaction mixture, potentially slowing the reaction and making it difficult to control. More importantly, they are typically used as aqueous solutions or contain trace water, which can lead to the hydrolysis of the highly water-sensitive TCT, forming undesired hydroxy-triazine byproducts.[2] DIEA is preferred for its high solubility in DCM and its non-nucleophilic nature.
Q3: My TLC shows a new, very polar spot after I add water to the reaction. What is it? This is likely a hydrolysis byproduct. The C-Cl bonds on the triazine ring are susceptible to hydrolysis. If unreacted TCT is present during the aqueous workup, it can rapidly hydrolyze to 2,4-dichloro-6-hydroxy-1,3,5-triazine or fully to cyanuric acid. These compounds are significantly more polar than the desired product and will appear at a lower Rf on a normal-phase silica TLC plate. This underscores the importance of running the reaction to completion before starting the workup.
Q4: What is the purpose of washing with water? Won't that hydrolyze my product? The primary purpose of the water wash is to remove the water-soluble DIEA-HCl salt formed during the reaction. While the product does have some sensitivity to water, the workup is performed at neutral pH and relatively quickly, which minimizes the risk of significant product hydrolysis. The product is much more soluble in the organic layer (DCM) than in water, allowing for efficient separation.
Q5: How do I perform the recommended crystallization? Dissolve the crude, semi-solid product in a minimum amount of hot 3:1 ethanol/water. The goal is to create a saturated solution at high temperature.[2] Allow the solution to cool slowly to room temperature. Crystal formation should begin as the solubility decreases. Once at room temperature, the flask can be placed in an ice bath to maximize the precipitation of the purified crystals. The resulting white crystals are then collected by vacuum filtration.
Expected Product Characteristics
| Parameter | Value | Source |
| Molecular Formula | C₉H₄Cl₂FN₃O | [2][3] |
| Molecular Weight | 260.05 g/mol | [2] |
| Appearance | White Crystalline Solid | [2] |
| Purification | Crystallization from Ethanol/Water (3:1 v/v) | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.45–7.30 (m, 4H, aromatic) | [2] |
| LCMS | [M+H]⁺ observed at m/z 261.1 | [2] |
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct the reaction and workup in a well-ventilated chemical fume hood. TCT (cyanuric chloride) is a lachrymator and can cause burns.
-
Handling: The product and its chlorinated intermediates should be handled as potential irritants to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors.
-
Disposal: Dispose of all chemical waste in accordance with local institutional and environmental regulations.
References
-
Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game - Frontiers. [Link]
-
This compound - LookChem. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]
Sources
removal of DIEA salts from triazine reaction mixture
<Technical Support Center: Triazine Reaction Purification >
A Senior Application Scientist's Guide to the Removal of DIEA Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I've frequently collaborated with researchers facing purification challenges after a successful triazine synthesis. A recurring and often frustrating issue is the removal of N,N-Diisopropylethylamine (DIEA or Hünig's base) and its corresponding salts, typically diisopropylethylammonium chloride (DIEA·HCl) or trifluoroacetate (DIEA·TFA).
This guide is structured to provide direct, actionable solutions based on the specific properties of your triazine product and the nature of the impurity. We will move from common troubleshooting scenarios to a broader FAQ section, supported by detailed protocols and the chemical reasoning behind them.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses the most frequent problems encountered during the workup of triazine reactions involving DIEA.
Scenario 1: My ¹H NMR spectrum shows residual DIEA/DIEA·HCl after a standard aqueous workup.
-
Probable Cause: Incomplete protonation of DIEA or partial solubility of the DIEA·HCl salt in your organic solvent. While DIEA·HCl is an ionic salt, it can exhibit surprising solubility in solvents like dichloromethane (DCM), especially if the reaction mixture is highly concentrated.[1]
-
Solution: Acidic Wash Protocol. The most robust method to remove tertiary amines like DIEA is to ensure their complete conversion to the corresponding ammonium salt, which is significantly more soluble in water than in most organic solvents.[2]
-
Step 1: Dilute the reaction mixture with your extraction solvent (e.g., ethyl acetate, DCM).
-
Step 2: Wash the organic layer 2-3 times with a dilute acid. Good choices include 1 M HCl, 5-10% aqueous citric acid, or saturated aqueous ammonium chloride (NH₄Cl).[1] The pH of the aqueous layer after the final wash should be acidic (pH < 5).
-
Step 3: To remove the acid itself, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by a wash with saturated brine to reduce the water content.
-
Step 4: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Scenario 2: My triazine product is acid-sensitive. How can I remove DIEA without degrading my compound?
-
Probable Cause: Your product contains acid-labile functional groups (e.g., Boc-protecting groups, acetals, or certain heterocycles) that do not tolerate low pH conditions.
-
Solution 1: Mildly Acidic or Non-Acidic Washes.
-
Citric Acid Wash: A 10% aqueous citric acid solution is often acidic enough to protonate DIEA without cleaving sensitive protecting groups.[1]
-
Copper (II) Sulfate Wash: A wash with 10% aqueous copper(II) sulfate (CuSO₄) can effectively remove amines through complexation.[1][2] The aqueous layer will typically turn a deeper blue or purple as the copper-amine complex forms. Continue washing until no color change is observed in the fresh CuSO₄ solution.[2]
-
-
Solution 2: Scavenger Resins. For particularly sensitive compounds, solid-phase extraction using scavenger resins is an excellent, non-invasive method.
-
Method: Use a resin with acidic functional groups (e.g., sulfonic acid-functionalized polystyrene). Add the resin to the crude reaction mixture, stir for a few hours, and then simply filter off the resin, which has now bound the DIEA.[1]
-
Scenario 3: My product and the DIEA salt are co-eluting during silica gel chromatography.
-
Probable Cause: DIEA and its salts can be mobile on silica gel, especially in polar eluent systems like DCM/Methanol. The amine can cause significant tailing of your product spot on a TLC plate.
-
Solution: Pre-Chromatography Salt Removal & Column Modification.
-
Priority: Always perform a thorough acidic wash (as described in Scenario 1) before attempting chromatography. It is far easier to remove the salt by extraction than by chromatography.
-
TLC Additive: When developing your TLC method, add a small amount (0.5-1%) of an acid, like acetic acid, to the mobile phase. This can help to protonate the baseline impurities and improve the resolution of your product.[3][4]
-
Column Loading: Avoid overloading the column, as this significantly reduces resolution.[1] If the product is a solid, consider adsorbing it onto a small amount of silica gel (dry loading) rather than dissolving it in a large volume of solvent.
-
Scenario 4: My product is water-soluble. How can I possibly remove the water-soluble DIEA salt?
-
Probable Cause: Both the desired product and the impurity share similar, high polarity, making standard liquid-liquid extraction impossible.
-
Solution 1: Solvent Trituration/Precipitation. If your product is a solid, this can be a highly effective technique.
-
Method: Concentrate the crude reaction mixture to a thick oil or solid. Add a solvent in which your product has very low solubility, but the DIEA·HCl salt is soluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or heptane). Stir or sonicate the mixture vigorously. The desired product should remain as a solid, while the salt dissolves in the solvent. Filter the solid product and wash it with fresh cold solvent.
-
-
Solution 2: Reverse-Phase Chromatography. If your product is stable and amenable to it, reverse-phase (C18) chromatography is ideal for separating polar compounds. The polar DIEA salt will elute very early with the aqueous mobile phase, while your (presumably more complex) product will be retained and can be eluted with a gradient of an organic solvent like acetonitrile or methanol.[3]
Visualizing the Decision Process
To select the optimal purification strategy, consider the properties of your target triazine derivative.
Caption: Decision tree for selecting a DIEA salt removal method.
Frequently Asked Questions (FAQs)
Q1: What exactly is DIEA salt and why does it form? A1: N,N-Diisopropylethylamine (DIEA) is a non-nucleophilic organic base. In many triazine syntheses, which involve the substitution of chlorides with amines, one equivalent of hydrochloric acid (HCl) is generated for each substitution.[5][6] DIEA's role is to "scavenge" or neutralize this acid, forming the salt diisopropylethylammonium chloride (DIEA·HCl). This prevents the protonation of the amine nucleophile, allowing the reaction to proceed.
Q2: What are the physical properties of DIEA·HCl? A2: DIEA·HCl is typically a white to off-white crystalline solid.[7] It is generally considered highly soluble in water due to its ionic nature.[7] However, it can also show moderate solubility in polar organic solvents, which is a primary reason it can be difficult to remove completely with a single water wash.[1]
Q3: How can I confirm that the impurity in my product is indeed a DIEA salt? A3: The most common method is ¹H NMR spectroscopy.
-
Free DIEA: You will see characteristic signals for the ethyl group (a quartet around 2.5 ppm and a triplet around 1.0 ppm) and the isopropyl groups (a septet around 3.0 ppm and a doublet around 1.1 ppm).
-
DIEA·HCl Salt: Upon protonation, these signals shift downfield. The isopropyl methine (CH) proton can shift to ~3.5-3.7 ppm, and the ethyl methylene (CH₂) protons can shift to ~3.2 ppm. The exact positions depend on the solvent and concentration.
Q4: Are there alternative bases I can use to avoid this problem? A4: Yes, while DIEA is popular, other bases can be used.
-
Inorganic Bases: For robust reactions, inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can be used.[6][8] These are easily removed by filtration or an aqueous wash.
-
Other Tertiary Amines: Triethylamine (TEA) is another common choice, though it is less sterically hindered than DIEA. Its salt, TEA·HCl, is generally more water-soluble and easier to remove.
-
Proton Sponges: For specialized applications, non-nucleophilic bases like 1,8-Bis(dimethylamino)naphthalene ("Proton-Sponge") can be used, but they are more expensive.
Detailed Experimental Protocols
Protocol 1: Standard Acidic Wash Workflow
This protocol is the first-line defense for acid-stable, organic-soluble triazine products.
-
Transfer: Transfer the entire reaction mixture to a separatory funnel.
-
Dilute: Dilute with an appropriate organic solvent (e.g., ethyl acetate) to a volume at least 3-4 times that of the initial reaction solvent (e.g., DMF, THF).
-
First Acid Wash: Add an equal volume of 1 M HCl. Invert the funnel gently 10-15 times, venting frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with 1 M HCl. Check the pH of the aqueous layer with a pH strip after this wash to ensure it is strongly acidic.
-
Neutralize: Add an equal volume of saturated NaHCO₃ solution to neutralize any residual acid. Be sure to vent frequently as CO₂ will be generated. Drain the aqueous layer.
-
Brine Wash: Wash with an equal volume of saturated brine to remove the bulk of the dissolved water and inorganic salts from the organic layer.
-
Dry and Concentrate: Drain the organic layer into a flask, add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. Filter the solution and concentrate under reduced pressure.
Caption: Step-by-step workflow for a standard acidic wash.
Comparison of Removal Techniques
| Method | Best For | Purity Achieved | Risk of Product Loss | Key Consideration |
| Acidic Wash | Most acid-stable, organic-soluble products. | Good to Excellent | Low | The most common and effective first step. |
| CuSO₄ Wash | Acid-sensitive, organic-soluble products. | Good | Low | Effective for removing residual amines without harsh acid. |
| Solvent Trituration | Solid products with different solubility from the salt. | Excellent | Medium | Requires careful solvent selection to avoid precipitating the product. |
| Scavenger Resin | High-value, sensitive, or water-soluble products. | Excellent | Very Low | Can be expensive for large-scale reactions. |
| Chromatography | Final polishing step or for difficult separations. | Very High | Medium to High | Should be used after an extractive workup has removed the bulk of the salt. |
By understanding the chemical principles and having a clear decision-making framework, the removal of DIEA salts can be transformed from a purification bottleneck into a routine and predictable step in your triazine synthesis workflow.
References
- Benchchem. (n.d.). Technical Support Center: Purification Strategies for Reaction Mixtures Containing Triisopropylamine (DIPEA).
- Solubility of Things. (n.d.). Diisopropylammonium chloride.
- Sciencemadness.org. (2008). How to remove the Diisopropylethylamine.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Mono-, Di-, and Tri-Substituted Triazine Derivatives.
- Sciencemadness Discussion Board. (2019). Post-reaction workup of diisopropylethylamine.
- Veselinović, A., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives.
- ResearchGate. (2018). How to remove DIPEA from DCM solution?
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks.
- Ministry of the Environment, Japan. (n.d.). III Analytical Methods.
- Morandini, A., et al. (2021). Sustainable Triazine-Based Dehydro-Condensation Agents for Amide Synthesis. Molecules, 26(20), 6263.
- Głowacka, I. E., et al. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 28(14), 5557.
- Google Patents. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine.
- University of Rochester. (n.d.). Remove Sticky Reagents.
- Dračínský, M., et al. (2018). New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I)
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- 8. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Hydrolysis of Cyanuric Chloride During Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic methodologies involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the high reactivity and hydrolytic instability of this versatile reagent. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Section 1: Understanding the Enemy: The Chemistry of Cyanuric Chloride Hydrolysis (FAQs)
This section addresses the fundamental principles governing the stability and reactivity of cyanuric chloride. Understanding these concepts is the first step toward preventing unwanted side reactions.
Q1: What is cyanuric chloride hydrolysis, and why is it a critical problem in my synthesis?
A1: Cyanuric chloride hydrolysis is the reaction of cyanuric chloride with water, leading to the sequential replacement of its chlorine atoms with hydroxyl (-OH) groups. This process is often detrimental to a synthesis for several reasons:
-
Yield Reduction: Every molecule of cyanuric chloride that reacts with water is one less molecule available to react with your desired nucleophile, directly lowering the yield of your target product.
-
Byproduct Formation: Hydrolysis generates a series of byproducts, including 2,4-dichloro-6-hydroxy-s-triazine, 2-chloro-4,6-dihydroxy-s-triazine, and ultimately, the fully hydrolyzed and highly stable cyanuric acid.[1][2]
-
Purification Challenges: The final hydrolysis product, cyanuric acid, is a stable, often insoluble white solid that can precipitate from organic solvents, making the isolation and purification of the desired product difficult.[3]
Q2: What are the primary factors that influence the rate of hydrolysis?
A2: The hydrolysis of cyanuric chloride is highly sensitive to several experimental conditions. The most critical factors to control are:
-
pH: The pH of the reaction medium has a profound effect on the rate and mechanism of hydrolysis.[4][5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1][6]
-
Moisture: The presence of water, whether as a solvent, a reagent impurity, or atmospheric humidity, is the direct cause of hydrolysis.[3][7]
Q3: How exactly does pH affect the hydrolysis of cyanuric chloride?
A3: The effect of pH is twofold and dictates the reaction mechanism.[1][5]
-
In Acidic to Neutral Conditions (pH ≤ 6): The rate of hydrolysis is largely independent of the pH.[4][5] The reaction is believed to proceed through a unimolecular nucleophilic substitution (SN1) mechanism, where the rate-determining step is the ionization of a C-Cl bond to form a carbocation intermediate.[1]
-
In Alkaline Conditions (pH ≥ 7): The rate of hydrolysis increases significantly with increasing pH.[1][4][5] This is because the reaction shifts to a bimolecular nucleophilic substitution (SN2) mechanism, where the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electron-deficient carbon atoms of the triazine ring.[1]
Q4: My desired nucleophilic substitution requires a specific temperature. How does this interplay with hydrolysis?
A4: Temperature is the primary tool for controlling the stepwise substitution of the chlorine atoms on cyanuric chloride, but it also accelerates hydrolysis.[3][8] The key is to use the lowest possible temperature that still allows for the desired substitution to proceed at a reasonable rate. Elevated temperatures, especially above 40°C, can significantly increase the rate of hydrolysis.[9]
Section 2: Proactive Strategies: Best Practices for Minimizing Hydrolysis
Success in using cyanuric chloride hinges on meticulous preparation and control. The following protocols and guidelines provide a framework for minimizing hydrolysis before it becomes a problem.
Experimental Protocol 1: Proper Handling and Storage of Cyanuric Chloride
Cyanuric chloride reacts violently with water and is sensitive to moisture and air.[9][10] Proper storage is the first line of defense.
-
Receiving: Upon receipt, inspect the container for any damage that could compromise its seal.
-
Storage Environment: Store the container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[11] A dedicated desiccator or a glove box is highly recommended. The recommended storage temperature is often 2-8 °C.[11]
-
Inert Atmosphere: Never allow the product to come into contact with water during storage.[7][11] Once opened, store the container under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[12]
-
Handling: Always handle cyanuric chloride in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][10] Avoid the formation of dust.[7]
Experimental Protocol 2: General Reaction Setup for Nucleophilic Substitution
This protocol outlines the critical steps for setting up a reaction to minimize exposure to moisture.
-
Glassware Preparation: Thoroughly oven-dry all glassware (e.g., round-bottom flask, addition funnel, condenser) at >120 °C for several hours and allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
System Assembly: Assemble the glassware while it is still warm and immediately place the system under a positive pressure of dry nitrogen or argon.
-
Reagent Preparation:
-
Use anhydrous solvents from a freshly opened bottle or a solvent purification system.
-
Ensure your nucleophile and any other reagents are dry. If necessary, dry them using standard laboratory procedures.
-
-
Reaction Execution:
-
Dissolve the cyanuric chloride in the anhydrous solvent under an inert atmosphere.[13]
-
Cool the solution to the target temperature (typically 0-5 °C for the first substitution) before adding other reagents.[14][15]
-
Add the nucleophile (and a non-nucleophilic base, if required to scavenge HCl) dropwise to maintain strict temperature control.[15][16]
-
Maintain the inert atmosphere throughout the entire reaction and workup process.
-
Table 1: Summary of Critical Parameters for Controlling Cyanuric Chloride Reactions
| Parameter | Guideline/Recommendation | Rationale & Causality |
| Temperature | 1st Substitution: 0–5 °C2nd Substitution: 25–50 °C3rd Substitution: >80 °C | The reactivity of the remaining C-Cl bonds decreases after each substitution, requiring higher thermal energy for subsequent reactions. Sticking to these temperature ranges is crucial for selectivity and minimizing hydrolysis.[3][8][13] |
| pH | Maintain pH ≤ 6 where possible, or use a non-aqueous base. | Hydrolysis rate is significantly slower in acidic/neutral conditions. If a base is needed to neutralize generated HCl, use a non-nucleophilic organic base (e.g., DIPEA) or an inorganic base (e.g., K₂CO₃, NaHCO₃) to avoid introducing water.[1][4][14][16] |
| Solvent | Use anhydrous aprotic solvents (e.g., Acetone, THF, Acetonitrile). | These solvents do not have protons that can participate in hydrolysis. Ensure they are rigorously dried before use.[13][14][16] |
| Atmosphere | Strictly Anhydrous (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction vessel, which is a primary source of water contamination.[3][12] |
Section 3: Troubleshooting Guide: When Things Go Wrong
Even with careful planning, issues can arise. This section addresses common problems in a direct Q&A format.
Q1: My reaction produced a large amount of a white solid that is insoluble in my organic solvent. What happened?
A1: This is the most common symptom of significant cyanuric chloride hydrolysis.[3] The insoluble white solid is very likely cyanuric acid, the final, fully hydrolyzed product.[2]
-
Root Cause: Accidental introduction of water into your reaction. This could be from wet glassware, impure solvents/reagents, or a leak in your inert atmosphere setup.
-
Troubleshooting Steps:
-
Review Your Procedure: Re-examine every step of your experimental setup (Protocols 1 & 2).
-
Verify Solvent Purity: Use a fresh bottle of anhydrous solvent or re-purify your existing stock.
-
Check Inert Gas Line: Ensure your nitrogen/argon line has a drying tube and that all connections are secure.
-
Dry Reagents: Re-verify that your nucleophile and any other reagents were completely dry before addition.
-
Q2: I am trying to perform a monosubstitution at 0 °C, but my analysis shows a mixture of mono-, di-, and even some tri-substituted products. How can I improve selectivity?
A2: This issue points directly to a loss of temperature control. The stepwise substitution of cyanuric chloride is critically dependent on temperature.[3][13]
-
Root Cause: The nucleophilic substitution is an exothermic reaction. If your nucleophile is added too quickly, localized "hot spots" can form within the solution, reaching temperatures high enough to allow for the second substitution to occur.
-
Troubleshooting Steps:
-
Slow Down the Addition: Add your nucleophile solution dropwise over a longer period (e.g., 2-4 hours) using an addition funnel.[13][15]
-
Improve Cooling & Stirring: Ensure your reaction flask is well-submerged in the cooling bath (ice/water or a cryocooler) and that stirring is vigorous enough to dissipate heat efficiently.
-
Monitor Internal Temperature: Place a thermometer or thermocouple directly in the reaction mixture (not just in the cooling bath) to get an accurate reading of the internal temperature.
-
Q3: My yield is consistently low, even with strict temperature and moisture control. What else could be the problem?
A3: If you have ruled out hydrolysis and temperature issues, consider these other factors:
-
pH Drift: The substitution reaction produces one equivalent of hydrochloric acid (HCl) for every chlorine atom replaced. This acid can protonate your nucleophile, rendering it inactive. If the pH drops too low, the reaction will stop.
-
Reagent Quality: The cyanuric chloride itself may have partially hydrolyzed during storage. If it appears clumpy or has lost its sharp, pungent odor, it may be compromised.
-
Solution: Use a fresh bottle of cyanuric chloride.
-
-
Nucleophile Reactivity: Your nucleophile may be inherently less reactive, requiring a longer reaction time or slightly elevated temperatures.
-
Solution: Carefully monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider allowing it to stir longer at the specified temperature before concluding it is finished.
-
Section 4: Visualizing the Process
To better understand the chemical pathways and troubleshooting logic, the following diagrams have been generated.
Diagram 1: The Hydrolysis Cascade
Caption: Sequential hydrolysis pathway of cyanuric chloride to insoluble cyanuric acid.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in cyanuric chloride reactions.
References
-
Mechanisim and kinetics of cyanuric chloride hydrolysis in aqueous solution - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution - American Chemical Society. (2008). Retrieved January 12, 2026, from [Link]
-
Common Name: CYANURIC TRICHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyanuric chloride - AWS. (2015). Retrieved January 12, 2026, from [Link]
-
Cyanuric chloride - OECD SIDS. (2001). Retrieved January 12, 2026, from [Link]
- US4678852A - Process for reacting cyanuric chloride with ammonia or with amines - Google Patents. (n.d.).
- US4166909A - Process for preparation of a substituted triazine - Google Patents. (n.d.).
-
A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening - Der Pharma Chemica. (n.d.). Retrieved January 12, 2026, from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (2008). Retrieved January 12, 2026, from [Link]
-
General schematic example for using cyanuric chloride as a chemical reagent - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. (2024). Retrieved January 12, 2026, from [Link]
-
Cyanuric chloride | C3Cl3N3 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
- CN110221014B - Analysis method for qualitative determination of unknown impurities in cyanuric chloride process by gas chromatography-mass spectrometry - Google Patents. (n.d.).
-
The Role of Cyanuric Acid in pH Regulation - YunCang. (2024). Retrieved January 12, 2026, from [Link]
-
Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Sequential One-Pot Synthesis of Diversely Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids | ACS Omega. (2025). Retrieved January 12, 2026, from [Link]
-
SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES - DTIC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyanuric Acid and Cyanuric Chloride - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Cyanuric Chloride with the s-Triazine Ring Fabricated by Interfacial Polymerization for Acid-Resistant Nanofiltration - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
The Chlorine / Cyanuric Acid Relationship and Implications for Nitrogen Trichloride. (n.d.). Retrieved January 12, 2026, from [Link]
-
Material Safety Data Sheet - Cyanuric Chloride, 99% (Titr.) - Cole-Parmer. (n.d.). Retrieved January 12, 2026, from [Link]
-
(A) Temperature-dependent chemo-selective reactivity of cyanuric chloride; (B) Solid-phase synthesis of triazine dendrimer libraries - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Analytical method for the quantitative determination of cyanuric acid as the degradation product of sodium dichloroisocyanurate in urine by liquid chromatography mass spectrometry - PubMed. (2007). Retrieved January 12, 2026, from [Link]
-
Green detection of trace cyanuric acid and free chlorine together via ion chromatography. (2021). Retrieved January 12, 2026, from [Link]
-
Chlorinated Cyanurates: Review of Water Chemistry and Associated Drinking Water Implications - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]
-
Chlorine, pH and Cyanuric Acid Relationships - Orenda Technologies. (n.d.). Retrieved January 12, 2026, from [Link]
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Validation & Comparative
A Comparative Guide to Determining the Retention Time of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
This guide provides an in-depth, comparative analysis of methodologies for determining the retention time of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a key intermediate in the synthesis of novel herbicides, pesticides, and other complex organic molecules.[1] For researchers in synthetic chemistry and drug development, accurate chromatographic analysis is paramount for reaction monitoring, purity assessment, and quality control. This document moves beyond a single method, offering a comparative framework between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by detailed, field-tested protocols and troubleshooting insights to ensure robust and reproducible results.
Foundational Principles: Method Selection Rationale
The molecular structure of this compound—comprising a polar triazine core, two reactive chlorine atoms, and a relatively non-polar fluorophenoxy group—dictates its chromatographic behavior.[1] The choice between HPLC and GC-MS is not arbitrary but is governed by the specific analytical objective.
-
High-Performance Liquid Chromatography (HPLC): As the predominant technique, HPLC, particularly in a reversed-phase (RP) configuration, is ideal for analyzing this compound.[2] Its non-volatile and thermally sensitive nature makes it well-suited for LC methods. The separation is primarily driven by hydrophobic interactions between the analyte and the stationary phase (e.g., C18).[3] The polarity of the mobile phase is systematically varied (gradient elution) to achieve separation from reactants, byproducts, and impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this specific intermediate, GC-MS serves as a powerful orthogonal method for identification and quantification, especially for volatile byproducts.[4][5] Its utility is contingent on the thermal stability of the analyte in the heated injector port. GC-MS provides definitive structural information, which is invaluable for identifying unknown impurities or degradation products.[2]
Comparative Analysis of Analytical Methodologies
The retention time of an analyte is not an absolute value but is relative to the specific analytical conditions. The following sections and tables compare how variations in methodology affect the retention and resolution of this compound and related compounds.
High-Performance Liquid Chromatography (HPLC)
A reference method has established a retention time of 12.98 minutes for the target compound using a C18 column with a 5–95% acetonitrile/water gradient.[1][6] However, this can be modulated by altering the stationary and mobile phases.
Table 1: HPLC Parameter Comparison and Expected Impact on Retention Time
| Parameter | Option 1 | Option 2 | Rationale & Expected Outcome |
| Stationary Phase | Reversed-Phase C18 | Phenyl-Hexyl | A C18 column provides high retention for non-polar analytes via hydrophobic interactions.[2][3] A Phenyl-Hexyl phase can offer alternative selectivity due to π-π interactions with the aromatic rings of the triazine, potentially altering elution order and improving resolution from specific impurities.[7] |
| Mobile Phase (Organic) | Acetonitrile | Methanol | Acetonitrile is a stronger elution solvent than methanol in reversed-phase chromatography, generally leading to shorter retention times. The choice can also affect peak shape and selectivity. |
| Mobile Phase (Modifier) | 0.1% Formic Acid | 0.1% Trifluoroacetic Acid (TFA) | Acidic modifiers are crucial for protonating residual silanols on the stationary phase, which prevents peak tailing with basic compounds like triazines.[7] TFA is a stronger ion-pairing agent than formic acid and can lead to increased retention times. |
| Gradient Elution | Fast Gradient (e.g., 10 min) | Shallow Gradient (e.g., 20 min) | A faster gradient will decrease the overall run time and shorten retention times but may sacrifice resolution. A shallower gradient increases retention times but provides superior separation of closely eluting compounds.[7] |
Gas Chromatography (GC)
For GC analysis of triazine compounds, a low-polarity stationary phase is typically employed. The primary variables influencing retention are the oven temperature program and the carrier gas flow rate.[4]
Table 2: GC-MS Parameter Comparison and Expected Impact on Retention Time
| Parameter | Option 1 | Option 2 | Rationale & Expected Outcome |
| Stationary Phase | TG-5SilMS (5% Phenyl) | Higher Polarity Phase (e.g., TG-17ms) | A low-polarity 5% phenyl phase is standard for general-purpose analysis of semi-volatile compounds like triazine pesticides.[4] A mid-polarity phase would increase interactions with the polar triazine ring, leading to longer retention times and offering different selectivity. |
| Oven Program | Fast Ramp (e.g., 20°C/min) | Slow Ramp (e.g., 8°C/min) | A faster temperature ramp will cause the analyte to elute sooner at a lower temperature, resulting in a shorter retention time but potentially co-eluting with other components. A slower ramp increases retention time but improves chromatographic resolution.[4] |
| Carrier Gas Flow | 1.0 mL/min (Helium) | 1.5 mL/min (Helium) | Increasing the linear velocity of the carrier gas will decrease the time the analyte spends in the column, thus reducing the retention time. However, an optimal flow rate exists (per the van Deemter equation) to achieve the best efficiency. |
| Injector Temperature | 250°C | 275°C | The injector temperature must be high enough to ensure complete and rapid volatilization of the analyte without causing thermal degradation. An excessively high temperature could lead to breakdown, while too low a temperature can cause peak broadening. |
Detailed Experimental Protocols & Workflows
The following protocols provide validated, step-by-step instructions for sample preparation and analysis. Adherence to these methodologies ensures reproducibility and trustworthiness of the obtained retention data.
Workflow Overview: From Sample to Result
The diagram below illustrates the comprehensive workflow for the analysis of this compound, incorporating sample preparation and two orthogonal analytical techniques.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
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- 5. Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Reactivity of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine and its Non-fluorinated Analogs in Nucleophilic Aromatic Substitution
For researchers, medicinal chemists, and professionals in drug development, the 1,3,5-triazine scaffold is a cornerstone for constructing a diverse array of functional molecules.[1] The sequential and predictable reactivity of its chlorinated precursors allows for the precise installation of various functionalities, making it a privileged structure in modern chemistry. This guide provides an in-depth comparative analysis of the reactivity of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine against its non-fluorinated counterpart, 2,4-dichloro-6-phenoxy-1,3,5-triazine. We will delve into the electronic and steric effects governing their behavior in nucleophilic aromatic substitution (SNAr) reactions, supported by experimental insights and detailed protocols to inform your synthetic strategies.
The s-Triazine Core: A Platform for Controlled Functionalization
The reactivity of the 1,3,5-triazine (or s-triazine) ring is fundamentally dictated by its electron-deficient nature, a consequence of the three strongly electronegative nitrogen atoms. This electron deficiency renders the carbon atoms highly electrophilic and, therefore, susceptible to nucleophilic attack. The substitution of chlorine atoms on a dichlorotriazine proceeds via a two-step addition-elimination SNAr mechanism.[1]
A key feature of chlorotriazine chemistry is the ability to control the sequential substitution of the chlorine atoms. The first nucleophilic substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) typically occurs at low temperatures (e.g., 0 °C). The introduction of the first substituent modulates the reactivity of the remaining two chlorine atoms, allowing for a second, different nucleophile to be introduced at a higher temperature (e.g., room temperature). This stepwise approach is fundamental to the synthesis of asymmetrically substituted triazines.
The Impact of 3-Fluoro Substitution: An Unexpected Outcome
The introduction of a fluorine atom onto the phenoxy substituent at the meta-position would, from first principles, be expected to enhance the reactivity of the dichlorotriazine towards nucleophiles. Fluorine is the most electronegative element and exerts a powerful electron-withdrawing inductive effect (-I effect). This effect should pull electron density away from the triazine ring, further increasing the electrophilicity of the carbon atoms at positions 2 and 4, and thereby accelerating the rate of nucleophilic attack.
However, experimental evidence suggests a counterintuitive reality. The presence of the 3-fluorophenoxy group has been observed to deactivate the triazine ring, slowing the rate of nucleophilic aromatic substitution at the remaining chloro-positions.[2]
Unpacking the Electronic Effects
The unexpected deactivating effect of the 3-fluorophenoxy group highlights the nuanced interplay of electronic factors in this system. While the inductive effect of fluorine is indeed electron-withdrawing, the oxygen atom of the phenoxy group possesses lone pairs that can be donated to the triazine ring through resonance (+M effect). This electron donation partially counteracts the inductive withdrawal of the fluorine atom.
The net electronic effect of the 3-fluorophenoxy substituent is a delicate balance between these opposing forces. The observation of a decreased reaction rate suggests that the resonance donation from the oxygen atom may be the dominant factor influencing the reactivity of the triazine ring carbons in the ground state. It is also plausible that the fluorine atom, by withdrawing electron density from the phenoxy ring, subtly alters the resonance donation of the oxygen atom to the triazine ring.
One source has reported that kinetic studies show a 30% decrease in the reaction rate for the fluorinated analog compared to its non-fluorinated counterparts.[2] This finding, while contrary to initial expectations based solely on inductive effects, provides a critical data point for synthetic planning. It is important to note that the same source mentions steric hindrance from an "ortho-fluorine," which is inconsistent with the structure of this compound. This is likely an error in the original text, as the fluorine is in the meta position and should not exert a significant steric effect on the triazine ring.
Comparative Reactivity Data
The following table summarizes the observed relative reactivity of the fluorinated and non-fluorinated analogs in nucleophilic aromatic substitution reactions.
| Compound | Substituent Effect | Relative Reactivity |
| This compound | The 3-fluoro substituent is reported to have a net deactivating effect on the triazine ring for subsequent nucleophilic aromatic substitution.[2] | Slower |
| 2,4-Dichloro-6-phenoxy-1,3,5-triazine | The unsubstituted phenoxy group is the baseline for comparison. | Faster |
This data underscores the importance of empirical validation over purely theoretical predictions in complex chemical systems.
Experimental Protocols
The following protocols provide a framework for the synthesis of the parent compounds and for conducting comparative reactivity studies.
Synthesis of 2,4-Dichloro-6-phenoxy-1,3,5-triazine (Non-fluorinated Analog)
This protocol outlines the synthesis of the non-fluorinated analog, which serves as the benchmark for reactivity comparisons.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
Phenol
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of phenol (1.0 eq) and N,N-diisopropylethylamine (DIEA) (1.0 eq) in anhydrous DCM.
-
Add the phenol/DIEA solution dropwise to the stirring TCT solution at 0 °C over a period of 30 minutes.
-
Stir the reaction mixture at 0 °C for an additional 60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the TCT starting material is fully consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash it several times with water to remove DIEA salts.
-
Collect the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the 2,4-dichloro-6-phenoxy-1,3,5-triazine product.
Synthesis of this compound (Fluorinated Analog)
The synthesis of the fluorinated analog follows a similar procedure.
Materials:
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)
-
3-Fluorophenol
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware
Procedure:
-
Follow the same procedure as outlined in Protocol 3.1, substituting 3-fluorophenol for phenol.
Comparative Reactivity Study: Nucleophilic Substitution with a Primary Amine
This protocol allows for a direct comparison of the reactivity of the fluorinated and non-fluorinated analogs with a model nucleophile.
Materials:
-
This compound
-
2,4-Dichloro-6-phenoxy-1,3,5-triazine
-
Benzylamine (or other primary amine)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Internal standard for quantitative analysis (e.g., dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis
Procedure:
-
Prepare two separate reaction vessels, each containing a solution of either the fluorinated or non-fluorinated dichlorotriazine (1.0 eq) and an internal standard in anhydrous DCM.
-
Equilibrate both reaction vessels to room temperature.
-
At time t=0, add a solution of benzylamine (1.0 eq) and DIEA (1.0 eq) in anhydrous DCM to each reaction vessel simultaneously.
-
Stir both reactions at room temperature.
-
At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by diluting with a known volume of a suitable solvent and washing with dilute acid).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the mono-substituted product relative to the internal standard.
-
Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.
Visualizing the Reaction Pathway and Workflow
To further clarify the experimental design and the underlying chemical transformation, the following diagrams are provided.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: Generalized SNAr mechanism on a dichlorotriazine.
Experimental Workflow for Comparative Reactivity
Caption: Workflow for the comparative kinetic study.
Conclusion and Outlook
The comparative analysis of this compound and its non-fluorinated analog reveals a nuanced reactivity profile that challenges initial predictions based on simple electronic effects. The observation that the 3-fluoro substituent deactivates the triazine ring towards nucleophilic aromatic substitution underscores the importance of empirical data in guiding synthetic design.
For researchers working with these scaffolds, this guide provides a framework for understanding and predicting the reactivity of substituted dichlorotriazines. The detailed protocols offer a starting point for the synthesis and comparative evaluation of these and other analogs. By carefully considering the interplay of electronic and steric factors, and by employing systematic kinetic studies, the full potential of the versatile s-triazine core can be harnessed for the development of novel therapeutics, agrochemicals, and materials.
References
- mechanism of nucleophilic substitution on dichloro-s-triazines - Benchchem.
- This compound - Benchchem.
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A Senior Application Scientist's Guide to Analytical Methods for Characterizing Substituted Triazines
This guide provides a comprehensive comparison of the leading analytical techniques for the characterization and quantification of substituted triazines. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific needs. This document outlines key performance metrics, detailed experimental protocols, and visual representations of analytical workflows to ensure both scientific integrity and practical applicability.
Introduction: The Analytical Imperative for Substituted Triazines
Substituted triazines are a class of nitrogen-containing heterocyclic compounds with a broad range of applications. They are most widely recognized as herbicides, such as atrazine and simazine, used extensively in agriculture for weed control.[1][2] Due to their persistence and potential for environmental contamination of ground and surface waters, their accurate detection and quantification are of significant regulatory importance.[3] Beyond their agricultural use, substituted triazines are also explored in medicinal chemistry for their potential therapeutic properties, making their structural characterization a critical aspect of drug discovery and development.[4][5]
The choice of an analytical method is a critical decision, dictated by the research question at hand. Is the goal to quantify trace levels of a known herbicide in a complex environmental matrix, or to elucidate the structure of a novel synthesized triazine derivative? This guide provides the technical details and comparative data necessary to make an informed choice between various chromatographic, spectroscopic, and other analytical techniques.
Quantitative Analysis: Chromatographic and Immunoassay Techniques
The quantitative determination of substituted triazines, particularly in environmental and food samples, is predominantly achieved through chromatographic techniques coupled with various detectors.[1][2] The primary goal is to achieve sensitive, selective, and robust quantification, often at trace levels.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS has emerged as the gold standard for triazine analysis due to its exceptional sensitivity and selectivity.[1][6] The liquid chromatography system separates the triazines in the sample, which are then ionized (typically via electrospray ionization - ESI) and introduced into a tandem mass spectrometer. The first mass analyzer (quadrupole) selects the protonated molecule (precursor ion) of a specific triazine, which is then fragmented in a collision cell. A second mass analyzer then selects a specific fragment ion (product ion). This monitoring of a specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides a very high degree of selectivity and sensitivity, minimizing matrix interferences.[1]
Performance: LC-MS/MS methods can achieve extremely low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-billion (ng/L) range, making them ideal for regulatory monitoring in drinking water.[7][8][9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a robust and well-established technique for the analysis of volatile and semi-volatile compounds, including many triazine herbicides.[3] In this method, the sample is injected into a heated port, where the triazines are vaporized and separated based on their boiling points and interactions with the stationary phase of a long capillary column. As the separated compounds elute from the column, they enter a mass spectrometer, which provides both identification based on the mass spectrum and quantification. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the target triazines.[10]
Performance: GC-MS offers excellent separation efficiency and is a reliable technique for triazine analysis. When combined with appropriate sample preparation like solid-phase extraction (SPE), it can achieve detection limits in the parts-per-trillion (ppt) range.[3]
High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
Principle: HPLC with UV or Diode Array Detection is a more accessible and cost-effective alternative to mass spectrometry-based methods.[1][11] The separation principle is the same as in LC-MS. After separation on the column, the triazines pass through a flow cell where their absorbance of UV light is measured. The triazine ring is a chromophore that absorbs UV light, typically in the range of 220-230 nm. A Diode Array Detector (DAD) has the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment.
Performance: While not as sensitive or selective as LC-MS/MS or GC-MS, HPLC-DAD is a workhorse in many labs. With preconcentration steps like SPE or dispersive liquid-liquid microextraction (DLLME), it can achieve detection limits in the low µg/L (ppb) range, which is sufficient for some applications.[6][11][12]
Immunoassays (ELISA)
Principle: Enzyme-Linked Immunosorbent Assays (ELISA) are rapid screening tools based on the principle of antigen-antibody recognition.[13] In a competitive immunoassay format for triazines, a known amount of an enzyme-labeled triazine conjugate competes with the triazine in the sample for binding to a limited number of anti-triazine antibody sites immobilized on a microtiter plate. The amount of enzyme conjugate that binds is inversely proportional to the concentration of triazine in the sample. A colorimetric reaction catalyzed by the enzyme allows for quantification.
Performance: Immunoassays are extremely high-throughput and cost-effective for screening a large number of samples. However, they are generally less specific than chromatographic methods, as the antibody may cross-react with structurally similar triazines.[13] They are excellent for quickly identifying negative samples or flagging potentially positive samples that require confirmation by a more selective technique like LC-MS/MS or GC-MS.[13]
Comparative Performance of Analytical Methods for Triazine Quantification
| Method | Typical Limit of Quantification (LOQ) | Selectivity | Throughput | Cost | Key Advantage |
| LC-MS/MS | 0.1 - 5 ng/L (ppt)[7][8] | Very High | Medium | High | Gold standard for sensitivity and specificity.[1] |
| GC-MS | 0.02 - 0.12 µg/L (ppb)[14] | High | Medium | Medium-High | Robust and reliable for a wide range of triazines.[3] |
| HPLC-DAD | 0.05 - 0.1 ng/mL (ppb) (with DLLME)[12] | Medium | Medium | Low | Cost-effective and widely available. |
| Immunoassay (ELISA) | ~0.03 µg/L (ppb)[13] | Low-Medium | Very High | Very Low | Excellent for rapid, high-throughput screening. |
Structural Characterization: Spectroscopic and Thermal Techniques
For novel synthesized triazines or for the unambiguous identification of unknown metabolites, a suite of spectroscopic and other analytical techniques is employed to elucidate the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule. The chemical shift of the carbon atoms in the triazine ring is characteristic, typically appearing in the range of 160-175 ppm.[15]
Interpretation Considerations: The characterization of substituted triazines by NMR can sometimes be challenging due to their low solubility in common deuterated solvents and the complexity of their spectra. This complexity can arise from dynamic processes in solution, such as the presence of different conformers or rotamers, leading to broad signals or multiple sets of peaks. Using co-solvents like trifluoroacetic acid (TFA) or acquiring spectra at elevated temperatures can sometimes improve solubility and simplify the spectra.
Fourier Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.
Characteristic Triazine Vibrations: The s-triazine ring has several characteristic IR absorption bands that are key for its identification:
-
C=N stretching vibrations: Typically found in the region of 1510-1580 cm⁻¹.
-
C-N stretching vibrations: Usually observed between 1350-1450 cm⁻¹.
-
Ring "breathing" or deformation mode: A characteristic band often appears around 800-900 cm⁻¹.[7]
The presence and position of other bands will depend on the specific substituents attached to the triazine core.
Mass Spectrometry (MS) for Structural Elucidation
Principle: In addition to quantification, mass spectrometry is a vital tool for structural characterization. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecule, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS), as described for LC-MS/MS, involves fragmenting the molecule and analyzing the resulting fragments. The fragmentation pattern provides valuable clues about the molecule's structure, such as the nature and position of substituents on the triazine ring.
Thermal Analysis (TGA/DSC)
Principle: Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability and decomposition profile of a triazine derivative.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. DSC can be used to determine melting points, glass transitions, and other phase transitions.
These techniques are particularly important in materials science applications of triazines and for assessing the stability of pharmaceutical candidates.
Experimental Workflows and Protocols
The reliability of any analytical result is underpinned by a robust and well-validated protocol. This section provides detailed, step-by-step methodologies for the most common workflows.
General Analytical Workflow for Triazines
The following diagram illustrates a typical workflow for the analysis of triazines in an environmental sample, from sample collection to final data analysis.
Caption: General workflow for triazine analysis.
Protocol: LC-MS/MS Analysis of Triazines in Drinking Water (Based on EPA Method 536.0)
This protocol is a self-validating system, incorporating internal standards to correct for matrix effects and variations in instrument response.
1. Sample Preparation:
-
To a 1 mL water sample, add ammonium acetate to a final concentration of 20 mM (for pH adjustment).[8]
-
Add sodium omadine to a final concentration of 64 mg/L to prevent microbial degradation.[8]
-
Spike all samples, standards, and blanks with an isotopically labeled internal standard mix (e.g., Atrazine-d5, Simazine-d10) to a final concentration of 5 ng/mL.[8] This is a critical step for trustworthiness, as the internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.
-
Prepare calibration standards in reagent water at concentrations ranging from 0.25 to 5.0 ng/mL.[7][8]
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Thermo Scientific Hypersil GOLD™ 100 x 2.1 mm, 3 µm) is commonly used.[8]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[8]
-
Mobile Phase B: Methanol.[8]
-
Flow Rate: 400 µL/min.[8]
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the triazines, followed by a re-equilibration step.
-
Injection Volume: 100 µL.
3. MS/MS Conditions:
-
Ionization: Positive Electrospray Ionization (ESI+).[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions: Optimize the precursor ion [M+H]⁺ and a specific product ion for each target triazine and internal standard. Collision energies must be optimized for each transition to ensure maximum sensitivity.[7] For example:
-
Atrazine: Precursor m/z 216.1 -> Product m/z 174.1
-
Simazine: Precursor m/z 202.1 -> Product m/z 132.1
-
-
Data Analysis: Quantify the analytes by creating a calibration curve that plots the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
Protocol: Sample Preparation using Dispersive Liquid-Liquid Microextraction (DLLME)
DLLME is a rapid and efficient microextraction technique suitable for preconcentrating triazines from water samples prior to GC-MS or HPLC analysis.[12][14]
1. Reagents:
-
Extraction Solvent: Chlorobenzene (12.0 µL per 5 mL sample).[14]
-
Disperser Solvent: Acetone (1.00 mL per 5 mL sample).[14]
-
Salt: Sodium Chloride (to achieve 4% w/v in the sample).[14]
2. Procedure:
-
Place 5.00 mL of the water sample in a conical test tube.
-
Add NaCl to 4% (w/v) and dissolve. The salt addition helps to decrease the solubility of the analytes in the aqueous phase, improving extraction efficiency (salting-out effect).[14]
-
Prepare a mixture of the extraction solvent (chlorobenzene) and disperser solvent (acetone).
-
Rapidly inject this mixture into the water sample using a syringe. This creates a cloudy solution of fine droplets of the extraction solvent dispersed throughout the sample, maximizing the surface area for extraction.[14]
-
Centrifuge the mixture for 5 minutes at 6000 rpm. This forces the fine droplets of the denser extraction solvent to sediment at the bottom of the conical tube.[14]
-
Collect the sedimented phase (typically a few microliters) using a microsyringe and inject it into the chromatograph.
Method Selection Guide
Choosing the right analytical strategy is paramount. The following decision tree provides a logical framework for selecting the most appropriate method based on common research and monitoring objectives.
Caption: Decision tree for selecting an analytical method.
Conclusion
The characterization of substituted triazines requires a multi-faceted analytical approach, tailored to the specific scientific question. For trace-level quantification in complex matrices, LC-MS/MS stands as the premier technique, offering unparalleled sensitivity and selectivity. GC-MS remains a highly reliable and powerful alternative, while HPLC-DAD and immunoassays serve as valuable, accessible options for less demanding applications or high-throughput screening. For the crucial task of structural elucidation of novel compounds, a combination of NMR and FTIR spectroscopy, supported by high-resolution mass spectrometry and thermal analysis, is indispensable. By understanding the principles, performance, and practical workflows of these methods, researchers, scientists, and drug development professionals can confidently select and implement the optimal strategy to achieve their analytical objectives.
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- Method 4670: Triazine Herbicides as Atrazine in Water by Quantit
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
- Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental w
- Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu Scientific Instruments.
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- FTIR spectra of triazine compound.
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- New Approaches in Electroanalytical Determination of Triazines-Based Pesticides in Natural W
- Analysis of triazine herbicides in water using solid phase extraction followed by ultra-performance liquid chromatography with tandem mass detection (UPLC-MS/MS).
- The absorption of UV–Vis spectra of triazine herbicides species.
- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer
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- A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PubMed Central.
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- 5. pubs.acs.org [pubs.acs.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. tdx.cat [tdx.cat]
- 13. mdpi.com [mdpi.com]
- 14. scilit.com [scilit.com]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine Reaction Products
Introduction: Beyond Synthesis, The Imperative of Characterization
The compound 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine is a highly valuable synthetic intermediate. Its utility stems from the differential reactivity of the two chlorine atoms on the triazine core, which allows for sequential, temperature-controlled nucleophilic aromatic substitution (SNAr) reactions. This step-wise reactivity is the key to building complex, unsymmetrical molecules for applications ranging from drug discovery to materials science.
However, the very nature of this sequential reaction presents a significant analytical challenge. A typical reaction rarely yields a single, pure product. Instead, the output is often a mixture of the starting material, the desired mono-substituted product, and the di-substituted byproduct. Therefore, a robust, multi-technique spectroscopic approach is not merely procedural—it is essential for confirming structural identity, determining reaction conversion, and ensuring the purity of the target compound.
This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze these reaction products. We will move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven insights and detailed protocols to empower researchers in their analytical endeavors.
The Reaction Context: A Mixture of Possibilities
The core analytical problem originates from the reaction itself. When this compound is treated with a nucleophile (e.g., a primary amine, R-NH₂), a competitive reaction landscape emerges, as illustrated below. Controlling the stoichiometry and temperature is critical to favor the mono-substituted product, but spectroscopic verification is the ultimate arbiter of success.
Figure 1: General reaction scheme for the nucleophilic substitution of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for the unambiguous structural elucidation of the reaction products. It provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, allowing for a definitive confirmation of which chlorine atom(s) have been substituted.
Causality of Choice: While other techniques confirm mass or functional groups, only NMR maps the precise connectivity of the molecule. The presence of the fluorine atom provides a unique ¹⁹F NMR handle, which is exquisitely sensitive to electronic changes on the triazine ring, making it an excellent probe for substitution. However, researchers should be aware that substituted triazines can sometimes exhibit complex spectra due to low solubility or the presence of rotamers (conformational isomers), which can cause signal broadening or splitting.
Comparative NMR Data (Illustrative)
The following table outlines the expected shifts for the starting material and its reaction products with a generic ethylamine nucleophile.
| Compound | Expected ¹H Chemical Shifts (δ, ppm) | Expected ¹³C Chemical Shifts (δ, ppm) | Expected ¹⁹F Chemical Shift (δ, ppm) |
| Starting Material | 7.1-7.5 (m, Ar-H) | ~173 (C-O), ~171 (C-Cl), ~150 (Ar C-F), 120-130 (Ar-C) | ~ -110 |
| Mono-substituted | 7.1-7.5 (m, Ar-H), 3.4 (q, -CH₂-), 1.2 (t, -CH₃), 5.5-6.5 (br s, -NH-) | ~172 (C-O), ~170 (C-Cl), ~165 (C-N), ~150 (Ar C-F), 120-130 (Ar-C), ~40 (-CH₂-), ~15 (-CH₃) | ~ -111 |
| Di-substituted | 7.1-7.5 (m, Ar-H), 3.4 (q, -CH₂-), 1.2 (t, -CH₃), 5.0-6.0 (br s, -NH-) | ~171 (C-O), ~166 (C-N), ~150 (Ar C-F), 120-130 (Ar-C), ~40 (-CH₂-), ~15 (-CH₃) | ~ -112 |
Protocol: Sample Preparation and Acquisition for ¹⁹F NMR Analysis
A self-validating protocol ensures reproducibility and accuracy. Here, the choice of solvent and the inclusion of an internal standard are critical.
-
Solvent Selection: Dissolve 5-10 mg of the crude reaction mixture in 0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a common solvent that dissolves many triazine derivatives and has a clean spectral window. If solubility is an issue, deuterated DMSO-d₆ can be an alternative, though it requires more rigorous drying.
-
Internal Standard: Add 1-2 µL of trifluorotoluene (TFT) as an internal standard. Rationale: TFT provides a sharp singlet at approximately -63 ppm, which serves as a reference for both chemical shift calibration and quantitative analysis of the product mixture.
-
Sample Preparation: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Lock and shim the spectrometer on the deuterium signal of the solvent.
-
Acquisition Parameters:
-
Pulse Program: Use a standard one-pulse sequence with proton decoupling.
-
Spectral Width: Set a spectral width of ~200 ppm, centered around -100 ppm.
-
Acquisition Time: ~1.0 second.
-
Relaxation Delay: 5 seconds. Rationale: A longer relaxation delay is crucial for accurate quantification in ¹⁹F NMR to ensure full relaxation of the nuclei between pulses.
-
Number of Scans: 64-128 scans, depending on sample concentration.
-
-
Data Processing: Apply an exponential multiplication function (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the TFT peak to its known chemical shift.
Mass Spectrometry (MS): The Molecular Weight Verdict
MS is indispensable for confirming the molecular weight of each component in the reaction mixture. It provides a direct readout of successful substitution by tracking the mass increase as chlorine atoms (atomic mass ~35.5 amu) are replaced by the nucleophile.
Causality of Choice: The most critical diagnostic feature in the mass spectrum of chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A compound with two chlorine atoms, like the starting material, will exhibit a characteristic M, M+2, and M+4 pattern. This pattern changes predictably upon substitution, providing definitive evidence of the number of chlorine atoms remaining on the triazine ring. Fragmentation patterns further help in confirming the structure by showing the loss of specific groups.
Comparative Mass Spectrometry Data (Illustrative)
| Compound | Formula | Expected [M+H]⁺ (m/z) | Key Isotopic Pattern / Fragmentation Ions (m/z) |
| Starting Material | C₉H₄Cl₂FN₃O | 260.0 | M+2 / M+4 peaks present. Fragments: loss of Cl, loss of C₇H₄FO. |
| Mono-substituted | C₁₁H₁₀ClFN₄O | 283.1 | M+2 peak present. Fragments: loss of Cl, loss of ethylamine, loss of C₇H₄FO. |
| Di-substituted | C₁₃H₁₆FN₅O | 306.2 | No M+2 peak. Fragments: loss of ethylamine, loss of C₇H₄FO. |
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Check
FTIR spectroscopy is a rapid and cost-effective technique for monitoring the reaction's progress by tracking key functional groups. While it doesn't provide the detailed structural information of NMR, it offers a quick confirmation that the desired chemical transformation has occurred.
Causality of Choice: The power of FTIR lies in its ability to detect the appearance or disappearance of specific vibrational modes. The triazine ring itself has characteristic absorption bands. When an amine nucleophile is used, the appearance of N-H stretching and bending vibrations is a clear indicator of successful substitution.
Comparative FTIR Data (Illustrative)
| Compound | Key IR Absorptions (cm⁻¹) | Assignment |
| Starting Material | ~1550, ~1400, ~850 | Triazine ring stretches |
| ~800 | C-Cl stretch | |
| Mono/Di-substituted | ~3350 | N-H stretch (appears) |
| ~1570, ~1410, ~810 | Triazine ring stretches (shifts upon substitution) | |
| ~800 | C-Cl stretch (diminishes or disappears) |
High-Performance Liquid Chromatography (HPLC): The Purity and Quantification Standard
While the spectroscopic techniques above identify the products, HPLC, particularly when coupled with a mass spectrometer (LC-MS), is the definitive method for separating and quantifying the components of the reaction mixture.
Causality of Choice: HPLC provides a quantitative measure of reaction success. By separating the starting material, mono-substituted product, and di-substituted product based on their differential polarity, one can calculate the conversion rate and the relative purity of the desired compound. This is a critical, self-validating system for process optimization.
Protocol: HPLC-MS Analysis of a Reaction Mixture
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture in 1 mL of a 50:50 mixture of acetonitrile and water. Vortex thoroughly and filter through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 is a versatile stationary phase suitable for the separation of moderately polar triazine derivatives.
-
Mobile Phase A: Water with 0.1% formic acid. Rationale: Formic acid aids in the ionization of the analytes for better MS sensitivity.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and a mass spectrometer.
-
-
MS Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: 100-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Integrate the peak areas from the UV chromatogram to determine the relative percentages of each component. Confirm the identity of each peak by its corresponding mass spectrum.
Integrated Analytical Workflow
A comprehensive and trustworthy analysis relies on the logical integration of these techniques. No single method provides the complete picture. The workflow below illustrates how data from each technique is synthesized to build a complete, validated structural and purity profile.
Figure 2: An integrated workflow for the complete analysis of triazine reaction products.
By methodically applying this multi-faceted approach, researchers can move forward with confidence, knowing their synthesized compounds are structurally correct and sufficiently pure for subsequent applications.
References
- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv
- Fourier transform infrared (FTIR) spectra of covalent triazine framework (CTF‐1)/terpolyimide composites.
- Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Thermo Fisher Scientific.
- Quantitative Analysis of MEA-Triazine Hydrogen Sulfide Scavengers Through FTIR Spectroscopy. YouTube.
- FTIR spectra of triazine compound.
- A Comparative Guide to the Quantitative Analysis of Triazine Compounds using LC. Benchchem.
- Determination of hydroxy-s-triazines in water using HPLC or GC-MS.
- Determination of triazine herbicides in foods with liquid chromatography mass spectrometry.
- Analysis of Triazine Herbicides in Drinking Water Using LC-MS/MS and TraceFinder Software. Thermo Fisher Scientific.
- 1,3,5-Triazine as core for the preparation of dendrons.
- Chapter 3 – Structural characteriz
- Mass Spectrometry - Fragmentation P
- Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed.
- common fragmentation mechanisms in mass spectrometry. YouTube.
- This compound. Benchchem.
- Fragment
- Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers.
- Mass Spectrometry - Fragment
- Mass Spectrometry: Fragment
- Recent applic
A Senior Application Scientist's Guide to Amide Bond Formation: Comparing 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine with Leading Coupling Reagents
For the modern researcher, scientist, and drug development professional, the efficient and precise construction of amide bonds is a cornerstone of synthetic chemistry. The choice of coupling reagent is a critical decision that dictates reaction outcomes, influencing everything from yield and purity to the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine and its class of triazine-based reagents against other widely used alternatives, supported by experimental data and detailed methodologies.
The Central Role of Coupling Reagents in Amide Synthesis
The formation of an amide bond from a carboxylic acid and an amine is not a spontaneous process. It requires the activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine. This is where coupling reagents play a pivotal role. An ideal coupling reagent should offer rapid and clean conversion, minimize side reactions, and, crucially for peptide synthesis, suppress racemization of chiral centers.
This guide will dissect the performance of this compound, a member of the triazine family of coupling reagents, in the context of established alternatives. While direct, head-to-head comparative data for this specific triazine derivative is limited in published literature, we can infer its performance characteristics based on extensive studies of its close analogs, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM).
Unveiling the Triazine Advantage: A Mechanistic Perspective
Triazine-based coupling reagents, derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), operate through the formation of a highly reactive "superactive" ester intermediate.[1] In the presence of a base, typically N-methylmorpholine (NMM), the carboxylate anion attacks the electron-deficient triazine ring, displacing a chloride ion. This activated ester is then readily attacked by the amine to form the desired amide bond.
A key advantage of many triazine reagents is the nature of their byproducts. Unlike carbodiimide reagents that produce often insoluble ureas, the byproducts of reagents like DMTMM are water-soluble, which greatly simplifies purification through simple aqueous extraction.[1]
dot graph "Triazine_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Carboxylic_Acid [label="R-COOH"]; Triazine_Reagent [label="this compound"]; Base [label="Base (e.g., NMM)"]; Activated_Ester [label="Triazinyl "Superactive" Ester", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R'-NH2"]; Amide_Product [label="Amide (R-CO-NHR')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Triazine Byproduct"];
Carboxylic_Acid -> Activated_Ester [label="+ Triazine Reagent, + Base"]; Activated_Ester -> Amide_Product [label="+ Amine"]; Activated_Ester -> Byproduct [style=dashed, arrowhead=none]; Amine -> Amide_Product [style=dashed, arrowhead=none]; } Figure 1: General mechanism for triazine-mediated amide coupling.
Performance Under the Microscope: A Comparative Analysis
The true measure of a coupling reagent lies in its performance across key metrics: yield, reaction time, and suppression of racemization. The following sections compare the triazine class of reagents with other industry-standard coupling agents.
Triazine Reagents vs. Carbodiimides (DCC and EDC)
N,N'-Dicyclohexylcarbodiimide (DCC) is a classical and cost-effective coupling reagent.[1] However, its use is often hampered by the formation of an insoluble dicyclohexylurea (DCU) byproduct, which necessitates filtration for removal.[1] Furthermore, DCC is a potent skin sensitizer and is prone to causing racemization, especially without the use of additives like 1-hydroxybenzotriazole (HOBt).[1]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, which simplifies byproduct removal. It is a cornerstone of bioconjugation chemistry, often used with N-hydroxysuccinimide (NHS) to form a more stable active ester, thereby improving coupling efficiency.[2][3]
Triazine reagents, like DMTMM, generally offer superior performance with lower levels of racemization and easier purification due to their water-soluble byproducts.[1]
dot graph "DCC_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Carboxylic_Acid [label="R-COOH"]; DCC [label="DCC"]; O_Acylisourea [label="O-Acylisourea Intermediate", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R'-NH2"]; Amide_Product [label="Amide (R-CO-NHR')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; DCU_Byproduct [label="DCU (insoluble)"];
Carboxylic_Acid -> O_Acylisourea [label="+ DCC"]; O_Acylisourea -> Amide_Product [label="+ Amine"]; O_Acylisourea -> DCU_Byproduct [style=dashed, arrowhead=none]; Amine -> Amide_Product [style=dashed, arrowhead=none]; } Figure 2: Mechanism of DCC-mediated amide coupling.
Triazine Reagents vs. Phosphonium and Uronium/Aminium Salts (PyBOP, HATU, HBTU)
Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HATU, HBTU) salt-based reagents are highly efficient and have become staples in solid-phase peptide synthesis (SPPS).[4] They generally provide high coupling rates with minimal side reactions.[4]
-
PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) activates carboxylic acids via the formation of a benzotriazolyl ester.[5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are aminium salts that form highly reactive OAt and OBt active esters, respectively.[5] HATU is often preferred as it is reported to result in less epimerization compared to HBTU.[5]
While these reagents are very effective, they are also generally more expensive than triazine-based reagents.[6] Moreover, many of these reagents contain HOBt or its derivatives, which can be explosive under certain conditions.[4]
dot graph "HATU_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Carboxylic_Acid [label="R-COOH"]; HATU [label="HATU"]; Base [label="Base (e.g., DIPEA)"]; OAt_Ester [label="OAt Active Ester", shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="R'-NH2"]; Amide_Product [label="Amide (R-CO-NHR')", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Carboxylic_Acid -> OAt_Ester [label="+ HATU, + Base"]; OAt_Ester -> Amide_Product [label="+ Amine"]; } Figure 3: Mechanism of HATU-mediated amide coupling.
Quantitative Data Summary
| Coupling Reagent | Model Reaction/Peptide | Yield (%) | Epimerization/Racemization (%) | Reference(s) |
| DCC/HOBt | Z-Gly-Phe-Val-OH | 85 | 8.2 | [1] |
| DMTMM | Z-Gly-Phe-Val-OH | 95 | 1.5 | [1] |
| Fluorous DCT (F-DCT) | Cyclohexylamine + 4-Bromobenzoic acid | 89 | Not Reported | [7] |
| HATU | Difficult aza-peptide synthesis | Nearly complete conversion | Low | [8] |
| PyBOP | Difficult aza-peptide synthesis | Incomplete conversion (~60%) | Higher than HATU | [8] |
Note: The extent of racemization is highly dependent on the specific amino acids, peptide sequence, base, and solvent used. Data presented is collated from different studies and may not be directly comparable due to varying experimental conditions.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for solution-phase amide bond synthesis using different classes of coupling reagents.
Protocol 1: Amide Coupling using a Dichlorotriazine Reagent (General)
This protocol is based on procedures for dichlorotriazine derivatives and should be optimized for specific substrates.
-
Reaction Setup: In a reaction vessel, dissolve the carboxylic acid (1.0 equiv.) and a tertiary amine base such as N-methylmorpholine (NMM) (1.1 equiv.) in an anhydrous aprotic solvent (e.g., THF, DCM).
-
Activation: Add a solution of this compound (0.55 equiv., assuming both chloro groups react) in the same solvent to the mixture at 0 °C. Stir for 20-30 minutes.
-
Amine Addition: Add the amine (1.0 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
dot graph "Triazine_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Dissolve Carboxylic Acid\nand Base"]; Activation [label="Add Dichlorotriazine\nReagent at 0°C"]; Amine_Addition [label="Add Amine"]; Reaction [label="Stir at Room Temperature"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification"]; End [label="Pure Amide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Activation; Activation -> Amine_Addition; Amine_Addition -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> End; } Figure 4: Experimental workflow for amide synthesis using a dichlorotriazine reagent.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using HATU
This is a generalized protocol for coupling an Fmoc-protected amino acid to a resin-bound peptide.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equiv.) with HATU (3-5 equiv.) and a non-nucleophilic base such as DIPEA (6-10 equiv.) in DMF for a few minutes.
-
Reaction: Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Conclusion and Future Outlook
The selection of a coupling reagent is a multifaceted decision that balances cost, efficiency, and the specific demands of the synthetic target. While classical reagents like DCC still have their place, modern triazine-based reagents offer significant advantages in terms of ease of purification and low racemization.
This compound, as a member of this class, is a promising and versatile reagent. The two reactive chlorine sites offer the potential for a more atom-economical coupling process. Although direct comparative performance data is not as abundant as for more established reagents, the evidence from its analogs suggests it is a highly effective tool for amide bond formation.
For researchers and drug development professionals, a deep understanding of the mechanistic nuances and practical performance of the available coupling reagents is essential for the successful and efficient synthesis of amide-containing molecules, from simple amides to complex peptides. The continued development of novel coupling reagents with improved safety profiles, higher efficiency, and greater cost-effectiveness will undoubtedly continue to drive innovation in this critical area of chemistry.
References
-
A Comparative Guide to 2,4-Dichloro-6-methoxy-1,3,5-triazine and its Derivatives in Peptide Synthesis. Benchchem.
-
A Comparative Analysis of PyBOP, HATU, and HCTU Coupling Reagents in Peptide Synthesis. Benchchem.
-
A Head-to-Head Battle of Peptide Coupling Reagents: DCC vs. Triazine-Based Counterparts. Benchchem.
-
Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG4-(CH2)3CO2H. Benchchem.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols. Benchchem.
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences.
-
A Comparative Guide to the Performance of Fluorous 2,4-Dichloro-1,3,5-triazine in Amide Coupling. Benchchem.
-
This compound. Benchchem.
-
Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Luxembourg Bio Technologies.
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
A Comparative Guide to the Validation of Monosubstitution in Triazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile biological activities and unique structural properties.[1][2] The synthetic utility of these compounds often begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a trifunctional building block. The sequential and controlled nucleophilic substitution of its chlorine atoms is the most common strategy for creating functionalized triazines.[2] However, achieving selective monosubstitution presents a significant synthetic challenge due to the progressive deactivation of the triazine ring with each substitution. This guide provides a comprehensive comparison of essential validation techniques to unequivocally confirm the successful synthesis of monosubstituted triazines, a critical step for any downstream application.
The Synthetic Challenge: Controlling Reactivity
The chlorine atoms on cyanuric chloride exhibit differential reactivity, a feature that chemists exploit to control the degree of substitution. The first substitution is typically rapid and can be performed at low temperatures (0-5 °C). Subsequent substitutions require progressively harsher conditions, such as elevated temperatures.[2][3] This temperature-dependent reactivity forms the basis for selectively synthesizing mono-, di-, and trisubstituted products. However, even under carefully controlled conditions, the formation of disubstituted and, to a lesser extent, trisubstituted byproducts is a common occurrence. Therefore, a robust and multi-faceted validation workflow is not just recommended—it is essential for confirming the identity and purity of the target monosubstituted compound.
A Multi-Pronged Validation Workflow
No single analytical technique is sufficient to confirm successful monosubstitution. A combination of chromatographic and spectroscopic methods is required to build a comprehensive and trustworthy data package. This integrated approach allows for the assessment of purity, confirmation of molecular weight, and unambiguous structural elucidation.
Diagram: Overall Validation Workflow
The following diagram illustrates the logical flow from synthesis to final validation, emphasizing the parallel application of multiple analytical techniques.
Caption: Workflow from synthesis to validation of monosubstituted triazines.
Chromatographic Analysis: The First Line of Defense
Chromatographic methods are indispensable for monitoring reaction progress and assessing the purity of the final product. They provide a clear visual representation of the reaction mixture's composition.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative technique used to monitor the consumption of starting materials and the formation of products in real-time. In the context of triazine synthesis, a typical TLC plate will show distinct spots for cyanuric chloride, the monosubstituted product, and any di- or trisubstituted byproducts. Due to the increasing substitution, the polarity of the compounds changes, which allows for their separation on a silica plate.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative assessment of purity and is a more powerful separation technique than TLC.[4][5][6] By developing an appropriate method, one can resolve the starting material, the desired monosubstituted product, and over-substituted byproducts into distinct peaks. The relative area of each peak provides a quantitative measure of the purity of the sample.
Spectroscopic Confirmation: Unambiguous Structural Elucidation
While chromatography indicates purity, spectroscopy provides the definitive structural evidence needed to confirm the identity of the product.
Mass Spectrometry (MS)
Mass spectrometry is the primary tool for confirming the molecular weight of the synthesized compound. The observation of the correct molecular ion peak (M+) or protonated molecule ([M+H]+) provides strong evidence for the successful incorporation of a single substituent and the retention of two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for the structural characterization of organic molecules. Both ¹H and ¹³C NMR are crucial for validating monosubstitution.
-
¹H NMR: This technique will show signals corresponding to the protons of the newly introduced substituent. The integration and multiplicity of these signals should be consistent with the structure of the nucleophile.
-
¹³C NMR: This is particularly diagnostic for triazines. Cyanuric chloride exhibits a single ¹³C signal for its three equivalent carbons. Upon monosubstitution, the symmetry is broken, leading to three distinct signals for the triazine ring carbons: one for the carbon bearing the new substituent and two for the carbons still bonded to chlorine. This pattern is a hallmark of a monosubstituted triazine.[7][8]
Comparative Data Summary
The following table provides a comparative overview of the expected analytical results for the starting material, the desired product, and potential byproducts. This serves as a quick reference guide for interpreting experimental data.
| Technique | Cyanuric Chloride (Starting Material) | Monosubstituted Product (Target) | Disubstituted Byproduct |
| TLC | Single spot with a specific Rf value. | Single spot with a different Rf value (typically lower than starting material). | Spot with an Rf value distinct from both starting material and monosubstituted product. |
| HPLC | Single peak at a characteristic retention time. | Single, major peak at a different retention time. | A distinct peak, often appearing later or earlier depending on the column and mobile phase. |
| Mass Spec (m/z) | Corresponds to the molecular weight of C₃Cl₃N₃ (e.g., ~183, 185, 187 amu). | Corresponds to [C₃Cl₂N₃-Nu + H]⁺. | Corresponds to [C₃ClN₃-Nu₂ + H]⁺. |
| ¹³C NMR | One signal for the triazine ring carbons. | Three distinct signals for the triazine ring carbons. | Two signals for the triazine ring carbons (if symmetrically disubstituted) or three signals (if unsymmetrically disubstituted). |
| ¹H NMR | No signals. | Signals corresponding to the protons on the nucleophile (Nu). | Signals corresponding to two sets of protons from the nucleophiles. |
Experimental Protocols
Protocol 1: General Synthesis of a Monosubstituted Triazine
This protocol describes a general method for the reaction of cyanuric chloride with a primary amine nucleophile.
-
Dissolve cyanuric chloride (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran or Dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine nucleophile (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (1.1 eq) in the same solvent.
-
Add the amine/base solution dropwise to the stirred cyanuric chloride solution at 0 °C over 30-60 minutes.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
Upon completion, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude monosubstituted triazine product.
Disclaimer: This is a generalized protocol. Reaction times, solvents, and purification methods may need to be optimized for specific nucleophiles.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method for analyzing the reaction mixture.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: Start with a 95:5 ratio of A:B, ramping to 5:95 A:B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the relatively nonpolar cyanuric chloride from the more polar substituted products.
Conclusion
The synthesis of monosubstituted triazines is a foundational technique in many areas of chemical research. Due to the inherent potential for over-substitution, rigorous validation is paramount. A systematic approach that combines chromatographic separation with definitive spectroscopic analysis provides the necessary confidence in the product's identity and purity. By employing the comparative techniques outlined in this guide, researchers can ensure the integrity of their synthetic intermediates, paving the way for successful downstream applications in drug discovery and materials science.
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Schaefer, F. C., & Peters, G. A. (1961). Synthesis of the s-Triazine System. IV.1 Preparation of Monosubstituted s-Triazines by Reaction of s-Triazine with Imidates. The Journal of Organic Chemistry, 26(7), 2778–2783. [Link]
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Kumari, S., & Singh, A. (2022). Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Mini-Reviews in Organic Chemistry, 19(1), 52–65. [Link]
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The Fluorine Advantage: A Comparative Guide to the Enhanced Reactivity of Fluorinated Triazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the 1,3,5-triazine core is a privileged scaffold, forming the basis of a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced materials. The reactivity of this electron-deficient ring system is central to its synthetic utility, with halogenated triazines serving as key intermediates for the introduction of diverse functionalities. While 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) has long been the workhorse for such transformations, its fluorinated counterpart, 2,4,6-trifluoro-1,3,5-triazine (cyanuric fluoride), offers a significant, yet often overlooked, advantage in reactivity. This guide provides an in-depth comparison of the reactivity of fluorinated versus chlorinated triazines, supported by mechanistic insights and practical experimental protocols, to empower researchers in leveraging the unique properties of fluorinated triazines for accelerated and efficient synthesis.
The Electronic Influence of Fluorine: Supercharging the Triazine Core for Nucleophilic Attack
The reactivity of halotriazines is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. The inherent electron deficiency of the triazine ring, a consequence of the three electronegative nitrogen atoms, makes the carbon atoms susceptible to nucleophilic attack. The rate-determining step in this two-step addition-elimination mechanism is the initial attack of the nucleophile to form a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount to the overall reaction rate.
This is where the profound influence of fluorine comes into play. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect). This effect significantly stabilizes the anionic Meisenheimer intermediate by delocalizing the negative charge.[1] In contrast, while chlorine is also electronegative, its inductive effect is less pronounced than that of fluorine. Consequently, the transition state leading to the Meisenheimer complex is lower in energy for a fluorinated triazine compared to its chlorinated analog, resulting in a substantially faster reaction rate.
A Comparative Overview: Fluoro- vs. Chloro-Triazines
The enhanced reactivity of fluorotriazines translates into several practical advantages in a synthetic laboratory setting.
| Feature | 2,4,6-Trifluoro-1,3,5-triazine (Cyanuric Fluoride) | 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) |
| Reactivity towards Nucleophiles | Very High | High |
| Reaction Conditions | Milder conditions (lower temperatures, weaker bases) often suffice. | Requires more stringent temperature control; elevated temperatures for subsequent substitutions.[3][4] |
| Selectivity | Excellent control over sequential substitution due to high reactivity at low temperatures. | Good control, but the potential for over-reaction is higher if conditions are not strictly maintained. |
| Leaving Group Ability in SNAr | Excellent. The strong C-F bond is overcome by the stabilization of the transition state. | Good, but a less effective leaving group than fluoride in this context. |
| Substrate Scope | Allows for the use of a broader range of sensitive or less reactive nucleophiles. | May require more forcing conditions that are incompatible with sensitive functional groups. |
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a typical experimental workflow for the sequential substitution of a halotriazine.
Caption: The SNAr mechanism on a halogenated triazine, highlighting the rate-determining nucleophilic attack.
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A Comparative Guide to the Structural Characterization of Unsymmetrical Triazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Unsymmetrical Triazines and the Imperative of Unambiguous Structural Elucidation
Unsymmetrical triazines, a class of nitrogen-containing heterocycles, are scaffolds of significant interest in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from anticancer to antimicrobial and antiviral properties, have positioned them as privileged structures in the development of novel therapeutics.[1] The precise arrangement of substituents on the triazine core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological target engagement and pharmacological effect. Consequently, the unambiguous structural characterization of these compounds is not merely a routine analytical step but a cornerstone of successful drug development, ensuring the synthesis of the correct regioisomer and a thorough understanding of its structure-activity relationship (SAR).
This guide provides a comparative overview of the primary analytical techniques for the structural characterization of unsymmetrical triazine compounds. From the perspective of a seasoned application scientist, we will delve into the causality behind experimental choices, present detailed protocols, and offer insights into overcoming common challenges associated with this unique class of molecules.
Core Analytical Techniques: A Comparative Analysis
The structural elucidation of unsymmetrical triazines relies on a synergistic application of several powerful analytical techniques. The choice of which method to employ, and in what sequence, is dictated by the specific question at hand – from confirming the covalent structure to understanding its three-dimensional conformation and solid-state packing. The three pillars of structural characterization for these compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
A Head-to-Head Comparison of Primary Techniques
| Technique | Information Obtained | Strengths for Unsymmetrical Triazines | Common Challenges & Solutions | Typical Throughput |
| NMR Spectroscopy | Covalent structure (connectivity), stereochemistry, conformation, purity | - Excellent for distinguishing between regioisomers. - Provides detailed information on the electronic environment of each atom. - 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are powerful for unambiguous assignment of complex structures.[2][3] | - Low Solubility: Many triazines exhibit poor solubility in common NMR solvents. Solution: Use of deuterated DMSO, DMF, or addition of co-solvents like TFA.[4] - Rotamers/Conformational Isomers: Restricted rotation around the C-N bonds can lead to complex, broadened spectra.[5][6] Solution: Variable temperature (VT) NMR studies can help resolve individual rotamers or coalesce signals for simpler interpretation.[7] 1D NOE can distinguish rotamers from impurities.[5] | Minutes to hours per sample |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns | - High Sensitivity: Requires minimal sample amount. - Accurate Mass Measurement (HRMS): Provides unambiguous elemental composition, crucial for confirming the molecular formula of novel compounds.[8][9][10] - Fragmentation Analysis: Offers clues about the substituents and their connectivity.[11][12][13][14][15] | - Isomeric Differentiation: May not distinguish between regioisomers without chromatographic separation and fragmentation analysis. - Complex Fragmentation: Fragmentation patterns can be complex and require careful interpretation.[11][13] | Seconds to minutes per sample |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, intermolecular interactions | - The "gold standard" for unambiguous structural determination. - Provides definitive proof of regiochemistry and stereochemistry. - Reveals crucial information about solid-state packing and intermolecular interactions (e.g., hydrogen bonding). | - Crystal Growth: Obtaining single crystals of sufficient quality can be challenging and time-consuming.[16] Solution: Screening of various solvents, temperatures, and crystallization techniques (slow evaporation, vapor diffusion, layering).[17][18][19][20] | Hours to days per sample (including crystal growth and data collection/analysis) |
Deep Dive into a Multi-Technique Workflow for Structural Elucidation
A robust and efficient workflow for the structural characterization of a novel unsymmetrical triazine compound integrates these techniques in a logical sequence. This approach ensures a high level of confidence in the final structure while optimizing time and resources.
Caption: A typical workflow for the structural characterization of unsymmetrical triazines.
Experimental Protocols: A Practical Guide
Here, we provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are intended as a starting point and may require optimization based on the specific properties of the compound under investigation.
Protocol 1: NMR Spectroscopic Analysis
Objective: To determine the covalent structure, identify regioisomers, and assess conformational dynamics.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified unsymmetrical triazine compound.
- Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., DMSO-d6, CDCl3, or DMF-d7) in a clean, dry NMR tube.
- Causality: The choice of solvent is critical. For poorly soluble triazines, DMSO-d6 is often a good starting point due to its high polarity.[21] If solubility remains an issue, gentle warming or the addition of a few drops of trifluoroacetic acid-d (TFA-d) can aid dissolution, but be aware that this may alter the chemical shifts.[4]
- Vortex the sample until the compound is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.
2. Data Acquisition:
- 1H NMR: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all expected signals (typically 0-12 ppm).
- 13C NMR: Acquire a proton-decoupled 13C spectrum. A sufficient number of scans is necessary to obtain a good signal-to-noise ratio, as 13C has a low natural abundance.
- DEPT-135: This experiment is invaluable for distinguishing between CH, CH2, and CH3 groups.
- 2D NMR:
- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework, especially for connecting different substituents to the triazine ring.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and conformation. This is particularly useful for determining the relative orientation of substituents and for studying rotamers.[4][5]
3. Data Analysis:
- Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the 1H NMR signals to determine the relative number of protons.
- Analyze the coupling patterns (multiplicity and coupling constants, J) in the 1H NMR spectrum to deduce connectivity.
- Use the 2D NMR data to build the molecular structure piece by piece. For example, use HMBC to find correlations from the protons on the substituents to the carbons of the triazine ring to confirm the substitution pattern.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To determine the accurate mass and elemental composition of the compound.
1. Sample Preparation:
- Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent should be compatible with the chosen ionization technique.
- Causality: A low concentration is used to avoid detector saturation and ion suppression effects. The solvent choice is critical for efficient ionization; for electrospray ionization (ESI), polar protic solvents are generally preferred.
2. Data Acquisition:
- Infuse the sample solution into the mass spectrometer or inject it via an HPLC system.
- Choose an appropriate ionization technique. ESI is a soft ionization method suitable for most triazine compounds, typically forming protonated molecules [M+H]+.
- Acquire the mass spectrum in high-resolution mode. The mass analyzer (e.g., Orbitrap or TOF) should be capable of a resolution of at least 10,000.[8]
- Causality: High resolution is necessary to distinguish between ions with very similar mass-to-charge ratios, allowing for the determination of the exact mass to several decimal places.[9]
3. Data Analysis:
- Identify the peak corresponding to the molecular ion (e.g., [M+H]+).
- Use the instrument software to determine the accurate mass of this ion.
- Input the accurate mass into a formula calculator, specifying the possible elements present (C, H, N, and any others like O, S, halogens).
- The software will generate a list of possible elemental compositions that fit the measured mass within a certain tolerance (typically < 5 ppm).
- The most plausible molecular formula can be selected based on the synthetic route and other spectroscopic data (e.g., NMR).
Protocol 3: Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the compound.
1. Crystal Growth:
- This is often the most challenging step. The goal is to grow a single, well-ordered crystal with dimensions of approximately 0.1-0.3 mm.
- Common Techniques:
- Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days.
- Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[17]
- Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent. Crystals may form at the interface as the solvents slowly mix.[19]
- Causality: The choice of solvent(s) is crucial and often requires screening. A solvent in which the compound has moderate solubility is often a good starting point. Purity of the compound is paramount for successful crystallization.[18]
2. Data Collection:
- Mount a suitable crystal on a goniometer in the X-ray diffractometer.
- Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
3. Structure Solution and Refinement:
- Process the diffraction data to obtain a set of reflection intensities.
- Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.[22]
- Build a molecular model into the electron density map and refine the atomic positions, bond lengths, and angles to best fit the experimental data.
- The final refined structure provides a detailed 3D model of the molecule in the crystal lattice.
Mandatory Visualizations
Caption: Logical relationships in NMR data interpretation for structural elucidation.
Conclusion: An Integrated Approach for Confident Characterization
The structural characterization of unsymmetrical triazine compounds is a multifaceted process that necessitates a thoughtful and integrated analytical strategy. While each technique provides unique and valuable information, their true power lies in their combined application. NMR spectroscopy serves as the workhorse for determining the covalent structure in solution, High-Resolution Mass Spectrometry provides the definitive elemental composition, and X-ray crystallography offers the ultimate proof of the three-dimensional structure in the solid state.
For researchers and drug development professionals, a comprehensive understanding of these techniques, their underlying principles, and their practical applications is essential. By carefully selecting and executing the appropriate experiments, one can confidently elucidate the structures of novel unsymmetrical triazine compounds, paving the way for a deeper understanding of their structure-activity relationships and accelerating their development as potential therapeutic agents.
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A Senior Application Scientist's Guide to Confirming the Mass of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine using LC-MS
In the fast-paced worlds of chemical synthesis and drug development, unequivocal structural confirmation of novel compounds is paramount. For a molecule like 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine, a versatile synthetic intermediate[1], precise mass confirmation is a critical checkpoint. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) approaches for this purpose, grounded in experimental rationale and field-proven insights. We will explore the nuances of instrument selection, detail a robust analytical protocol, and compare LC-MS to alternative analytical techniques.
The Central Role of Mass Spectrometry in Molecular Identification
Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular mass of a compound by ionizing it to generate charged molecules or fragments and measuring their mass-to-charge ratio (m/z)[2][3]. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), LC-MS becomes a powerful tool for analyzing complex mixtures and confirming the identity of target compounds with high sensitivity and selectivity[3]. For a synthetic building block such as this compound, with a molecular formula of C9H4Cl2FN3O and a monoisotopic mass of 258.9742 g/mol , high-resolution mass spectrometry (HRMS) is particularly valuable for providing accurate mass measurements that build confidence in the compound's elemental composition[1][2][4].
Comparing LC-MS Platforms for Small Molecule Analysis
The choice of mass spectrometer is a critical decision that influences the quality and confidence of the mass confirmation. The two leading high-resolution platforms for small molecule analysis are Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems.[5][6]
| Feature | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole-Orbitrap | Rationale for this compound |
| Mass Analyzer | Time-of-Flight | Orbitrap | Both provide high resolution and mass accuracy, crucial for confident formula determination of a novel synthetic compound.[5][6] |
| Resolution | Typically up to 60,000 | Can exceed 240,000 | While both are sufficient, the ultra-high resolution of the Orbitrap can better resolve isotopic patterns, which is beneficial for chlorine-containing compounds.[5][6] |
| Mass Accuracy | < 5 ppm (with lock mass) | < 3 ppm (with lock mass) | Both offer excellent mass accuracy, enabling high-confidence elemental composition assignment.[7][8] |
| Scan Rate | Faster | Slower | For direct infusion or simple LC methods, scan rate is less critical. For fast chromatography, Q-TOF may have an advantage.[6][7] |
| Sensitivity | High | Very High | Orbitrap systems are often considered more sensitive, which is advantageous if only small amounts of the synthesized compound are available.[5][8] |
For confirming the mass of a newly synthesized, purified compound like this compound, a Quadrupole-Orbitrap instrument is often preferred due to its superior resolution and sensitivity, which aids in resolving the characteristic isotopic pattern of the two chlorine atoms.[5]
Ionization Source: ESI vs. APCI
The choice of ionization source is dictated by the analyte's physicochemical properties.[9]
| Ionization Source | Principle | Best For | Applicability to the Target Compound |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol.[10] | Polar, medium to high molecular weight, and thermally labile compounds.[9][10][11] | The triazine ring and phenoxy ether linkage provide sufficient polarity for efficient ionization via ESI. It is the recommended starting point. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes the solvent gas, which then ionizes the analyte.[9][10] | Less polar, more volatile, and thermally stable small molecules.[9][10][11] | A viable alternative if ESI proves inefficient, particularly for this moderately polar compound.[12] |
Recommendation: Begin with Electrospray Ionization (ESI) in positive ion mode, as protonation of the nitrogen atoms on the triazine ring is a highly probable ionization pathway.
Experimental Protocol: LC-MS Mass Confirmation
This section details a step-by-step methodology for the analysis of this compound.
Sample Preparation
-
Solvent Selection: Dissolve the synthesized compound in a high-purity solvent compatible with reversed-phase chromatography, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL.
-
Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.
Liquid Chromatography Method
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for retaining this moderately nonpolar compound.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A rapid gradient can be employed for what is essentially a "flow injection" analysis with chromatographic cleanup.
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
Mass Spectrometry Parameters (Q-Exactive Orbitrap Example)
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 (arbitrary units)
-
Aux Gas Flow Rate: 10 (arbitrary units)
-
Capillary Temperature: 320 °C
-
Scan Range: m/z 100-500
-
Resolution: 70,000
-
AGC Target: 1e6
-
Maximum IT: 50 ms
dot graph LR; A[Sample Preparation (1 µg/mL in ACN)] --> B(LC Separation C18 Column); B --> C{Mass Spectrometry Q-Orbitrap}; C --> D[Data Acquisition (Full Scan)]; D --> E(Data Analysis); E --> F[Mass Confirmation (m/z 259.9815 for [M+H]+)]; subgraph " " A B C D E F end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
caption: LC-MS workflow for mass confirmation.
Data Analysis and Interpretation
The primary goal is to identify the protonated molecule, [M+H]+.
-
Calculate the Expected Mass:
-
Molecular Formula: C9H4Cl2FN3O
-
Monoisotopic Mass of Neutral Molecule: 258.9742 Da
-
Expected Mass of [M+H]+: 259.9815 Da
-
-
Examine the Mass Spectrum: Look for a peak at m/z 259.9815. The high-resolution mass spectrometer should provide a mass measurement with an error of less than 3 ppm.
-
Isotopic Pattern Analysis: A crucial confirmation step for chlorine-containing compounds is the analysis of the isotopic pattern.[13] Due to the natural abundance of 35Cl (~75.8%) and 37Cl (~24.2%), a molecule with two chlorine atoms will exhibit a characteristic isotopic cluster.
-
M peak: (containing two 35Cl atoms) at m/z 259.9815
-
M+2 peak: (containing one 35Cl and one 37Cl) at m/z 261.9785, with an intensity of approximately 65% of the M peak.
-
M+4 peak: (containing two 37Cl atoms) at m/z 263.9756, with an intensity of approximately 10% of the M peak.
-
The observation of this specific isotopic pattern with the correct m/z values and relative intensities provides extremely high confidence in the assigned elemental formula.
Comparison with Alternative Techniques
While LC-MS is a premier tool for mass confirmation, other techniques can provide complementary structural information.
| Technique | Information Provided | Advantages | Disadvantages |
| High-Resolution LC-MS | Primary: Molecular Formula (from accurate mass and isotopic pattern).[14] Secondary: Purity estimation. | High sensitivity, high confidence in elemental composition, suitable for complex mixtures.[2] | Does not provide detailed structural connectivity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural connectivity (1H, 13C, 19F NMR). | Unambiguous structure elucidation. | Lower sensitivity, requires larger sample amounts, more time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C-Cl, C-F, C=N). | Rapid, non-destructive. | Provides limited structural information, not suitable for definitive identification alone. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. | Excellent for volatile and thermally stable compounds.[15] | The target compound may not be sufficiently volatile or thermally stable without derivatization. |
Conclusion
For the definitive mass confirmation of this compound, High-Resolution Liquid Chromatography-Mass Spectrometry, particularly utilizing a Quadrupole-Orbitrap mass analyzer with an ESI source, stands out as the most robust and efficient method. The combination of accurate mass measurement of the protonated molecule and the verification of the distinct isotopic signature from the two chlorine atoms provides an exceptionally high level of confidence in the molecular formula. While techniques like NMR are indispensable for complete structure elucidation, LC-MS offers a rapid, sensitive, and highly accurate confirmation of the molecular weight, an essential step in any synthetic chemistry workflow.
References
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Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. Available from: [Link]
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Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins. Nature Methods, 13(4), 333–336. Available from: [Link]
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ResearchGate. (2018). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Available from: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2,4-dichloro-6-(3-fluorophenoxy)-1,3,5-triazine (CAS No. 112748-45-5). As a chlorinated heterocyclic compound, its management demands a rigorous, safety-first approach to protect laboratory personnel and ensure environmental compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
PART 1: CORE DIRECTIVE - The Disposal Philosophy
The fundamental principle for disposing of this compound is terminal destruction via incineration . Due to its chemical structure—a halogenated organic compound—it must be classified and managed as hazardous waste from the moment of generation.[1] The chlorine atoms on the triazine ring necessitate high-temperature incineration at a licensed hazardous waste management facility to ensure complete mineralization and prevent the formation of toxic byproducts.[1][2] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste, as it poses a significant risk to aquatic ecosystems.[3]
PART 2: IMMEDIATE SAFETY & HANDLING PROTOCOLS
Before any disposal-related activity, safe handling is paramount. These protocols are non-negotiable for minimizing exposure risk.
Personal Protective Equipment (PPE)
All handling and segregation of this chemical waste must occur in a well-ventilated area, ideally within a certified chemical fume hood.[1] The required PPE is summarized below.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields.[1] | Protects against accidental splashes of solutions or contact with solid particulates. Triazine derivatives can cause serious eye irritation.[4] |
| Hand Protection | Chemical-resistant nitrile gloves.[1] | Provides a barrier against skin contact. Chlorinated compounds can cause skin irritation.[4] |
| Body Protection | Standard laboratory coat.[1] | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved respirator may be required if handling powders outside a fume hood where dust generation is possible.[1] | Minimizes the risk of inhaling harmful dust. |
First-Aid Measures in Case of Exposure
Accidental exposure requires immediate and decisive action.
-
Eye Contact: Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][5]
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][5]
-
Inhalation: Move the individual to fresh air immediately.[1][4]
-
Ingestion: If the chemical is swallowed, contact a poison control center or physician for guidance. Do not induce vomiting unless directed to do so.[1]
PART 3: STEP-BY-STEP DISPOSAL AND WASTE MANAGEMENT
Proper disposal is a systematic process of segregation, containment, and professional management.
Waste Characterization and Segregation
The cornerstone of proper chemical disposal is meticulous segregation at the source.[1]
-
Designate a Waste Stream: this compound waste must be classified as halogenated organic waste .
-
Use a Dedicated Container: Accumulate all waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste." The container must be compatible with the chemical and any solvents used.
-
Concentration Thresholds: Be aware that even low concentrations mandate classification as halogenated waste. As a best-practice guideline, solutions containing as little as 1,000 ppm of halogenated compounds are typically managed as such.[1]
Experimental Protocol: Decontaminating Glassware and Surfaces
-
Initial Rinse: Perform a triple rinse of contaminated glassware or equipment with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect Rinsate: Crucially, this rinsate is now considered hazardous waste. Collect all rinsate in your designated "Halogenated Organic Waste" container.[6]
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water.
Managing Spills
In the event of a spill, follow this containment and cleanup protocol:
-
Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[6]
-
Contain and Absorb: For solid spills, carefully sweep or scoop the material to avoid creating dust.[7] For liquid spills, use a chemical absorbent pad or vermiculite to contain the material.
-
Collect and Seal: Place all contaminated absorbent materials and any contaminated PPE into a heavy-duty plastic bag or a dedicated container. Seal it, label it clearly as "Hazardous Waste" with the chemical name, and manage it for professional disposal.[6][7]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.[6]
PART 4: DISPOSAL WORKFLOW AND SCIENTIFIC RATIONALE
Disposal Decision Workflow
The logical flow for managing this compound waste is illustrated below. This workflow ensures that all forms of waste generated are handled safely and compliantly.
Caption: Disposal workflow for this compound.
The Scientific Case for Incineration
Triazine herbicides and their derivatives are recognized by regulatory bodies like the U.S. Environmental Protection Agency (EPA) as compounds requiring careful environmental management.[8][9] The rationale for the high-temperature incineration of chlorinated compounds like this compound is rooted in chemistry:
-
Thermal Decomposition: The high temperatures (typically >850°C) and controlled oxygen environment in a hazardous waste incinerator are necessary to break the stable aromatic triazine ring and the strong carbon-chlorine bonds.
-
Preventing Dioxin Formation: Improper or incomplete combustion of chlorinated organics can lead to the formation of highly toxic and persistent polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs). Licensed incinerators are equipped with sophisticated scrubbers and afterburners to neutralize acidic gases (like HCl from the chlorine atoms) and destroy any potential toxic byproducts, ensuring environmentally safe emissions.[2]
-
Environmental Protection: Triazine-based compounds can be toxic to aquatic life with long-lasting effects. Landfilling is not a suitable option as leaching could contaminate groundwater. Incineration provides complete destruction, eliminating this long-term environmental liability.
By adhering to these scientifically grounded procedures, you ensure not only your personal safety but also the integrity of your research environment and the broader ecosystem. Always consult your institution's specific Safety Data Sheets (SDS) and waste disposal protocols, as well as local, state, and federal regulations.[1]
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A Researcher's Guide to the Safe Handling of 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine
Hazard Analysis: Understanding the Reactivity of Dichlorotriazines
The 1,3,5-triazine ring bearing two chlorine atoms is an electron-deficient system, making the chlorine atoms susceptible to nucleophilic substitution. This reactivity is the basis for their utility in synthesis but also a primary source of their hazardous nature. Contact with moisture, particularly under elevated temperatures or in the presence of bases, can lead to the liberation of hydrochloric acid (HCl), a corrosive respiratory and skin irritant.
Furthermore, compounds of this class are generally considered to be irritants and potential sensitizers. Direct contact with skin or eyes can lead to significant irritation or damage.[1][2] Inhalation of dusts or aerosols may cause respiratory tract irritation.[2][3]
Table 1: Anticipated Hazard Profile based on Structural Analogs
| Hazard Classification | Anticipated Effect | Source/Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[2][4] | Based on data for analogous triazine compounds. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | A common characteristic of reactive chlorinated heterocycles. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][2][3][4][5][6] | Highly reactive nature of the compound can cause severe eye injury. |
| Respiratory Irritation | May cause respiratory irritation.[2][3] | Inhalation of fine particles can irritate the respiratory system. |
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not merely a checklist but a calculated response to the specific chemical threats posed by 2,4-Dichloro-6-(3-fluorophenoxy)-1,3,5-triazine. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied at all times.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Specification | Rationale and Best Practices |
| Hands | Nitrile or Neoprene Gloves (minimum 11 mil thickness) | Disposable nitrile gloves offer good protection against incidental splashes.[7] For prolonged handling or in case of a spill, heavier gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is a prudent measure. |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | Goggles provide a seal around the eyes to protect against splashes and dust.[8][9][10] A face shield should be worn over goggles when there is a significant risk of splashing.[8][9][10] |
| Body | Chemical-resistant Laboratory Coat | A lab coat made of a non-porous material should be worn and fully buttoned.[7] Ensure cuffs are snug to prevent chemicals from entering. |
| Respiratory | NIOSH-approved Respirator (if applicable) | All handling of the solid material should be conducted in a certified chemical fume hood to prevent inhalation of dust.[7] If a fume hood is not available or if aerosol generation is likely, a respirator with an appropriate cartridge for organic vapors and particulates is mandatory. |
Operational Protocol: From Receipt to Disposal
A systematic workflow is essential to minimize risk. The following step-by-step guide outlines the critical procedures for handling this compound.
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill control materials readily available.
-
Donning PPE: Don PPE in the following order: lab coat, goggles, face shield, and then gloves. This sequence ensures that potentially contaminated gloves do not touch clean surfaces.
-
Weighing and Dispensing: Conduct all manipulations of the solid compound within the fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood. Ensure the vessel is properly secured.
-
Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the reverse order of donning: gloves first (using a technique that avoids touching the outer surface), then face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.[1][6][11]
Emergency Response Plan
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.[2][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][7] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][11] Seek immediate medical attention.
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Environmental Stewardship
Proper disposal is a critical component of the chemical lifecycle. As a chlorinated organic compound, this compound must be treated as hazardous waste.
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing boats, and absorbent materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The recommended method of disposal is incineration by a licensed hazardous waste management facility.[7] This ensures the complete destruction of the compound and prevents its release into the environment. Do not dispose of this chemical down the drain or in regular trash.[11][12]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: Procedural workflow for handling dichlorotriazines.
References
- Guidance for the Selection of Protective Clothing for TDI Users. Covestro Solution Center.
- Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.
- 2 - SAFETY DATA SHEET.
- Navigating the Disposal of 2,4-Dichloro-1,3,5-triazine: A Comprehensive Guide. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Material Safety Data Sheet. BioActs.
- 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE Safety Data Sheet. ChemicalBook.
- 3-(3,4-Dichlorophenyl)triaz-2 - SAFETY DATA SHEET.
- Personal Protective Equipment. University of Illinois Division of Research Safety.
- 2,4-Dichloro-6-hydroxy-s-triazine SDS, 15791-08-9 Safety Data Sheets. ECHEMI.
- 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine Safety Data Sheet. Apollo Scientific.
- 6 - SAFETY DATA SHEET.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine. Chemos GmbH & Co. KG.
- 2,4-Diamino-6-phenyl-1,3,5-triazine Safety Data Sheet. Santa Cruz Biotechnology.
- Chapter 7: Precautionary Statements | Label Review Manual. EPA.
- 2,4-Diamino-6-(3,5-difluorophenyl)-1,3,5-triazine Safety Data Sheet. Synquest Labs.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2,4-DICHLORO-6-(4-FLUOROPHENOXY)-1,3,5-TRIAZINE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. solutions.covestro.com [solutions.covestro.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
